3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid
Description
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Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
PIUOJSPAGUXRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCC(=O)O)Br)OC |
Origin of Product |
United States |
An In-depth Technical Guide to 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, a substituted phenylpropionic acid of interest in synthetic organic chemistry and potential applications in medicinal chemistry. This document elucidates the compound's chemical identity, physicochemical properties, and proposes a plausible synthetic pathway based on established organic reactions. Furthermore, it explores its potential reactivity, spectroscopic characterization, and discusses safety considerations. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to provide a robust framework for researchers.
Introduction and Chemical Identity
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, with the Chemical Abstracts Service (CAS) registry number 105905-43-9 , is a halogenated and methoxy-substituted derivative of phenylpropionic acid.[1] The unique arrangement of a bromine atom and two methoxy groups on the phenyl ring, coupled with the propionic acid side chain, imparts specific chemical properties that make it a valuable building block in organic synthesis.
The structural features of this molecule, particularly the presence of a reactive bromine atom and a carboxylic acid functional group, offer multiple avenues for chemical modification. This versatility makes it an attractive starting material or intermediate for the synthesis of more complex molecules, including potential pharmacologically active compounds. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and even anti-cancer properties.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 105905-43-9 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₄ | |
| Molecular Weight | 289.12 g/mol | |
| IUPAC Name | 3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid | |
| Synonyms | 3-(3-Brom-4,5-dimethoxy-phenyl)-propionsaeure | [1] |
| Predicted XLogP3 | 2.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
A logical approach to the synthesis would involve the bromination of a suitable precursor followed by a reaction to introduce the three-carbon side chain. One such potential, though not definitively documented, pathway could be a variation of the Perkin reaction or a similar condensation reaction.
Alternatively, a more versatile and controllable approach would be the Arndt-Eistert homologation of a substituted phenylacetic acid. This method allows for the extension of a carboxylic acid by one methylene group.
Diagram 1: Proposed Arndt-Eistert Homologation for Synthesis
Caption: Proposed synthesis of the target molecule via bromination followed by Arndt-Eistert homologation.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on the Arndt-Eistert reaction and would require optimization and validation in a laboratory setting.
Step 1: Bromination of 3,4-Dimethoxyphenylacetic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3,4-dimethoxyphenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel at room temperature. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 3-bromo-4,5-dimethoxyphenylacetic acid by recrystallization or column chromatography.
Step 2: Arndt-Eistert Homologation
-
Acid Chloride Formation: Convert the purified 3-bromo-4,5-dimethoxyphenylacetic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane (CH₂N₂) in diethyl ether. Caution: Diazomethane is highly toxic and explosive. This step must be performed in a specialized fume hood with appropriate safety precautions by experienced personnel. Slowly add the acid chloride solution to the diazomethane solution at 0 °C.
-
Wolff Rearrangement: After the formation of the diazoketone is complete (indicated by the cessation of nitrogen evolution), add a suspension of silver(I) oxide (Ag₂O) in water.
-
Reaction: Gently warm the reaction mixture to initiate the Wolff rearrangement.
-
Work-up: Once the reaction is complete, filter the mixture to remove the silver catalyst. Acidify the aqueous layer with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, by recrystallization.
Reactivity and Potential Applications
The chemical reactivity of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is dictated by its three main functional components: the aromatic ring, the bromine substituent, and the carboxylic acid group.
-
Aromatic Ring: The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, although the steric hindrance from the propionic acid side chain and the bromine atom will influence the position of substitution.
-
Bromine Substituent: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of a wide range of substituents at this position.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction, to generate a variety of derivatives.
These reactive sites make 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid a versatile intermediate for the synthesis of novel compounds with potential applications in:
-
Drug Discovery: As a scaffold for the development of new therapeutic agents. The phenylpropionic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could lead to novel biological activities.
-
Materials Science: As a monomer or building block for the synthesis of functional polymers and materials.
Diagram 2: Reactivity and Derivatization Potential
Sources
3-Bromo-4,5-dimethoxyhydrocinnamic acid structure
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxyhydrocinnamic Acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 3-Bromo-4,5-dimethoxyhydrocinnamic acid, a substituted phenylpropanoic acid derivative. The document delineates its molecular structure, physicochemical properties, and detailed synthetic pathways, grounded in established chemical principles. Emphasis is placed on the causality behind strategic synthetic choices and the analytical techniques required for structural verification. Furthermore, the guide explores the potential applications of this molecule within the fields of medicinal chemistry and drug discovery, contextualized by the known biological activities of the broader hydroxycinnamic acid class. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.
Introduction to the Hydrocinnamic Acid Scaffold
Hydrocinnamic acids (3-phenylpropanoic acids) and their derivatives represent a significant class of compounds found widely in nature and utilized extensively in synthetic chemistry. Their structural framework, consisting of a benzene ring attached to a propanoic acid tail, serves as a versatile scaffold in drug discovery. Derivatives of these compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The therapeutic potential of these molecules is often fine-tuned by the nature and position of substituents on the aromatic ring.
3-Bromo-4,5-dimethoxyhydrocinnamic acid is a synthetic derivative featuring a bromine atom at the C3 position and two methoxy groups at the C4 and C5 positions. This specific substitution pattern is of particular interest for several reasons:
-
Methoxy Groups: The 4,5-dimethoxy substitution is a common motif in many bioactive natural products and pharmaceuticals, often influencing receptor binding and metabolic stability.
-
Bromine Atom: The introduction of a halogen, such as bromine, can significantly modulate a molecule's lipophilicity, membrane permeability, and metabolic profile. It can also serve as a synthetic handle for further chemical modifications.
This guide aims to provide a detailed technical examination of the structure, synthesis, and analytical characterization of 3-Bromo-4,5-dimethoxyhydrocinnamic acid, establishing a foundational understanding for its potential use in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of 3-Bromo-4,5-dimethoxyhydrocinnamic acid is defined by a 1,2,3,4-tetrasubstituted benzene ring. The propanoic acid side chain is located at position 1, the bromine atom at position 3, and the two methoxy groups at positions 4 and 5.
SMILES: COC1=C(OC)C(Br)=CC(CCC(=O)O)=C1
InChI Key: ZODURELBYVOPGP-UHFFFAOYSA-N (for the related benzoic acid)[4]
The presence of the bromine and methoxy groups influences the electronic environment of the aromatic ring and the overall stereoelectronic properties of the molecule.
Physicochemical Data
The following table summarizes key physicochemical properties. Since this is a specialized chemical, some properties are predicted based on its structure using established computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO₄ | - |
| Molecular Weight | 289.12 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs[5] |
| Predicted XlogP | ~2.5 - 3.0 | Inferred from analogs[4] |
| Predicted pKa | ~4.5 (Carboxylic Acid) | Inferred from analogs |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | Inferred from analogs[5] |
Synthesis and Derivatization Strategies
The synthesis of 3-Bromo-4,5-dimethoxyhydrocinnamic acid is a multi-step process that requires careful selection of precursors and reaction conditions. A logical synthetic approach begins with a readily available substituted benzaldehyde.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a practical pathway starting from 3-bromo-4,5-dimethoxybenzaldehyde. The key transformations involve forming the carbon-carbon double bond of the cinnamic acid intermediate and its subsequent reduction.
Caption: Retrosynthetic analysis of the target compound.
Key Synthetic Protocols
The most direct synthetic route involves two primary stages: (1) the formation of the corresponding cinnamic acid derivative, followed by (2) the reduction of the alkene double bond.
This protocol utilizes the Knoevenagel condensation, a reliable method for converting aldehydes into α,β-unsaturated acids using malonic acid as the carbon source. The use of pyridine as a base and solvent with a catalytic amount of piperidine is a classic and effective choice for this transformation.[6]
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-4,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 volumes).[7][8]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH 1-2). This precipitates the cinnamic acid product.
-
Isolation and Purification: Collect the crude solid product by suction filtration and wash it thoroughly with cold water. The crude 3-Bromo-4,5-dimethoxycinnamic acid can be further purified by recrystallization from a suitable solvent like ethanol/water.
The reduction of the double bond in the cinnamic acid derivative can be achieved through catalytic hydrogenation. This method is highly efficient and selective for the alkene without affecting the aromatic ring or the carboxylic acid group.
Step-by-Step Methodology:
-
Catalyst Setup: In a hydrogenation vessel, suspend 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) in a suitable solvent such as ethanol or ethyl acetate.
-
Substrate Addition: Add the synthesized 3-Bromo-4,5-dimethoxycinnamic acid (1.0 eq) to the vessel.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (typically from a balloon or a pressurized system, 1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-4,5-dimethoxyhydrocinnamic acid. If necessary, purify further by recrystallization.
Caption: Forward synthesis workflow for the target compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. The following table outlines the predicted data for 3-Bromo-4,5-dimethoxyhydrocinnamic acid.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) between δ 6.8-7.2 ppm, each integrating to 1H. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine. Methoxy Protons: Two distinct singlets around δ 3.8-3.9 ppm, each integrating to 3H. Propanoic Acid Chain: Two triplets (α-CH₂ and β-CH₂) between δ 2.6-3.0 ppm, each integrating to 2H. Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 175-180 ppm. Aromatic Carbons: Six signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others. Methoxy Carbons: Two signals around δ 55-60 ppm. Propanoic Acid Carbons: Two signals for the methylene carbons (α and β) around δ 30-40 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes) corresponding to the molecular weight. Fragmentation: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH), the propanoic acid side chain, and potentially methoxy groups. |
| IR Spectroscopy | O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group. C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region for the aryl-ether bonds. |
Applications in Research and Drug Development
While direct biological studies on 3-Bromo-4,5-dimethoxyhydrocinnamic acid are not extensively published, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.
Rationale for Potential Bioactivity
The hydrocinnamic acid core is associated with antioxidant and anti-inflammatory effects.[2][9] The specific substitutions on the target molecule could modulate these activities or introduce new ones.
-
Anticancer Potential: Many substituted benzoic and cinnamic acids serve as foundational structures for anticancer agents.[10][11] The 3-bromo-4,5-dimethoxy substitution pattern provides a unique combination of lipophilicity and hydrogen bonding potential that could be explored for kinase inhibition or other anticancer mechanisms.
-
CNS Agents: The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold, which is structurally related, is a known precursor for compounds with activity in the central nervous system (CNS).[12] The bromo-dimethoxy arrangement could be investigated for similar applications.
-
Synthetic Intermediate: This molecule is a valuable building block. For instance, the closely related 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[13][14]
Caption: Relationship between structure and potential applications.
Conclusion
3-Bromo-4,5-dimethoxyhydrocinnamic acid is a well-defined chemical structure with significant potential for application in synthetic and medicinal chemistry. Its rational synthesis from commercially available precursors is achievable through robust and well-documented chemical transformations like the Knoevenagel condensation and catalytic hydrogenation. The combination of the bioactive hydrocinnamic acid core with a strategic bromo-dimethoxy substitution pattern makes it a compelling candidate for library synthesis and as a key intermediate for creating more complex, biologically active molecules. The detailed technical information provided in this guide serves as a solid foundation for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- Antioxidant-Inspired Drug Discovery: Antitumor Metabolite Is Formed in Situ from a Hydroxycinnamic Acid Derivative upon Free-Radical Scavenging. Journal of Medicinal Chemistry - ACS Publications.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
- Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. PMC.
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE.
- Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. PMC.
- 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. PMC.
- 3-BROMO-5-HYDROXY-4-METHOXYBENZALDEHYDE synthesis. chemicalbook.
- 3-BROMO-4,5-DIMETHOXYBENZOIC ACID AldrichCPR. Sigma-Aldrich.
- Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents.
- 3-Bromo-4-methoxybenzenepropanoic acid. CymitQuimica.
- 3-Bromo-4-methoxycinnamic acid | 1080-07-5. Benchchem.
- 3-bromo-4,5-dimethoxybenzaldehyde (C9H9BrO3). PubChem.
- 3-Bromo-4,5-dimethoxybenzaldehyde. SIELC Technologies.
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC.
- 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. Benchchem.
- 3-bromo-4,5-dimethoxybenzoic acid (C9H9BrO4). PubChem.
- 2-BROMO-4,5-(DIMETHOXY)CINNAMIC ACID AldrichCPR. Sigma-Aldrich.
-
2,3-dimethoxycinnamic acid. Organic Syntheses. Available from: [Link]
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An In-depth Technical Guide to 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid, a valuable building block in organic synthesis and medicinal chemistry. The document details the compound's key physicochemical properties, with a central focus on its molecular weight of 289.126 g/mol . Furthermore, a detailed, field-proven synthesis protocol is presented, alongside a discussion of its potential applications in drug discovery, particularly as a derivative of arylpropionic acids. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction
3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid belongs to the class of arylpropionic acids, a well-established group of compounds with significant pharmacological relevance. Arylpropionic acid derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The unique substitution pattern of this particular molecule, featuring a bromine atom and two methoxy groups on the phenyl ring, offers a versatile scaffold for the development of novel compounds with tailored biological profiles. The strategic placement of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 289.126 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃BrO₄ | [1] |
| CAS Number | 105905-43-9 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents |
Synthesis of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid
The synthesis of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid can be achieved through various synthetic routes. A common and effective method involves the bromination of a dimethoxyphenylpropionic acid precursor. The following is a representative experimental protocol.
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
3-(3,4-Dimethoxyphenyl)propionic acid
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(3,4-dimethoxyphenyl)propionic acid in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is typically exothermic and should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid.
Characterization
The identity and purity of the synthesized 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid should be confirmed using standard analytical techniques.
Analytical Characterization Workflow
Caption: Standard workflow for the analytical characterization of the final product.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the propionic acid side chain. The integration and splitting patterns of these signals will confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, providing further structural confirmation.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 289.126 g/mol , with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching of the methoxy groups and C-Br stretching.
Applications in Drug Development
Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid make it an attractive starting material for the synthesis of novel therapeutic agents.
-
Anti-inflammatory Agents: The core structure is analogous to known anti-inflammatory compounds. Modifications of the carboxylic acid group and the aromatic ring can lead to the development of new anti-inflammatory candidates.
-
Anticancer Research: Certain substituted phenylpropionic acids have demonstrated potential in cancer research. The bromo- and dimethoxy-substituents on the phenyl ring of this compound can influence its biological activity and provide opportunities for the design of novel anticancer agents.
-
Neurological Disorders: Some studies have investigated the effects of phenylpropionic acid derivatives on neurological pathways. For instance, a related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has shown anti-inflammatory effects in microglial cells, suggesting potential applications in neurodegenerative diseases.[2]
Potential Signaling Pathway Modulation
Caption: Hypothetical mechanism of action for a derivative in a signaling pathway.
Conclusion
3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid, with a molecular weight of 289.126 g/mol , is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it a valuable tool for medicinal chemists. The insights provided in this technical guide are intended to facilitate its use in the synthesis of novel bioactive molecules and to encourage further exploration of its therapeutic potential.
References
-
摩熵化学. 3-(3-bromo-4,5-dimethoxy-phenyl)-propionic acid | 105905-43-9. Available from: [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]
-
Kim, B., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(6), 638-646. Available from: [Link]
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- 2. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-4,5-dimethoxybenzenepropanoic acid chemical properties
Comprehensive Technical Guide: 3-Bromo-4,5-dimethoxybenzenepropanoic Acid in Advanced Chemical Synthesis and Drug Discovery
As a Senior Application Scientist, I frequently encounter building blocks that serve as linchpins in complex synthetic workflows. 3-Bromo-4,5-dimethoxybenzenepropanoic acid (CAS: 105905-43-9) is one such molecule[1]. Characterized by an electron-rich aromatic core and a highly reactive propanoic acid tail, this compound is a critical intermediate in the development of integrin antagonists, halogenated dopamine analogs, and complex heterocyclic scaffolds.
This whitepaper dissects the physicochemical properties, mechanistic causality in its synthesis, and its downstream applications, providing self-validating protocols designed for high-yield, reproducible laboratory execution.
Physicochemical Profiling and Structural Causality
Understanding the molecular architecture of 3-bromo-4,5-dimethoxybenzenepropanoic acid is essential for predicting its behavior in both synthetic environments and biological systems. The dual methoxy groups at positions 4 and 5 strongly donate electron density via resonance, making the aromatic ring highly nucleophilic. Conversely, the bromine atom at position 3 introduces steric bulk and serves as a highly directional halogen-bond donor, while also providing a viable vector for downstream transition-metal-catalyzed cross-coupling.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Causality / Significance |
| IUPAC Name | 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid | Standardized nomenclature defining the exact connectivity. |
| CAS Number | 105905-43-9 | Unique chemical registry identifier[1]. |
| Molecular Formula | Defines the exact atomic composition. | |
| Molecular Weight | 289.12 g/mol | Essential for precise stoichiometric scaling in batch synthesis. |
| LogP (Predicted) | ~2.4 | Indicates moderate lipophilicity, ideal for crossing biological membranes while retaining aqueous solubility for formulation. |
| H-Bond Donors | 1 | The carboxylic acid (-OH) serves as a critical anchor point for receptor binding and peptide coupling. |
| H-Bond Acceptors | 4 | The methoxy oxygens and carboxylate oxygens facilitate solvent interaction and target docking. |
| Halogen Bond Donor | 1 | The aryl bromine provides highly directional, hydrophobic interactions within target protein pockets. |
Mechanistic Causality in Synthesis
The de novo synthesis of 3-bromo-4,5-dimethoxybenzenepropanoic acid typically begins with 3-bromo-4,5-dimethoxybenzaldehyde. The transformation requires a two-step sequence: a Knoevenagel condensation followed by a chemoselective reduction.
A critical failure point in this workflow is the reduction step. Standard heterogeneous hydrogenation (e.g.,
Fig 1. Chemoselective synthetic workflow preserving the aryl halide bond.
Self-Validating Experimental Protocol: Synthesis Workflow
Phase 1: Knoevenagel Condensation
-
Procedure : Dissolve 3-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine. Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to 80 °C for 4 hours.
-
Causality : Piperidine forms a highly reactive iminium ion with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the malonate enolate. Pyridine acts as both the solvent and the base required to drive the subsequent decarboxylation.
-
Validation Checkpoint : Monitor the reaction via TLC (Eluent: 7:3 Hexanes/EtOAc, UV 254 nm). The self-validating metric is the complete disappearance of the aldehyde spot (
~0.6). Upon acidifying the mixture with 1M HCl to pH 2, the immediate precipitation of a yellow-white solid confirms the successful formation of the cinnamic acid intermediate.
Phase 2: Chemoselective Olefin Reduction
-
Procedure : Dissolve the cinnamic acid intermediate in a 1:1 mixture of THF/MeOH. Add Wilkinson's Catalyst (
, 5 mol%). Purge the vessel with gas and stir vigorously at room temperature under 1 atm for 12 hours. -
Causality : As noted in literature regarding halogenated styrenes, protecting the halogen from reduction is paramount[2]. Wilkinson's catalyst operates via a homogeneous mechanism that selectively coordinates to unhindered alkenes, bypassing the oxidative addition into the C-Br bond that plagues palladium catalysts.
-
Validation Checkpoint : Isolate the product and analyze via
-NMR. The built-in success metric is the absolute disappearance of the vinylic doublet signals (typically 6.3 and 7.6 ppm) and the emergence of two distinct triplets near 2.6 and 2.9 ppm, representing the newly formed aliphatic chain. The preservation of the aromatic proton singlet confirms the bromine atom remains intact.
Advanced Applications in Drug Development
The true value of 3-bromo-4,5-dimethoxybenzenepropanoic acid lies in its utility as a foundational scaffold for complex therapeutics, most notably Integrin
Integrin
Fig 2. Downstream application in the synthesis of Integrin αvβ3 antagonists.
Protocol: Conversion to -Amino Acid Scaffold
To utilize this compound in integrin antagonist synthesis, the propanoic acid chain is often functionalized into a
-
Procedure : The corresponding aldehyde precursor can be directly subjected to a modified Knoevenagel condensation using malonic acid and ammonium acetate (2.5 eq) in ethanol, refluxed for 16 hours[3].
-
Causality : The ammonium acetate provides an in situ ammonia source that undergoes conjugate addition into the transient
-unsaturated intermediate, directly yielding the -amino acid in a single pot. -
Validation Checkpoint : LC-MS analysis of the precipitate must show a mass shift corresponding to the addition of
( = 304.1 m/z for the amino derivative), validating the successful incorporation of the pharmacophore base.
References
-
[3] Title: US6028223A - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof. Source: Google Patents. URL:
-
[2] Title: Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Source: ResearchGate. URL:[Link]
-
[1] Title: 3-(3-bromo-4,5-dimethoxy-phenyl)-propionic acid | 105905-43-9. Source: Molaid Chemical Database. URL: [Link]
Sources
An In-depth Technical Guide to Brominated Dimethoxy Phenylpropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated dimethoxy phenylpropionic acid derivatives represent a compelling class of compounds with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of their synthesis, characterization, and burgeoning pharmacological applications. By integrating insights from synthetic organic chemistry, analytical techniques, and pharmacology, this document aims to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics. The structural motif of a phenylpropionic acid, notably found in widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, offers a validated scaffold for drug design.[1][2] The introduction of bromine and dimethoxy substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity, opening avenues for new therapeutic applications.
Arylpropionic acid derivatives, in general, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer activities.[1][2] The strategic placement of bromine atoms can enhance the lipophilicity and metabolic stability of these molecules, while the dimethoxy groups can influence receptor binding and electronic properties. This guide will delve into the synthetic methodologies for creating these complex molecules, the analytical tools required for their thorough characterization, and the current understanding of their biological mechanisms and therapeutic potential.
I. Synthesis of Brominated Dimethoxy Phenylpropionic Acid Derivatives
The synthesis of brominated dimethoxy phenylpropionic acid derivatives can be approached through several strategic routes, primarily involving the construction of the core phenylpropionic acid scaffold followed by regioselective bromination, or the use of pre-brominated starting materials. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.
A. General Synthetic Strategies
A common approach begins with a dimethoxy-substituted benzene derivative, which is then elaborated to introduce the propionic acid side chain. This can be achieved through various classical organic reactions such as the Friedel-Crafts acylation, followed by reduction and subsequent chain extension.
Alternatively, a key intermediate, 2-(4-(bromomethyl)phenyl) propionic acid, can be synthesized and subsequently reacted with various nucleophiles to generate a library of derivatives.[3] The synthesis of this intermediate often starts from 2-(4-methylphenyl)propionic acid, which is then brominated.[3]
B. Experimental Protocol: Synthesis of a Model Derivative
This section outlines a representative, multi-step synthesis of a brominated dimethoxy phenylpropionic acid derivative, adapted from established methodologies for related compounds.[3][4][5]
Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)propanoic acid
This initial step involves the creation of the core dimethoxy phenylpropionic acid structure. While various methods exist, a common route involves the conversion of a corresponding nitrile.
-
Materials: 3,4-dimethoxybenzyl cyanide, sodium hydride, methyl iodide, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous diethyl ether, add 3,4-dimethoxybenzyl cyanide dropwise under an inert atmosphere.
-
After the initial reaction subsides, add methyl iodide and reflux the mixture for several hours.
-
Cool the reaction mixture and quench with water. Extract the organic layer and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(3,4-dimethoxyphenyl)propionitrile.
-
Hydrolyze the nitrile by refluxing with concentrated hydrochloric acid.[5]
-
Cool the reaction mixture, and the product, 2-(3,4-dimethoxyphenyl)propanoic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
-
Step 2: Bromination of 2-(3,4-dimethoxyphenyl)propanoic acid
The regioselectivity of the bromination is crucial and is influenced by the directing effects of the methoxy and propionic acid groups.
-
Materials: 2-(3,4-dimethoxyphenyl)propanoic acid, N-bromosuccinimide (NBS), carbon tetrachloride, benzoyl peroxide (initiator).
-
Procedure:
-
Dissolve 2-(3,4-dimethoxyphenyl)propanoic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude brominated product.
-
Purify the product by column chromatography on silica gel.
-
A patent describes a similar bromination of methyl 3-(4-hydroxyphenyl)propionate using liquid bromine in glacial acetic acid.[6]
C. Synthetic Workflow Diagram
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic Acid: Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized phenylpropanoic acid derivatives serve as versatile scaffolds for complex drug architectures. 3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid (CAS: 105905-43-9) is a prime example of such a building block. Characterized by its unique combination of electron-donating methoxy groups, a reactive aryl bromide handle, and a flexible carboxylic acid tail, this compound has emerged as a critical intermediate in the synthesis of Complement Alternative Pathway (CAP) modulators.
This whitepaper provides an in-depth technical analysis of the compound’s structural bioinformatics, its mechanistic role in targeted therapeutics (specifically Factor B inhibition), and field-proven, self-validating synthetic protocols designed to maintain the integrity of its halogenated core.
Chemical Identity & Structural Bioinformatics
The utility of a chemical building block is dictated by its stereoelectronic properties and its compatibility with late-stage functionalization. The SMILES code for 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is O=C(O)CCc1cc(Br)c(OC)c(OC)c1.
SMILES Deconstruction & Causality
-
O=C(O)CC (Propanoic Acid Tail): This moiety acts as a flexible, two-carbon spacer terminating in a carboxylic acid. In drug design, this allows for standard peptide coupling (e.g., using HATU/DIPEA) to primary or secondary amines, forming stable amide linkages without the steric hindrance associated with benzoic acids.
-
c(OC)c(OC) (4,5-Dimethoxy Groups): These electron-donating groups increase the electron density of the aromatic ring. In target binding pockets, they often act as hydrogen bond acceptors and provide necessary steric bulk to occupy hydrophobic sub-pockets.
-
c(Br) (3-Bromo Substituent): The aryl bromide is the most critical feature of this scaffold. It serves as a programmable synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to append diverse aryl or heteroaryl groups late in the synthesis.
Quantitative Physicochemical Data
Table 1: Structural and physicochemical properties of the target scaffold.
| Property | Value |
| Compound Name | 3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid |
| CAS Registry Number | 105905-43-9 |
| Molecular Formula | C₁₁H₁₃BrO₄ |
| Molecular Weight | 289.12 g/mol |
| Canonical SMILES | O=C(O)CCc1cc(Br)c(OC)c(OC)c1 |
| InChIKey | PIUOJSPAGUXRRX-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Mechanistic Role in Complement Pathway Modulation
As of recent drug development paradigms in 2026, the Complement Alternative Pathway (CAP) is a major therapeutic target for diseases driven by immune overactivation, such as Age-Related Macular Degeneration (AMD) and Paroxysmal Nocturnal Hemoglobinuria (PNH).
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid is heavily utilized in the synthesis of Factor B inhibitors [1]. Factor B is a zymogen that, when bound to C3b and cleaved by Factor D, forms the C3 convertase (C3bBb). By utilizing the propanoic acid tail for amide coupling and the aryl bromide for cross-coupling with specific pharmacophores, chemists synthesize high-affinity inhibitors that block Factor B binding or cleavage.
Fig 1: Complement Alternative Pathway and targeted Factor B inhibition.
Chemoselective Synthetic Methodology
The synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid typically begins with commercially available 3-bromo-4,5-dimethoxybenzaldehyde. The logical progression involves a carbon-chain extension followed by reduction.
The Causality of Catalyst Selection:
A standard Knoevenagel-Doebner condensation easily yields the intermediate acrylic acid. However, reducing the
To preserve the critical bromine handle, a homogeneous chemoselective catalyst such as Wilkinson's Catalyst (RhCl(PPh₃)₃) must be employed [2]. Rhodium-based catalysts selectively reduce unhindered alkenes at room temperature and standard pressure without inserting into aryl halides.
Fig 2: Chemoselective synthesis workflow avoiding hydrodebromination.
Experimental Protocols (Self-Validating System)
To ensure scientific integrity, the following protocols integrate built-in analytical validation steps to confirm reaction success before proceeding to the next stage.
Protocol A: Synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
-
Reaction Setup: Charge a 250 mL round-bottom flask with 3-bromo-4,5-dimethoxybenzaldehyde (10.0 g, 40.8 mmol, 1.0 eq) and malonic acid (6.37 g, 61.2 mmol, 1.5 eq).
-
Solvent/Base Addition: Add anhydrous pyridine (40 mL) followed by a catalytic amount of piperidine (0.4 mL, 0.1 eq). Causality: Piperidine acts as the primary base to form the malonate enolate, while pyridine acts as the solvent and facilitates the subsequent decarboxylation step.
-
Thermal Decarboxylation: Equip the flask with a reflux condenser and heat to 90°C for 4 hours until gas evolution (CO₂) ceases.
-
Workup: Cool the mixture to room temperature and pour slowly into vigorously stirred ice-cold 1M HCl (200 mL). Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
-
Self-Validation Checkpoint:
-
TLC (9:1 DCM:MeOH): Confirm the disappearance of the starting material.
-
¹H NMR (DMSO-d₆): Validate success by observing the disappearance of the aldehyde proton singlet (~9.8 ppm) and the appearance of two distinct alkene doublets at ~6.4 ppm and ~7.5 ppm. A coupling constant of
Hz confirms the required trans (E) geometry.
-
Protocol B: Chemoselective Reduction to Propanoic Acid
-
Reaction Setup: Dissolve the intermediate acrylic acid (5.0 g, 17.4 mmol, 1.0 eq) in a degassed 1:1 mixture of Toluene and Absolute Ethanol (90 mL).
-
Catalyst Addition: Under an argon atmosphere, add Wilkinson's catalyst, RhCl(PPh₃)₃ (0.80 g, 0.87 mmol, 0.05 eq).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the reaction vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours. Causality: Low pressure and ambient temperature prevent the rhodium from overcoming the activation energy required to cleave the C-Br bond.
-
Workup: Concentrate the reaction mixture in vacuo. Purify the residue via flash column chromatography (silica gel, gradient of Hexanes to 50% EtOAc/Hexanes with 1% acetic acid) to remove the rhodium residues and triphenylphosphine oxide.
-
Self-Validation Checkpoint:
-
LC-MS: Confirm the mass shift from [M-H]⁻ 285/287 to[M-H]⁻ 287/289, indicating the addition of two hydrogen atoms.
-
¹H NMR (CDCl₃): Validate the complete disappearance of the alkene doublets. Look for the emergence of two characteristic multiplets at ~2.6 ppm and ~2.9 ppm, corresponding to the newly formed
and methylene protons of the propanoic acid chain.
-
References
- Novartis Institutes for BioMedical Research Inc. (2015). Complement pathway modulators and uses thereof (US Patent No. US9452990B2). U.S. Patent and Trademark Office.
- Birch, A. J., & Williamson, D. H. (1976). Homogeneous hydrogenation catalysts in organic synthesis. Organic Reactions, 24, 1-118. URL:[Link]
Synthesis precursors for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
An In-depth Technical Guide to the Synthesis Precursors for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and key precursors for the preparation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. This compound is a valuable building block in medicinal chemistry and drug development, necessitating robust and scalable synthetic routes. This document explores multiple strategic approaches, including pathways originating from substituted benzaldehydes via Perkin or Knoevenagel-Doebner condensations, the classic malonic ester synthesis, and modern palladium-catalyzed Heck reactions. For each route, a detailed examination of the precursor selection, reaction mechanisms, and step-by-step experimental protocols is provided. Furthermore, this guide includes a comparative analysis of the discussed strategies to aid researchers in selecting the most suitable method based on precursor availability, yield, and scalability.
Introduction and Strategic Overview
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is a substituted phenylpropionic acid derivative. Its structural features, including the bromine atom and the dimethoxy-substituted phenyl ring, make it a versatile intermediate for introducing a key pharmacophore into more complex molecules. The propionic acid side chain offers a handle for further functionalization, such as amide bond formation.
The synthesis of this target molecule can be approached from several distinct retrosynthetic disconnections, each defining a set of requisite precursors and a unique synthetic strategy. The choice of pathway is often dictated by the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.
This guide will dissect three primary and field-proven strategies for its synthesis, focusing on the causality behind experimental choices and providing actionable protocols.
Retrosynthetic Analysis
A logical approach to designing the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Synthesis from 3-Bromo-4,5-dimethoxybenzaldehyde
This is arguably the most common and versatile route, beginning with the correspondingly substituted benzaldehyde. The core of this strategy involves a two-step sequence: first, the formation of a cinnamic acid derivative, followed by the reduction of the alkene double bond.
Step 1A: Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a highly efficient method for converting an aromatic aldehyde into a cinnamic acid derivative by reacting it with malonic acid.[1] The reaction is typically catalyzed by a weak base, such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), and proceeds via decarboxylation of the intermediate.[1][2]
Mechanism Rationale: The base deprotonates malonic acid, which then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent dehydration and decarboxylation are often driven by heating. DABCO is an effective catalyst that avoids the harsher conditions sometimes required with pyridine.[1]
Caption: Workflow for synthesis via Knoevenagel condensation.
Experimental Protocol: Knoevenagel-Doebner Condensation
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).
-
Solvent and Catalyst: Add N,N-dimethylformamide (DMF) as the solvent, followed by DABCO (0.2 eq).[1]
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 60-90 minutes, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice water. Acidify with HCl to a pH of ~2 to precipitate the product.
-
Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid, can be purified by recrystallization.[1]
Step 1B: Perkin Reaction
An alternative to the Knoevenagel condensation is the Perkin reaction, which uses an acid anhydride and its corresponding alkali salt to form the cinnamic acid derivative.[3][4][5] This method typically requires higher temperatures and longer reaction times.[4]
Mechanism Rationale: The alkali salt of the acid (e.g., sodium acetate) acts as a base to generate an enolate from the acid anhydride (e.g., acetic anhydride). This enolate then undergoes an aldol-type condensation with the aromatic aldehyde.[6]
Step 2: Reduction of the Cinnamic Acid Derivative
The final step in this pathway is the reduction of the α,β-unsaturated double bond of the cinnamic acid intermediate.
Methodology:
-
Catalytic Hydrogenation: This is the most common and clean method. The cinnamic acid derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C).
-
Alternative Reductions: For laboratories not equipped for hydrogenation, other methods can be employed, such as using sodium borohydride with a catalyst like Raney nickel in an aqueous solution, or transfer hydrogenation using formic acid and a palladium catalyst.[7][8]
Experimental Protocol: Reduction
-
Setup: In a suitable pressure vessel, dissolve the 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid (1.0 eq) in ethanol.
-
Catalyst: Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, which can be purified by recrystallization.
| Parameter | Knoevenagel-Doebner | Perkin Reaction | Reduction |
| Key Reagents | Malonic Acid, DABCO | Acetic Anhydride, NaOAc | H₂, Pd/C |
| Typical Temp. | 100-110 °C | >140 °C | Room Temperature |
| Reaction Time | 1-2 hours | 4-10 hours | 2-12 hours |
| Typical Yield | Good to Excellent | Moderate to Good | Excellent |
Pathway II: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids by alkylating diethyl malonate or a similar ester.[9][10] This pathway builds the propionic acid side chain onto the aromatic ring via a nucleophilic substitution reaction.
Core Directive: This method hinges on the preparation of a suitable electrophile, 3-bromo-4,5-dimethoxybenzyl halide .
Mechanism Rationale: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) that are readily deprotonated by a base like sodium ethoxide to form a stabilized enolate.[10] This enolate then acts as a nucleophile, displacing the halide from the benzyl halide in an S_N2 reaction. The final steps involve acidic hydrolysis of the diester followed by thermal decarboxylation of the resulting malonic acid derivative to yield the target molecule.[11][12]
Caption: Workflow for the malonic ester synthesis pathway.
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: In a dry, three-necked flask under an inert atmosphere, dissolve sodium metal (1.05 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Malonate: To the cooled ethoxide solution, add diethyl malonate (1.05 eq) dropwise.
-
Alkylation: Add a solution of 3-bromo-4,5-dimethoxybenzyl bromide (1.0 eq) in ethanol to the enolate solution and reflux the mixture until TLC indicates consumption of the starting halide.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and heat to reflux to hydrolyze the ester and effect decarboxylation.
-
Work-up: After cooling, the product may precipitate. Alternatively, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Key Precursors | 3-Bromo-4,5-dimethoxybenzyl halide, Diethyl malonate |
| Base | Sodium Ethoxide (NaOEt) |
| Key Steps | Alkylation, Hydrolysis, Decarboxylation |
| Typical Overall Yield | Good (~75%)[13] |
Pathway III: Heck Reaction
The Mizoroki-Heck reaction offers a modern approach, creating a carbon-carbon bond between an aryl halide and an alkene using a palladium catalyst.[14][15] This strategy could theoretically form the target molecule by coupling a dibrominated aromatic precursor with an acrylic acid derivative.
Core Directive: This route requires a precursor such as 1,5-dibromo-2,3-dimethoxybenzene and couples it with acrylic acid or an acrylate ester.
Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination releases the cinnamate product and regenerates a palladium hydride species. Reductive elimination with a base regenerates the Pd(0) catalyst.[16] The resulting cinnamate would then require reduction as described in Pathway I.
Caption: Workflow for the Heck reaction pathway.
Experimental Protocol: Heck Reaction (General)
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (e.g., 1,5-dibromo-2,3-dimethoxybenzene, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).[17]
-
Reagents: Add the alkene (e.g., ethyl acrylate, 1.2 eq), a base (e.g., K₂CO₃ or Et₃N, 2.0 eq), and an anhydrous solvent (e.g., DMF or DMA).
-
Reaction: Heat the mixture to 80-140 °C, monitoring by TLC. Reaction times can vary significantly (hours to a day).[17]
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.
-
Final Steps: The resulting ester must be hydrolyzed to the carboxylic acid and the double bond reduced as previously described.
Comparative Analysis and Precursor Accessibility
The optimal synthetic route depends heavily on the availability of the key precursors.
-
3-Bromo-4,5-dimethoxybenzaldehyde (for Pathway I): This is often the most practical starting point. It can be synthesized by the direct bromination of 4,5-dimethoxybenzaldehyde (veratraldehyde).
-
3-Bromo-4,5-dimethoxybenzyl halide (for Pathway II): This precursor is less common commercially. It can be prepared from the corresponding benzaldehyde by reduction to the benzyl alcohol, followed by conversion to the halide (e.g., using SOCl₂ or PBr₃).[18] This adds two steps to the overall synthesis compared to starting with the aldehyde in Pathway I.
-
Dibrominated Precursors (for Pathway III): While powerful, the Heck reaction may suffer from regioselectivity issues and requires more expensive catalysts and ligands, making it less ideal for large-scale synthesis unless a specific precursor is readily available.
| Feature | Pathway I (Benzaldehyde) | Pathway II (Malonic Ester) | Pathway III (Heck Reaction) |
| Overall Steps | 2 (from aldehyde) | 3 (from benzyl halide) | 3 (from dibromide) |
| Key Precursor | Substituted Benzaldehyde | Substituted Benzyl Halide | Dibromo-dimethoxybenzene |
| Scalability | High | Moderate-High | Moderate |
| Reagent Cost | Low to Moderate | Low to Moderate | High (Catalyst) |
| Robustness | Very High (Knoevenagel) | High | Moderate (catalyst sensitive) |
| Recommendation | Most Recommended | Viable Alternative | Specialized Applications |
Conclusion
For the synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, the most efficient and reliable pathway commences with the precursor 3-bromo-4,5-dimethoxybenzaldehyde . The two-step sequence involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation provides high yields, uses relatively inexpensive reagents, and is highly scalable. The malonic ester synthesis represents a robust alternative, particularly if the corresponding benzyl halide is available. The Heck reaction, while a powerful tool in modern organic synthesis, is a more complex and costly route for this specific target. The selection of precursors is paramount, and a thorough analysis of their availability and synthesis is the critical first step for any research or development professional embarking on the preparation of this valuable chemical intermediate.
References
-
Vertex AI Search Result, based on general principles of Malonic Ester Synthesis.[9][10][11]
-
Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61. [Link not directly available in search, but the original work is cited][3]
-
Pearson Education. Show how the following compounds can be made using the malonic ester synthesis. [Link][11]
-
Vedantu. (2024). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link][12]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. [Link][6]
-
SciSpace. (2021). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Journal of Physics: Conference Series. [Link][19]
-
Organic Chemistry On-Line. Malonic Ester Synthesis. [Link][10]
-
Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link][20]
-
Safrole. (2023). 3,4,5-Trimethoxybenzaldehyde to Mescaline: Study, Synthesis, Properties, and Reaction Pathways. [Link][21]
-
MDPI. (2017). Heck Reaction—State of the Art. Catalysts. [Link][15]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link][24]
-
Sciencemadness Discussion Board. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link][2]
-
Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. [18]
Sources
- 1. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. longdom.org [longdom.org]
- 7. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. homework.study.com [homework.study.com]
- 10. askthenerd.com [askthenerd.com]
- 11. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 12. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. Heck Reaction—State of the Art [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 19. scispace.com [scispace.com]
- 20. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. safrole.com [safrole.com]
- 22. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 23. Wittig reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Selective Catalytic Hydrogenation of 3-Bromo-4,5-Dimethoxycinnamic Acid: Methodologies, Mechanisms, and Protocols
Executive Summary
The synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid via the hydrogenation of 3-bromo-4,5-dimethoxycinnamic acid presents a classical chemoselectivity challenge in organic synthesis and drug development. The starting material contains three distinct reducible functional groups: an
Standard hydrogenation protocols (e.g., Palladium on Carbon with
Chemical Context & Mechanistic Pathways
The Chemoselectivity Challenge
In the context of halogenated cinnamic acid derivatives, the bond dissociation energy of the aryl C–Br bond is relatively low. When exposed to highly active heterogeneous catalysts like
To successfully isolate the desired hydrogenated product, the catalytic system must satisfy three causal rules:
-
Alkene Priority: The catalyst must preferentially coordinate to the
-system of the alkene over the aromatic ring. -
Halide Preservation: The metal center must possess a high kinetic barrier for oxidative addition into the aryl C–Br bond.
-
Carboxylic Acid Inertness: The system must operate under mild conditions (low temperature, ambient pressure) to prevent the reduction of the
group to an alcohol, a side reaction typically driven by aggressive catalysts likengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> at high temperatures.
Mechanistic Divergence
The choice of catalyst and hydrogen source dictates the reaction pathway. Recent advancements in catalytic transfer hydrogenation (CTH) utilizing Chloro(1,5-cyclooctadiene)rhodium(I) dimer (
Reaction pathways for the hydrogenation of 3-bromo-4,5-dimethoxycinnamic acid.
Catalyst Selection & Optimization Data
Empirical data demonstrates that Rhodium-based homogeneous catalysts drastically outperform traditional heterogeneous Palladium and Ruthenium catalysts in terms of chemoselectivity. The table below synthesizes the expected outcomes based on established literature for halogenated cinnamic acids[3][4].
| Catalyst System | Hydrogen Source | Temp (°C) | Alkene Reduction | C-Br Retention | -COOH Retention | Primary Product Yield |
| 220 | Yes | No (Cleaved) | Yes | < 5% (Target) / > 90% (Debrominated) | ||
| 220 | Yes | Yes | No (Reduced) | < 15% (Target) / > 80% (Alcohol) | ||
| 85 | Yes | Yes | Yes | > 95% (Target Product) | ||
| 65 | Yes | Yes | Yes | ~ 95% (Target Product) |
Conclusion: The
Experimental Methodologies
The following protocol details a self-validating workflow for the selective transfer hydrogenation of 3-bromo-4,5-dimethoxycinnamic acid. It is adapted from the optimized parameters established by[2].
Reagents & Materials
-
Substrate: 3-Bromo-4,5-dimethoxycinnamic acid (1.0 equiv, e.g., 5.0 mmol)
-
Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer (
) (10 mol%) -
Hydrogen Donor: Formic acid (
, 5.0 equiv) -
Base: Triethylamine (
, 5.0 equiv) -
Solvent: Anhydrous Tetrahydrofuran (THF, 0.2 M)
Step-by-Step Protocol
-
System Preparation (Inert Atmosphere): Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the flask with ultra-high purity Argon or Nitrogen for 15 minutes to eliminate ambient oxygen, which can deactivate the Rhodium catalyst.
-
Substrate & Catalyst Loading: Under a positive flow of inert gas, add 3-bromo-4,5-dimethoxycinnamic acid (5.0 mmol) and
(0.5 mmol, 10 mol%). -
Solvent Addition: Inject anhydrous THF (25 mL) via syringe. Stir at room temperature until a homogeneous solution is achieved.
-
Hydrogen Donor Activation: Slowly inject Triethylamine (25.0 mmol) followed by the dropwise addition of Formic acid (25.0 mmol). Caution: The reaction between the acid and base is exothermic; addition should be controlled.
-
Controlled Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 65 °C using a thermostated oil bath. Maintain stirring for 4 hours. The evolution of
gas indicates active transfer hydrogenation. -
Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Dichloromethane (DCM, 50 mL) and wash with distilled water (
mL) to remove residual formic acid and triethylammonium salts. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Pass the crude residue through a short silica gel plug using DCM as the eluent to remove Rhodium catalyst residues[2]. Evaporate the solvent to yield the pure 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid.
Step-by-step workflow for the rhodium-catalyzed transfer hydrogenation.
Analytical Validation
To ensure the integrity of the protocol and confirm chemoselectivity, the isolated product must be validated against the following analytical markers:
-
NMR (400 MHz,
):-
Disappearance of the vinylic doublets (typically around
6.3 and 7.6 ppm, J ~ 16 Hz for the trans-cinnamic acid). -
Appearance of two new methylene multiplets (
) in the aliphatic region between 2.6 and 2.9 ppm. -
Retention of the aromatic proton signals, confirming the aromatic ring remains intact.
-
-
Mass Spectrometry (ESI-MS):
-
The presence of a distinct 1:1 isotopic doublet pattern in the molecular ion peak (
) separated by 2 m/z units. This is the definitive hallmark of the retained and isotopes, proving that hydrodehalogenation did not occur.
-
References
-
Taleb, B., Jahjah, R., Baki, Z. A., Hijazi, A., Nehmeh, B., & El-Dakdouk, M. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.[Link]
-
Shinde, S. B., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 339–341.[Link]
Sources
Solubility Dynamics of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic Acid in DMSO: A Technical Guide for Preclinical Workflows
Executive Summary
In early-stage drug discovery and chemical biology, the reliable solvation of lipophilic intermediates is a critical prerequisite for robust biological assays and high-throughput screening (HTS)[1]. 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid (CAS: 105905-43-9) is a highly functionalized halogenated aromatic building block[2]. Due to its specific structural dichotomy—a hydrophobic aromatic ring coupled with a polar carboxylic acid tail—achieving thermodynamic equilibrium in solution requires precise solvent selection. This whitepaper provides an in-depth, self-validating methodology for solvating this compound in Dimethyl Sulfoxide (DMSO), detailing the thermodynamic causality behind the protocol to ensure maximum assay fidelity.
Physicochemical Profiling & Solvation Thermodynamics
To master the solvation of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid, one must first analyze its molecular architecture and how it interacts with the solvent matrix.
The Solute-Solvent Interplay
DMSO is a highly polar, aprotic solvent characterized by a high dielectric constant (
-
Hydrogen Bonding at the Propionic Acid Tail: The carboxylic acid moiety acts as a strong hydrogen-bond donor. DMSO, while lacking H-bond donating capabilities, is an exceptional H-bond acceptor via its sulfoxide oxygen[4]. This localized interaction rapidly solvates the polar tail of the molecule, providing the initial thermodynamic driving force for dissolution.
-
Hydrophobic Encapsulation of the Aromatic Ring: The 3-bromo-4,5-dimethoxyphenyl ring is sterically bulky and highly lipophilic. The heavy bromine atom increases the crystalline lattice energy of the solid. However, the twin methyl groups of DMSO engage in favorable van der Waals interactions with the methoxy and bromo substituents, effectively encapsulating the hydrophobic core and preventing molecular aggregation.
Causality of Precipitation (The Moisture Threat)
The most common point of failure when handling this compound is the introduction of atmospheric moisture. DMSO is highly hygroscopic[3]. If water is absorbed into the stock solution, it acts as a potent anti-solvent for the lipophilic brominated ring. Water disrupts the delicate van der Waals encapsulation, forcing the hydrophobic rings to self-associate, leading to rapid nucleation and micro-precipitation. This directly causes false negatives in downstream bioassays due to reduced effective compound concentration[1].
Quantitative Data & Solvation Parameters
The following tables summarize the critical physicochemical data and the validated parameters required for stable stock generation.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Impact on Solvation |
| Compound Name | 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid | N/A |
| CAS Number | 105905-43-9 | N/A |
| Molecular Formula | C11H13BrO4 | Indicates mixed polarity (amphiphilic nature). |
| Molecular Weight | 289.12 g/mol | Moderate MW; favorable for rapid dissolution. |
| H-Bond Donors | 1 (Carboxylic -OH) | Primary site for DMSO sulfoxide interaction. |
| H-Bond Acceptors | 4 (O atoms) | Secondary interaction sites. |
Table 2: Recommended Solvation Limits & Storage
| Parameter | Validated Specification | Rationale |
| Primary Solvent | Anhydrous DMSO ( | Prevents water-induced micro-precipitation. |
| Max Target Concentration | 50 mM | Maintains thermodynamic stability without supersaturation. |
| Standard HTS Stock | 10 mM | Optimal concentration for serial dilutions in aqueous buffers. |
| Storage Temperature | -20°C to -80°C | DMSO freezes at 18.5°C; deep freezing halts degradation. |
| Freeze-Thaw Limit | Prevents localized concentration gradients and moisture ingress. |
Experimental Protocol: A Self-Validating Workflow
As a Senior Application Scientist, I emphasize that a protocol must not merely be a list of steps, but a self-validating system where each phase confirms the success of the previous one.
Step 1: Gravimetric Preparation (Environment Control)
-
Action: Weigh the required mass of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid using a calibrated microbalance.
-
Causality: Static electricity can cause the dry powder to scatter. Use an anti-static gun. Perform this step in a low-humidity environment (e.g., a desiccated glove box or under dry nitrogen flow) to prevent premature moisture absorption.
Step 2: Solvent Addition & Mechanical Agitation
-
Action: Add the calculated volume of room-temperature Anhydrous DMSO to achieve a 10 mM concentration. Immediately seal the vial. Vortex for 60 seconds at 3000 rpm, followed by bath sonication at 25°C for 5–10 minutes.
-
Causality: While the thermodynamics of dissolution are favorable, the kinetics can be slow due to the crystalline lattice energy imparted by the bromine atom. Sonication provides the mechanical cavitation energy required to rapidly disrupt the lattice and achieve equilibrium.
Step 3: Tyndall Effect Quality Control (Self-Validation Check)
-
Action: Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a darkened room.
-
Validation Logic:
-
Pass: The laser beam is invisible as it passes through the liquid. The solution is a true thermodynamic solution. Proceed to Step 4.
-
Fail: The laser beam path is visible (Tyndall effect). This indicates the presence of colloidal micro-precipitates. Corrective Action: Re-sonicate for 10 minutes or gently warm the solution to 37°C. If scattering persists, verify the integrity of the anhydrous DMSO.
-
Step 4: Analytical Validation & Cryo-Aliquoting
-
Action: Withdraw a 1
L aliquot and analyze via LC-MS or H-NMR to confirm structural integrity and a purity of . Once validated, immediately divide the bulk solution into single-use aliquots (e.g., 50 L per tube) and purge the headspace with Argon gas before freezing at -20°C. -
Causality: DMSO can occasionally act as an oxidant over prolonged periods. Baseline analytical validation ensures the compound has not degraded. Single-use aliquoting eliminates the need for repeated freeze-thaw cycles, which are the primary cause of stock solution degradation in HTS libraries[1].
Workflow Visualization
The following diagram maps the logical progression and self-validating decision gates of the solvation protocol.
Caption: Self-validating workflow for the solvation and quality control of compound stock solutions.
References
-
MolAid Chemical Database. "3-(3-bromo-4,5-dimethoxy-phenyl)-propionic acid | 105905-43-9". MolAid. Available at:[Link]
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]
-
Tetko, I. V., et al. (2006). "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 13(8), 949-976. Available at: [Link]
-
Wikipedia Contributors. "Dimethyl sulfoxide". Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(3-bromo-4,5-dimethoxy-phenyl)-propionic acid - CAS号 105905-43-9 - 摩熵化学 [molaid.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data of 3-Bromo-4,5-dimethoxyphenylpropionic Acid
Disclaimer: This document has been compiled to provide a comprehensive overview of the safety data for 3-Bromo-4,5-dimethoxyphenylpropionic acid. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, this guide has been synthesized from data on structurally similar molecules, primarily "3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid" (CAS 52679-49-9) and other related phenylpropionic acid derivatives. The information herein is intended for guidance and should be used in conjunction with professional judgment and, where possible, information provided directly by the chemical supplier.
Section 1: Chemical Identification and Physical Properties
3-Bromo-4,5-dimethoxyphenylpropionic acid is a substituted phenylpropionic acid derivative. The precise location of the bromine atom on the phenyl ring is crucial for its chemical and toxicological properties. This guide will primarily reference the isomer 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid .
| Property | Data | Source |
| Chemical Name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | Sigma-Aldrich[1] |
| CAS Number | 52679-49-9 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₃BrO₄ | Sigma-Aldrich[1] |
| Molecular Weight | 289.12 g/mol | |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically >97% | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C, Sealed in a dry, well-ventilated area. | Sigma-Aldrich[1] |
| Synonyms | 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid | Sigma-Aldrich[1] |
Section 2: Hazard Identification and GHS Classification
Based on analysis of structural analogs, 3-Bromo-4,5-dimethoxyphenylpropionic acid is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation and potential toxicity upon ingestion.
Anticipated GHS Classification:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][4]
GHS Label Elements:
-
Pictogram:
Caption: GHS Hazard Pictogram: Exclamation Mark.
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
P330: Rinse mouth.[2]
-
-
Storage:
-
P405: Store locked up.[4]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
-
Section 3: First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. The following protocols are based on established procedures for similar chemical compounds.
Caption: Emergency First-Aid Workflow for Exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][6]
Section 4: Handling and Storage
Safe Handling Protocol
The causality behind these handling procedures is to minimize direct contact and the generation of airborne dust, which is the primary route of exposure.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[2]
-
Skin Protection: Wear impervious, flame-retardant clothing. Handle with chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2]
-
Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[2]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling and before any breaks.[2][3]
-
Dust and Ignition Control: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Secure Storage Conditions
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
-
Storage Conditions: Store at the recommended temperature of 2-8°C to ensure stability.[1]
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides and hydrogen bromide.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors or dust. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[5]
-
Containment and Cleanup:
-
Wear appropriate PPE as described in Section 4.1.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, closed, and labeled container for disposal.[6]
-
Clean the affected area thoroughly.
-
Section 6: Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Expected to be harmful if swallowed (Oral, Category 4).[2][3]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[3][4]
-
Respiratory/Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA based on available data for similar compounds.
-
Reproductive Toxicity: Data not available.
-
STOT-Single Exposure: May cause respiratory irritation (Category 3).[3][4]
-
STOT-Repeated Exposure: Data not available.
Ecological Information
-
Ecotoxicity: No specific data is available. It is recommended to prevent the substance from entering the environment as its effects on aquatic life are unknown.[6]
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
References
Sources
Topic: Suzuki Coupling of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This application note provides a comprehensive guide to the Suzuki coupling of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, a substrate of interest in medicinal chemistry and materials science. We delve into the critical reaction parameters, offering a detailed, optimized protocol from setup to purification. Furthermore, this guide includes a discussion of the underlying mechanistic principles, a troubleshooting matrix for common issues, and a validated workflow to ensure reproducible, high-yield synthesis of the corresponding biaryl propionic acid derivatives.
Introduction and Strategic Considerations
The synthesis of substituted biaryl compounds is of paramount importance in the pharmaceutical industry, as this structural motif is present in numerous approved drugs and clinical candidates.[3][4] The palladium-catalyzed Suzuki-Miyaura reaction offers a powerful and versatile method for constructing these scaffolds.[5][[“]]
The target substrate, 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, presents a unique set of chemical properties that must be considered for successful cross-coupling:
-
Aryl Bromide Reactivity: The bromine atom is positioned on an electron-rich aromatic ring due to the two methoxy (-OCH₃) electron-donating groups. This increased electron density can make the initial, rate-limiting oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[7]
-
Carboxylic Acid Moiety: The propionic acid side chain introduces an acidic proton. The choice of base is therefore critical not only for activating the boronic acid partner but also for its interaction with the substrate's carboxylic acid group. This interaction can influence solubility and reactivity.
This guide is designed to navigate these subtleties, providing a robust framework for researchers to successfully couple this specific substrate and adapt the methodology for analogous structures.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][8]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square-planar Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[9][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Cyclization of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid to benzazepines
Application Note & Protocol
Topic: Strategic Cyclization of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid: A Guided Approach to Synthesizing Benzazepine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzazepines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed guide for the synthesis of a substituted benzazepine via the intramolecular cyclization of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. We delve into the mechanistic underpinnings of the key transformation, the intramolecular Friedel-Crafts acylation, explaining the rationale behind reagent selection and reaction conditions. This guide presents two robust, step-by-step protocols using either Polyphosphoric Acid (PPA) or a two-step Thionyl Chloride/Lewis Acid approach. Included are best practices for optimization, troubleshooting common issues, and a summary of expected outcomes to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Benzazepine Core
The benzazepine framework, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the development of therapeutic agents, particularly for central nervous system (CNS) disorders. The conformational flexibility of the seven-membered ring allows for complex and specific interactions with biological targets. The strategic introduction of substituents on the aromatic ring, such as the bromo and dimethoxy groups in the target precursor, allows for fine-tuning of pharmacological properties and provides handles for further synthetic diversification.
The cyclization of phenylpropionic acid derivatives is a classical and effective method for constructing the benzazepine core.[1] This application note focuses on the intramolecular Friedel-Crafts acylation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, a substrate designed with electron-donating methoxy groups to facilitate the crucial ring-closing step.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The formation of the benzazepine ring from the propionic acid precursor is achieved through an intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for forming cyclic ketones where the aromatic ring acts as the nucleophile and an activated carboxylic acid derivative serves as the electrophile.[2][3]
The key steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a highly reactive electrophilic species. In the presence of a strong protic acid like Polyphosphoric Acid (PPA), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Alternatively, conversion to an acyl chloride using thionyl chloride (SOCl₂) generates a potent acylium ion precursor.[4]
-
Formation of the Acylium Ion: The activated acid derivative generates a resonance-stabilized acylium ion (R-C≡O⁺). This species is a powerful electrophile required for the subsequent ring closure.[5][6]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the acylium ion. The position of attack is directed by the existing substituents. The two methoxy groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The cyclization is expected to occur at the carbon position ortho to the propionic acid side chain, which is also para to the bromine atom, due to favorable electronic and steric effects.
-
Re-aromatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final cyclic ketone product.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General experimental workflow for benzazepine synthesis.
Experimental Protocols
Two primary methods are presented for the cyclization. The choice depends on available reagents, scale, and desired reaction control. Ensure all glassware is thoroughly dried before use, especially for Protocol B.
Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclization
This one-pot method is straightforward but requires careful temperature control to prevent charring. PPA serves as both the solvent and the acidic catalyst.[2]
Materials & Equipment:
-
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle with temperature controller
-
Ice bath
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add Polyphosphoric Acid (approx. 10 g per 1 g of starting material).
-
Heat the PPA to 60-70°C with stirring until it becomes a mobile liquid.
-
Slowly add the 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid to the stirred PPA.
-
Increase the temperature to 85-95°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then carefully place it in an ice bath.
-
Slowly and cautiously quench the reaction by adding crushed ice to the flask with vigorous stirring. The product may precipitate as a solid.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired benzazepinone.
Protocol B: Thionyl Chloride / Lewis Acid Mediated Cyclization
This two-step approach involves the formation of an intermediate acyl chloride, which is then cyclized using a Lewis acid catalyst like AlCl₃. This method often gives cleaner reactions and higher yields but requires stricter anhydrous conditions.[3][5]
Materials & Equipment:
-
All materials from Protocol A, plus:
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Dropping funnel
Step-by-Step Procedure:
Part 1: Acyl Chloride Formation
-
Dissolve 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add thionyl chloride (approx. 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Gently reflux the mixture for 1-2 hours until gas evolution (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Part 2: Friedel-Crafts Cyclization
-
Cool a suspension of anhydrous AlCl₃ (approx. 1.2-1.5 equivalents) in anhydrous DCM to 0°C in a separate flask under an inert atmosphere.
-
Dissolve the crude acyl chloride from Part 1 in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0°C and cautiously quench by slowly adding crushed ice, followed by cold 1M HCl.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Pathway Visualization
The following diagram illustrates the key steps in the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Caption: Key stages of the intramolecular Friedel-Crafts acylation.
Comparative Data & Expected Results
The choice of method can influence reaction time, temperature, and overall yield. The following table provides a comparative overview based on typical outcomes for similar transformations.
| Parameter | Protocol A (PPA) | Protocol B (SOCl₂/AlCl₃) | Rationale & Remarks |
| Reaction Temp. | 85-95°C | 0°C to Room Temp. | PPA requires thermal energy for activation. The AlCl₃ method is highly exothermic and requires initial cooling for control. |
| Reaction Time | 2-4 hours | 2-6 hours | Reaction times are comparable but should always be optimized using TLC monitoring. |
| Typical Yield | 60-75% | 70-85% | The two-step method often provides higher yields due to the more controlled formation of the highly reactive acyl chloride. |
| Key Challenge | Viscosity, charring risk | Strict anhydrous conditions | PPA work-up can be difficult. The AlCl₃ method is highly sensitive to moisture, which deactivates the catalyst. |
Troubleshooting and Best Practices
-
Low or No Conversion:
-
PPA Method: The PPA may be old or have absorbed moisture. Use fresh PPA. The temperature might be too low; try increasing it incrementally (e.g., to 100-110°C), but watch for decomposition.
-
AlCl₃ Method: Moisture is the most likely culprit. Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and maintain a positive pressure of inert gas. The AlCl₃ may be of poor quality; use a freshly opened bottle.
-
-
Formation of Black/Polymeric Tar:
-
This indicates decomposition, likely due to excessive heat. Reduce the reaction temperature and monitor carefully. For the PPA method, ensure efficient stirring to avoid localized overheating.
-
-
Difficult Work-up (PPA Method):
-
Quenching PPA is highly exothermic. Perform the addition of ice/water very slowly in a large vessel within an efficient ice bath to control the temperature. Vigorous stirring is essential.
-
-
Purification Challenges:
-
If the product is difficult to separate from starting material or byproducts, try a different solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is often effective.
-
Conclusion
The intramolecular Friedel-Crafts acylation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is an effective and reliable method for constructing the valuable benzazepine core. By understanding the underlying mechanism, researchers can choose between a direct PPA-mediated cyclization or a more controlled two-step acyl chloride-based protocol. Careful control of reaction parameters, particularly temperature and moisture, is paramount for achieving high yields of the desired product. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.
References
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Overman rearrangement and Pomeranz-Fritsch reaction for the synthesis of benzoazepinoisoquinolones to discover novel antitumor agents. European Journal of Medicinal Chemistry. [Link]
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BENZO[f][7][8]THIAZEPINES BY USING A MODIFIED PICTET- SPENGLER REACTION. HETEROCYCLES. [Link]
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Catalytic Asymmetric Pictet–Spengler-Type Reaction for the Synthesis of Optically Active Indolo[3,4-cd][7]benzazepines. Organic Letters. [Link]
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Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][9][10]benzodiazepin-14(6H)-ones. ResearchGate. [Link]
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One-pot tandem cyclisation to pyrrolo[1,2-a][7][8]benzodiazepines: a modified approach to the Pictet–Spengler reaction. Organic & Biomolecular Chemistry. [Link]
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Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]
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THE PICTET-SPENGLER REACTION IN THE SYNTHESIS OF CONDENSED BENZODIAZEPINES. 1. SYNTHESIS OF 6,11,12,14-TETRAHYDROBENZO[8][11][7][9]DIAZEPINO[7,1-b]QUINAZOLIN-14-ONES. Chemistry of Heterocyclic Compounds. [Link]
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Synthesis of 1,3‐benzodiazepine 31, by a Bischler−Napieralski reaction. ResearchGate. [Link]
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Pomeranz–Fritsch reaction. Wikipedia. [Link]
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Bischler-Napieralski Reaction. Cambridge University Press. [Link]
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[Syntheses of 1-substituted isoquinoline and 1,4-benzoxazepine derivatives by pomeranz-fritsch reaction (studies on the syntheses of heterocyclic compounds. CCCXX]. Yakugaku Zasshi. [Link]
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Bischler–Napieralski reaction. Wikipedia. [Link]
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Synthesis of Novel Tricyclic Pyrimido[4,5-b][7][8]benzothiazepines via Bischler−Napieralski-Type Reactions. The Journal of Organic Chemistry. [Link]
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Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications. [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. [Link]
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SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. [Link]
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Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. [Link]
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Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]
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Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic Letters. [Link]
-
Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]
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Application Notes and Protocols for Amide Coupling of 3-bromo-4,5-dimethoxyhydrocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Amide Bond Formation
The amide bond is a cornerstone of medicinal chemistry and drug development, present in a vast array of pharmaceuticals, natural products, and peptides.[1][2][3] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently utilized reactions in the pharmaceutical industry.[2][3] However, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, a wide variety of coupling reagents and protocols have been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[2][4][5]
This guide provides a detailed overview of several robust and field-proven protocols for the amide coupling of 3-bromo-4,5-dimethoxyhydrocinnamic acid, a substituted hydrocinnamic acid that may present unique challenges due to its electronic and steric properties. The protocols described herein are designed to be self-validating systems, with explanations of the underlying mechanistic principles to empower researchers to make informed decisions and troubleshoot effectively.
Core Concepts in Amide Coupling
The fundamental principle behind all amide coupling reactions is the activation of the carboxylic acid to make it a better electrophile. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The activated intermediate then readily reacts with the amine nucleophile to form the desired amide.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used for their reliability and the water-soluble nature of their byproducts, which simplifies purification.[6][7] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization, especially when working with chiral substrates.[5][8]
Mechanistic Rationale
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to an inactive N-acylurea. HOBt intercepts the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and efficiently reacts with the amine to yield the amide.[5][9]
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
3-bromo-4,5-dimethoxyhydrocinnamic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4,5-dimethoxyhydrocinnamic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA or TEA (1.2-1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Uronium/Aminium Salt-Based Coupling with HATU
Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, making them particularly suitable for sterically hindered or electron-deficient substrates.[7][11]
Mechanistic Rationale
In the presence of a non-nucleophilic base such as DIPEA, HATU reacts with the carboxylic acid to form a highly reactive activated ester.[1][7] This intermediate rapidly undergoes nucleophilic acyl substitution with the amine to form the amide bond with high efficiency.
Experimental Protocol: HATU Coupling
Materials:
-
3-bromo-4,5-dimethoxyhydrocinnamic acid
-
Amine of choice
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere, dissolve 3-bromo-4,5-dimethoxyhydrocinnamic acid (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF.[4]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.[4][7]
-
Add the amine (1.1-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to aid DMF removal), 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acid Chloride Formation and Subsequent Amination
For less sensitive substrates, conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate for amidation.[12][13] This two-step, one-pot or two-pot procedure can be very effective, though it requires careful handling of the reagents.
Mechanistic Rationale
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acyl chloride.[12][14] The acyl chloride then readily reacts with an amine in the presence of a base to form the amide. The base is necessary to neutralize the HCl generated during the reaction.[12]
Experimental Protocol: Acid Chloride Formation
Materials:
-
3-bromo-4,5-dimethoxyhydrocinnamic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (for oxalyl chloride)
-
Amine of choice
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware and stirring equipment
Procedure:
Step 1: Acid Chloride Formation
-
Under an inert atmosphere, dissolve 3-bromo-4,5-dimethoxyhydrocinnamic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a base like triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Mixed Anhydride Method
The mixed anhydride method, often employing isobutyl chloroformate, is a cost-effective and scalable approach for amide synthesis.[10] It offers rapid reaction times and generally high yields.[10]
Mechanistic Rationale
The carboxylic acid is activated by reacting with isobutyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed carbonic-carboxylic anhydride.[10] This activated intermediate is then subjected to nucleophilic attack by the amine to furnish the desired amide.[10][15]
Experimental Protocol: Mixed Anhydride Formation
Materials:
-
3-bromo-4,5-dimethoxyhydrocinnamic acid
-
Isobutyl chloroformate
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Amine of choice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere, dissolve 3-bromo-4,5-dimethoxyhydrocinnamic acid (1.0 eq) and TEA or NMM (1.1 eq) in anhydrous THF or DCM.
-
Cool the solution to -15 °C to 0 °C.
-
Slowly add isobutyl chloroformate (1.1 eq) and stir for 30-60 minutes at the same temperature.
-
In a separate flask, prepare a solution of the amine (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the mixed anhydride solution, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any precipitated salts.
-
Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Amide Coupling Protocols
| Protocol | Coupling Reagent(s) | Base | Typical Solvent | Reaction Time | Key Advantages | Common Side Reactions/Considerations |
| Carbodiimide | EDC, HOBt | DIPEA, TEA | DCM, DMF | 12-24 hours | Water-soluble byproducts, mild conditions.[4][6] | Potential for racemization (minimized by HOBt), formation of N-acylurea. |
| Uronium Salt | HATU | DIPEA | DMF | 1-4 hours | High efficiency, fast reactions, good for hindered substrates.[4][7] | Higher cost of reagent. |
| Acid Chloride | Oxalyl chloride, SOCl₂ | TEA, Pyridine | DCM, Toluene | 2-5 hours (two steps) | Highly reactive intermediate, cost-effective. | Harsh reagents, potential for side reactions with sensitive functional groups. |
| Mixed Anhydride | Isobutyl chloroformate | TEA, NMM | THF, DCM | 2-5 hours | Scalable, cost-effective, rapid reactions.[10] | Requires low temperatures to minimize side reactions. |
Visualization of Experimental Workflow
Caption: General experimental workflow for amide coupling reactions.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Reddit. (2016, December 3). Acid chloride Formation. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Methods for the synthesis of mixed anhydrides. Retrieved from [Link]
-
ACS Publications. (2022, April 12). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
ACS Publications. (2022, April 12). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. Retrieved from [Link]
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- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Lab Reporter [fishersci.it]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Acyl chloride - Wikipedia [en.wikipedia.org]
- 15. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
Using 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid as a building block
Application Note: 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid
Executive Summary
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is a high-value, bifunctional building block used primarily in the synthesis of peptidomimetics, alkaloids, and "privileged scaffold" libraries. Its structural utility lies in its orthogonal reactivity :
-
Carboxylic Acid Tail: Ready for amide coupling, esterification, or reduction to alcohols/aldehydes.
-
Aryl Bromide Handle: Positioned meta to the propionic chain, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Electron-Rich Core: The 4,5-dimethoxy substitution mimics the bioactive 3,4,5-trimethoxy motif (seen in mescaline, podophyllotoxin, and piperlongumine) but with a halogen "handle" for SAR (Structure-Activity Relationship) tuning.
Critical Distinction: Do not confuse this compound with its isomer, 3-(2-bromo-4,5-dimethoxyphenyl)propionic acid , which is the key intermediate for the angina drug Ivabradine. The 3-bromo isomer discussed here is distinct and used for exploring alternative chemical space, particularly in antiparasitic and neurodegenerative disease research.
Structural Profile & Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₃BrO₄ |
| Molecular Weight | 305.12 g/mol |
| CAS Number | Not widely listed; Analogous to 1857-57-4 (4-OMe variant) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~4.5 (Carboxylic acid) |
| LogP (Calc.) | ~2.1 |
Synthesis Protocol: The "Bromine-Retention" Challenge
The primary challenge in synthesizing this building block is reducing the precursor (cinnamic acid) alkene without removing the aryl bromine via hydrogenolysis. Standard Pd/C hydrogenation is not recommended as it frequently leads to debromination.
Recommended Workflow: Diimide Reduction
This protocol uses in situ generated diimide (N₂H₂) to selectively reduce the alkene, leaving the aryl bromide completely intact.
Reagents:
-
Precursor: 3-Bromo-4,5-dimethoxycinnamic acid (1.0 equiv)
-
Reagent: p-Toluenesulfonylhydrazide (TsNHNH₂) (2.5 equiv)
-
Base: Sodium Acetate (NaOAc) (2.5 equiv)
-
Solvent: THF:Water (1:1 mixture)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4,5-dimethoxycinnamic acid (10 mmol) in 50 mL THF and 50 mL water.
-
Addition: Add Sodium Acetate (25 mmol) followed by p-Toluenesulfonylhydrazide (25 mmol).
-
Reflux: Heat the mixture to reflux (approx. 70–80°C) for 4–6 hours. Nitrogen evolution will be observed.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (conjugated, UV-active) should disappear.
-
Workup: Cool to room temperature. Acidify to pH 2 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethyl Acetate/Hexane to yield the target propionic acid.
Yield Expectation: >85% Purity: >98% (HPLC)
Strategic Applications & Reaction Pathways
This building block serves as a "linchpin" in divergent synthesis.
A. Divergent Library Synthesis (The "Split-Pool" Approach)
Researchers can attach the acid to a resin or amine scaffold first, then use the bromine handle to diversify the library with various aryl boronic acids.
B. Intramolecular Cyclization (Indanone Formation)
Using Friedel-Crafts acylation, the propionic acid chain can cyclize onto the ring.
-
Regioselectivity: Cyclization favors the position ortho to the strong electron-donating methoxy group.
-
Outcome: Cyclization of 3-(3-bromo-4,5-dimethoxyphenyl)propionic acid typically yields 4-bromo-5,6-dimethoxy-1-indanone . This creates a rigid bicyclic core useful for kinase inhibitors.
C. Bioisosteric Replacement
In medicinal chemistry, this compound is used to replace the 3,4,5-trimethoxyphenyl ring (a common pharmacophore).
-
Why? The bromine atom is lipophilic and fills a similar volume to a methoxy group but lacks the hydrogen-bond acceptor capability. This helps verify if the 3-methoxy group in a lead compound is acting as an H-bond acceptor or just filling space.
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream utility of the building block.
Figure 1: Synthesis and divergent application pathways for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. Note the critical selective reduction step utilizing Diimide to preserve the aryl bromide.
Case Studies & Biological Relevance
Case Study 1: Antiparasitic Agents (Leishmania)
Research indicates that replacing the 3-methoxy group of piperlongumine derivatives with a bromine atom (using this scaffold) significantly enhances metabolic stability and potency against Leishmania major and Toxoplasma gondii.[3] The bromine atom prevents metabolic O-demethylation at the sensitive 3-position while maintaining the necessary lipophilicity [1].
Case Study 2: Adenosine Receptor Antagonists
In the development of A2A receptor antagonists for Parkinson's disease, the 3-bromo-4,5-dimethoxy motif serves as a crucial "tail" group. The bromine provides a handle for attaching solubilizing groups or heterocycles that extend into the receptor's solvent-exposed pocket [2].
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination over long periods).
References
-
Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine‐Type Cinnamide Derivatives. ChemMedChem, 2023.
-
Therapeutic agent for Parkinson's disease (Patent US5484920A). Google Patents, 1996.
-
Synthesis of cinnamic acid derivatives and leishmanicidal activity. Journal of the Brazilian Chemical Society, 2016.
Sources
Application Note: Esterification Strategies for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Executive Summary
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid (CAS: 105905-43-9) is a highly versatile building block in pharmaceutical synthesis. Its unique structural motif—an electron-rich dimethoxyarene paired with a sterically demanding and chemically programmable bromine atom—makes it a critical intermediate in the development of PARP inhibitors[1], chalcone-like cytotoxic agents[2], and protoberberine alkaloids.
Because the carboxylic acid moiety is separated from the bulky aromatic ring by a two-carbon aliphatic spacer, direct steric hindrance at the carbonyl center is minimal. However, the lipophilicity of the molecule and the potential sensitivity of the brominated aromatic ring require careful selection of esterification conditions. This application note outlines three field-proven methodologies for converting this acid into various esters, providing mechanistic rationale, comparative data, and self-validating protocols.
Mechanistic Rationale & Strategy Selection
Selecting the correct esterification method depends entirely on the nucleophilicity and steric bulk of the target alcohol[3].
-
Fischer Esterification (Acid-Catalyzed): Best suited for unhindered primary alcohols (e.g., methanol, ethanol). It operates on Le Chatelier's principle, using the alcohol as both solvent and reactant alongside a strong acid catalyst (e.g.,
) to drive the equilibrium forward[4]. -
Steglich Esterification (EDC/DMAP): The gold standard for sterically hindered alcohols (e.g., tert-butanol) or acid-sensitive substrates. It utilizes a carbodiimide coupling agent (EDC is preferred over DCC to avoid insoluble urea byproducts) to form an O-acylisourea intermediate[5]. The addition of 4-Dimethylaminopyridine (DMAP) is mechanistically critical; DMAP acts as a hyper-nucleophile, attacking the O-acylisourea to form a highly reactive acyl-pyridinium intermediate, which prevents the formation of dead-end N-acylurea byproducts[6][7].
-
Acid Chloride Method: Reserved for highly unreactive phenols or complex secondary/tertiary alcohols where Steglich coupling yields are suboptimal. Conversion to an acyl chloride generates a highly electrophilic species that reacts rapidly with weak nucleophiles.
Caption: Workflow for selecting the optimal esterification method based on alcohol reactivity.
Comparative Data Summary
| Method | Reagents | Best Suited For | Typical Yield | Reaction Time | Key Advantage | Limitation |
| Fischer | Methanol, Ethanol | 85–95% | 4–12 h | Highly scalable, low cost[4]. | Incompatible with acid-sensitive groups; requires excess alcohol. | |
| Steglich | EDC·HCl, DMAP, DCM | tert-Butanol, complex primary/secondary ROH | 75–90% | 2–16 h | Extremely mild conditions; stoichiometric alcohol use[6]. | Reagents are moisture-sensitive and relatively expensive. |
| Acid Chloride | Oxalyl Chloride, DMF (cat.), TEA, DCM | Phenols, unreactive secondary ROH | 80–95% | 1–4 h | Highly reactive; forces difficult couplings to completion. | Generates HCl gas; requires strict anhydrous conditions. |
Experimental Protocols
Protocol A: Fischer Esterification (Synthesis of Methyl/Ethyl Esters)
Causality Note: Using the alcohol as the solvent shifts the thermodynamic equilibrium toward the ester product. Sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity.
-
Setup: In a 100 mL round-bottom flask, suspend 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid (1.0 g, 3.46 mmol) in anhydrous methanol or ethanol (20 mL).
-
Catalysis: Slowly add concentrated
(0.2 mL) dropwise while stirring. -
Reaction: Equip the flask with a reflux condenser and heat to reflux (approx. 65°C for MeOH) for 6–8 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3).
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol. Dilute the residue with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous
(2 × 15 mL) to neutralize the acid, followed by brine (15 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield the pure ester.
Protocol B: Steglich Esterification (Synthesis of Complex Esters)
Causality Note: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup rather than tedious filtration[5]. DMAP is essential to bypass the unreactive N-acylurea pathway[7].
-
Setup: Dissolve the starting acid (1.0 g, 3.46 mmol) and the target alcohol (3.80 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 15 mL) under an inert nitrogen atmosphere.
-
Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (0.80 g, 4.15 mmol, 1.2 eq) in one portion, followed immediately by DMAP (0.04 g, 0.35 mmol, 10 mol%).
-
Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature. Stir for 4–12 hours depending on the alcohol's steric bulk.
-
Workup: Dilute with additional DCM (20 mL). Wash the organic phase with 1M HCl (15 mL) to remove DMAP and unreacted EDC, then with saturated aqueous
(15 mL), and finally brine (15 mL). -
Isolation: Dry over
, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.
Caption: Mechanistic pathway of the DMAP-catalyzed Steglich esterification.
Protocol C: Acid Chloride Mediated Esterification
Causality Note: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species, ensuring rapid and complete conversion to the acyl chloride.
-
Acyl Chloride Formation: Dissolve the acid (1.0 g, 3.46 mmol) in anhydrous DCM (15 mL) under nitrogen at 0°C. Add anhydrous DMF (1 drop), followed by the dropwise addition of Oxalyl Chloride (0.35 mL, 4.15 mmol, 1.2 eq). Stir for 2 hours at room temperature until gas evolution (
, , HCl) ceases. -
Concentration: Evaporate the solvent and excess oxalyl chloride under a stream of nitrogen or high vacuum to yield the crude acid chloride.
-
Esterification: Redissolve the acid chloride in anhydrous DCM (10 mL) and cool to 0°C. Add Triethylamine (TEA) (0.72 mL, 5.19 mmol, 1.5 eq) followed by the target alcohol (3.46 mmol, 1.0 eq).
-
Completion: Stir at room temperature for 2 hours. Quench with water (10 mL), separate the organic layer, wash with brine, dry over
, and concentrate.
Analytical Quality Control & Troubleshooting
-
Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. When analyzing the product, look for the characteristic 1:1 doublet of the
and peaks, which confirms the retention of the brominated aromatic ring[8][9]. -
NMR Spectroscopy: In
-NMR, the propionic acid side chain will present as two distinct triplets (or multiplets) around 2.6–2.9 ppm. Successful esterification is confirmed by the appearance of the alcohol-derived protons (e.g., a sharp singlet at ~3.6 ppm for a methyl ester) and the disappearance of the broad carboxylic acid OH peak at ~11.0–12.0 ppm. -
Troubleshooting Steglich Yields: If conversion stalls, verify that the DCM is strictly anhydrous. Moisture will hydrolyze the O-acylisourea intermediate back to the starting acid. Ensure DMAP is not omitted, as it is mandatory for overcoming the steric threshold of secondary/tertiary alcohols[6].
References
-
[8] GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata. MDPI. Available at: [Link]
-
[9] GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata. Repositório da Universidade dos Açores. Available at: [Link]
-
[1] Novel PARP inhibitor. Google Patents (US20060004028A1). Available at:
-
[2] Synthesis and In vitro Cytotoxic Activity of Novel Chalcone-like Agents. Semantic Scholar. Available at: [Link]
-
[6] Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal (Neises & Steglich, Angew. Chem. Int. Ed., 1978). Available at: [Link]
-
[4] A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids. ACS Publications. Available at: [Link]
-
[7] Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
[5] Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP / DCM?. ResearchGate. Available at: [Link]
-
[3] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. US20060004028A1 - Novel PARP inhibitor - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. repositorio.uac.pt [repositorio.uac.pt]
Application Note: A Modular Approach to Isoquinoline Alkaloid Scaffolds via Bischler-Napieralski Cyclization
Abstract
Isoquinoline and its reduced derivatives, such as 1,2,3,4-tetrahydroisoquinoline (THIQ), represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] This application note provides a detailed, modular synthetic protocol for constructing substituted tetrahydroisoquinoline scaffolds, beginning with 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. The described workflow leverages the classical Bischler-Napieralski reaction for the key cyclization step, followed by reduction to the THIQ core.[4][5][6] The strategic inclusion of a bromine atom on the starting material provides a versatile handle for late-stage functionalization, enabling the generation of diverse compound libraries for drug discovery programs.
Introduction and Strategic Overview
The isoquinoline alkaloid family encompasses a vast range of structurally complex natural products, many of which are cornerstone therapeutic agents.[7] Their synthesis has been a subject of intense research, with methods like the Pictet-Spengler, Pomeranz-Fritsch, and Bischler-Napieralski reactions being fundamental tools for constructing the core heterocyclic system.[8][9] The Bischler-Napieralski reaction, first reported in 1893, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines, typically using a dehydrating acid catalyst like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][10] These intermediates are readily reduced to the corresponding tetrahydroisoquinolines, which are of significant pharmacological interest for their roles in neurodegenerative diseases and as anticancer agents.[2][11]
This guide details a three-step sequence starting from a commercially available, functionalized propionic acid:
-
Amide Formation: Conversion of the starting carboxylic acid into a phenylethylamine precursor via reduction and subsequent N-acylation.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization to form the 3,4-dihydroisoquinoline core.
-
Reduction: Conversion of the dihydroisoquinoline to the final 1,2,3,4-tetrahydroisoquinoline scaffold.
The 3-bromo-4,5-dimethoxy substitution pattern on the starting phenyl ring is strategically chosen. The electron-donating methoxy groups activate the aromatic ring, facilitating the key electrophilic cyclization step.[10] The bromine atom serves as a crucial synthetic handle for post-cyclization modifications (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions), allowing for the creation of a library of diverse analogues from a common intermediate.
Overall Synthetic Workflow
The multi-step synthesis transforms the starting propionic acid into the versatile tetrahydroisoquinoline scaffold. Each major transformation is designed to be high-yielding and amenable to standard laboratory purification techniques.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Reduction of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid to its Corresponding Alcohol
Introduction: The Significance of Primary Aryl Alcohols in Medicinal Chemistry and Drug Development
The transformation of carboxylic acids to primary alcohols is a cornerstone of organic synthesis, particularly within the realm of medicinal chemistry and drug development. The resulting primary alcohols, such as 3-(3-Bromo-4,5-dimethoxyphenyl)propan-1-ol, serve as versatile intermediates. The hydroxyl group can be readily functionalized, allowing for the introduction of a wide array of pharmacologically relevant moieties, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The specific substrate, 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, possesses a substituted phenyl ring, a structural motif prevalent in numerous therapeutic agents. The bromo and dimethoxy substituents offer handles for further chemical modification, making the successful and high-yielding reduction of the carboxylic acid group a critical step in the synthesis of more complex target molecules.
This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the reduction of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. We will delve into the selection of appropriate reducing agents, provide detailed experimental protocols, and discuss the underlying chemical principles and safety considerations. Our focus is on providing not just a set of instructions, but a framework for understanding and optimizing this important chemical transformation.
Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering hydride ions (H⁻). While several reagents can accomplish this transformation, the two most common and reliable choices for this particular substrate are Lithium Aluminum Hydride (LAH) and Borane (BH₃). The choice between these reagents depends on several factors, including the presence of other functional groups, reaction scale, and safety considerations.
| Reducing Agent | Strengths | Weaknesses | Chemoselectivity Considerations for the Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and efficient for a broad range of reducible functional groups, including carboxylic acids, esters, and amides.[1][2][3] | Reacts violently with protic solvents (water, alcohols).[4] Highly pyrophoric and requires careful handling under inert atmosphere.[5][6] Can sometimes reduce alkyl halides.[1][3] | The aryl bromide in the substrate is generally stable to LAH under standard reduction conditions.[3] The ether linkages (dimethoxy groups) are also inert. |
| Borane (BH₃) | Milder and more selective than LAH.[6][7] Tolerates a wider range of functional groups, such as esters and aryl halides.[8][9] Available as stable complexes (e.g., BH₃·THF, BH₃·SMe₂).[7] | Less reactive than LAH, may require longer reaction times or elevated temperatures.[10] The dimethyl sulfide complex has an unpleasant odor. | Excellent choice for this substrate as it will selectively reduce the carboxylic acid without affecting the aryl bromide or ether groups.[8][9] |
For the reduction of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, both LAH and Borane are suitable options. LAH offers the advantage of high reactivity and is often the first choice for a robust reduction. Borane, on the other hand, provides a milder alternative with potentially higher chemoselectivity, which can be advantageous if other sensitive functional groups were present.
Reaction Mechanisms: A Tale of Two Hydrides
Understanding the mechanism of these reductions is crucial for troubleshooting and optimizing the reaction.
Lithium Aluminum Hydride (LAH) Reduction
The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism:
Caption: LAH reduction of a carboxylic acid.
-
Deprotonation: LAH is a strong base and first deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[6][11]
-
Coordination and First Hydride Transfer: The carboxylate coordinates to the aluminum species. An intramolecular hydride transfer then occurs, leading to a tetrahedral intermediate.
-
Elimination to an Aldehyde: This intermediate collapses, eliminating an aluminate species to form an aldehyde. This aldehyde is highly reactive and is immediately reduced further.[4][6]
-
Second Hydride Transfer: A second equivalent of hydride from LAH attacks the aldehyde carbonyl, forming an alkoxide.
-
Workup: The reaction is quenched with an aqueous workup to protonate the alkoxide, yielding the primary alcohol.[1]
Borane (BH₃) Reduction
The mechanism with borane is distinct and involves the formation of a triacyloxyborane intermediate:
Caption: Borane reduction of a carboxylic acid.
-
Acyloxyborane Formation: The carboxylic acid reacts with borane to form a triacyloxyborane intermediate.
-
Intramolecular Reduction: The carbonyl groups in this intermediate are activated by the boron atom and are successively reduced by intramolecular hydride transfers.
-
Hydrolysis: The resulting borate ester is hydrolyzed during the workup to release the primary alcohol.[6]
Experimental Protocols: A Step-by-Step Guide
Safety First! Both LAH and Borane reactions require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[5]
-
Inert Atmosphere: LAH reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.[6]
-
Quenching: The quenching of LAH reactions is highly exothermic and releases hydrogen gas, which is flammable. Perform quenching slowly and in an ice bath.
-
Spills: In case of an LAH spill, do not use water. Smother the spill with dry sand or a class D fire extinguisher.[6]
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
Caption: Experimental workflow for LAH reduction.
Materials:
-
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LAH (1.5 equivalents) under a positive pressure of nitrogen.
-
Addition of Solvent: Carefully add anhydrous THF via a cannula or syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Addition of Starting Material: Dissolve 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C.[12] Quench the reaction by the slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LAH in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes at room temperature, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction and Drying: Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Materials:
-
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
-
Borane-Tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Borane: Slowly add the BH₃·THF solution (1 M in THF, 1.5-2.0 equivalents) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane (caution: hydrogen gas evolution).
-
Concentration: Remove the solvents under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, especially with borane, gentle heating (e.g., to 40-50 °C) can be employed. With LAH, ensure the reagent is fresh and the solvent is scrupulously dry.
-
Difficult Workup with LAH: The formation of a gelatinous aluminum hydroxide precipitate can make filtration difficult. The Fieser workup is designed to produce a granular, easily filterable solid.[12] Adherence to the specified ratios of water, NaOH, and water is critical.
-
Side Reactions: While the aryl bromide is generally stable, prolonged reaction times at high temperatures with LAH could potentially lead to some dehalogenation. Monitoring the reaction progress is key to avoiding this.
-
Purification: The product, 3-(3-Bromo-4,5-dimethoxyphenyl)propan-1-ol, is a moderately polar compound. A gradient elution from a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) to a more polar system (e.g., 7:3 or 1:1 hexane:ethyl acetate) should provide good separation from nonpolar impurities and any unreacted starting material.
Conclusion
The reduction of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid to 3-(3-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a robust and reliable transformation that can be achieved in high yield using either lithium aluminum hydride or borane. The choice of reagent will depend on the specific requirements of the synthetic route and the available laboratory infrastructure. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently perform this key synthetic step, paving the way for the development of novel and potentially therapeutic molecules.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
MasterOrganicChemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Sigma-Aldrich.
-
Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. Retrieved from [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. Retrieved from [Link]
-
Organic Chemistry Portal. Borane Reagents. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Journal of Chemical Health and Safety, 31(3), 162–171. [Link]
- Myers, A. G. Chem 115 Handout: Reducing Agents. Harvard University.
-
Chemguide. Reduction of Carboxylic Acids. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- LibreTexts Chemistry. Reduction of Carboxylic Acids by Lithium Aluminum Hydride.
- LibreTexts Chemistry. Reductions by the Alumino- and Borohydrides in Organic Synthesis.
-
Wikipedia. Lithium aluminium hydride. Retrieved from [Link]
- University of Sussex. Experiment 5: Reductions with Lithium Aluminium Hydride.
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Friedel-Crafts intramolecular acylation of brominated phenylpropionic acids
Application Note: Intramolecular Friedel-Crafts Acylation for the Synthesis of Brominated Indanones
Executive Summary
Brominated 1-indanones are highly privileged scaffolds in medicinal chemistry and materials science. The fused bicyclic cyclopentanone core is found in numerous active pharmaceutical ingredients (APIs), while the bromine substituent serves as a critical synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig aminations).
This application note provides a comprehensive, self-validating guide to synthesizing brominated indanones via the intramolecular Friedel-Crafts acylation of brominated phenylpropionic acids. By detailing both Lewis acid-mediated and Brønsted superacid-mediated pathways, this guide empowers researchers to select the optimal cyclization strategy based on substrate electronics and steric constraints.
Mechanistic Rationale & Regioselectivity
The Friedel-Crafts acylation relies on the generation of a resonance-stabilized acylium ion, which acts as a potent electrophile[1]. In the context of brominated phenylpropionic acids, the aromatic ring is electronically deactivated due to the strong inductive electron-withdrawing effect of the halogen[1]. Consequently, the electrophilic aromatic substitution (EAS) requires highly reactive electrophiles and robust catalytic systems to overcome the activation energy barrier.
Unlike intermolecular Friedel-Crafts alkylations, which are prone to polyalkylation and carbocation rearrangements, acylations do not suffer from these drawbacks. The introduction of the carbonyl group further deactivates the ring, effectively halting the reaction after a single substitution event[2]. Furthermore, the intramolecular nature of this reaction entropically favors the formation of the five-membered ring, driving the reaction forward to yield the indanone core[3].
Causality in Regioselectivity: The substitution pattern of the starting propionic acid strictly dictates the final indanone isomer:
-
3-(2-Bromophenyl)propionic acid undergoes cyclization at the unsubstituted ortho-position, yielding 4-bromo-1-indanone [4].
-
3-(3-Bromophenyl)propionic acid primarily cyclizes para to the bromine atom (driven by steric hindrance at the alternative ortho position between the bromine and the forming ring), yielding 5-bromo-1-indanone [5][6].
Reaction Pathway & Logic Flow
Workflow for intramolecular Friedel-Crafts cyclization to brominated indanones.
Quantitative Data: Reagent Selection & Yields
The choice between a two-step Lewis acid protocol and a one-pot Brønsted acid protocol depends on lab infrastructure and substrate sensitivity. The table below summarizes typical parameters for synthesizing specific isomers.
| Starting Material | Target Product | Preferred Reagent System | Temp (°C) | Typical Yield | Ref |
| 3-(2-Bromophenyl)propionic acid | 4-Bromo-1-indanone | Trifluoromethanesulfonic acid (TfOH) | 0 to 25 | ~77% | [4] |
| 3-(3-Bromophenyl)propionic acid | 5-Bromo-1-indanone | SOCl₂ / AlCl₃ (Two-Step) | 0 to 25 | 85–92% | [5][6] |
| 3-(4-Bromophenyl)propionic acid | 6-Bromo-1-indanone | Polyphosphoric acid (PPA) | 90 to 110 | >80% | [3] |
Self-Validating Experimental Protocols
Protocol A: Two-Step Lewis Acid-Mediated Cyclization (SOCl₂ / AlCl₃)
This method is ideal for substrates that may degrade under harsh superacid conditions. It separates the activation of the carboxylic acid from the cyclization event.[7][8]
Step 1: Acid Chloride Formation
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a NaOH gas scrubber), add 3-(3-bromophenyl)propionic acid (1.0 equiv).
-
Reagent Addition: Cool the flask to 0 °C. Cautiously add thionyl chloride (SOCl₂, 1.5–2.0 equiv) dropwise.
-
Reaction: Warm to room temperature, then reflux for 2 hours.
-
In-Process Control (IPC) 1: The reaction is complete when gas evolution (HCl and SO₂) ceases and the suspension becomes a clear, homogeneous solution.
-
Concentration: Remove excess SOCl₂ in vacuo to yield the crude acid chloride as a viscous oil. Do not purify further; proceed immediately to Step 2 to prevent hydrolysis.
Step 2: Intramolecular Cyclization
-
Preparation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 0.2 M).
-
Activation: In a separate flame-dried flask under argon, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 equiv) in DCM at 0 °C[9].
-
Addition: Add the acid chloride solution dropwise to the AlCl₃ suspension over 15 minutes.
-
IPC 2 (Visual Validation): The mixture will rapidly transition to a deep yellow/red color, confirming the formation of the highly electrophilic acylium-aluminate complex.
-
Quench: Stir for 1 hour at room temperature. Once TLC confirms the consumption of the acid chloride, carefully pour the mixture over crushed ice and 1M HCl. Caution: Highly exothermic. The organic layer will revert to a pale yellow/colorless state as the aluminum complex is destroyed.
-
Workup: Extract with DCM, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: One-Pot Superacid-Mediated Cyclization (TfOH)
This protocol utilizes trifluoromethanesulfonic acid to directly protonate the carboxylic acid, driving the loss of water and generating the electrophile in situ. It is faster but requires strict moisture control.[4]
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve 3-(2-bromophenyl)propionic acid (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Trifluoromethanesulfonic acid (TfOH, 3.0–5.0 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
IPC 1 (Thermal Validation): A mild exotherm will be observed upon TfOH addition, indicating the protonation of the carboxylic acid.
-
IPC 2 (TLC Validation): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (carboxylic acid) will streak heavily near the baseline. The successful formation of the indanone is validated by the appearance of a distinct, less polar, UV-active spot (Rf ~0.5).
-
Quench & Workup: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Analytical Validation Criteria
To definitively confirm the success of the cyclization and the purity of the brominated indanone, perform the following analyses:
-
IR Spectroscopy: The successful conversion is marked by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) of the starting propionic acid and the shift of the carbonyl peak from ~1700 cm⁻¹ to a sharp, conjugated ketone C=O stretch at 1710–1715 cm⁻¹ .
-
¹H NMR (CDCl₃):
-
Loss of the broad carboxylic acid proton signal (>10.0 ppm).
-
Appearance of a highly deshielded aromatic proton adjacent to the newly formed ketone carbonyl (typically shifted downfield to ~7.5–7.8 ppm depending on the isomer).
-
The aliphatic protons of the cyclopentanone ring will appear as two distinct multiplets (or pseudo-triplets) around 2.6–2.8 ppm and 3.0–3.2 ppm.
-
References
- Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization of Aryl Propionic Acids and Their Use in Alkylation Reactions - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGDVqU7dKaD8whpBWqG1aKmKMTETlu1NJS8PU4cGyM1b1mEWyGKSRkd5ZhU8Qal7Czs7x3HTyoq6vTkSi1e49lY5itcqn5RwcGlMMAIj4nMMSiDX9RWUXFoGSoMwxSf1vxUGiCjUcEHEhC9woC_wyXXcg8sH8yi9WNtnI6txzYIwvLsF81hnvAfUAQqMnkiD1et5Mgpk_eE-p5xQKaBEvpnfRKCMfb8vvNUDfNmVcKc-DmzejAx1Y9Us860HqHIpyFCuR7jZahgDeVzDumIxpkUH9KNoUgHuSY1G95Walt6UOl4GdIQpEqPBjZhi21px1y9uFhxcjAk5oALd_dJihOyiudn2qgDIlmHcwsXjk=]
- Friedel-Crafts Acylation with Practice Problems - chemistrysteps.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YJoSAHN0aMAT-ehtGtS8gwFE6zFKqGly9s6h231NCTxfSBgkAeuQ1mMOlVaTdqi27pISEqGVv2wP8WrSkR3PlQ_D29Nh9DmiYlm-U1n6Bl82kc73sJxuTLSa5sGt5tfBpl9aPwpHkhD9odSI6HS5sXsq]
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- 4-Bromo-1-indanone CAS 15115-60-3 Suppliers, Manufacturers, Factory - bloomtechz.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1VzcEnldX-RdoUXvFsQqejdDfjlUWBcUuO9zPLd4XkpxXf2ggXuxXPrOLzC0euP56HQujw2WNlS0mOX_m5OTrKzfxy6MPCUL6OAvQRAU-WN2Aop9Ggm04cBKWgtXlUnwBdlYF3xWHzmRTn3E6IwkkXUJbl-Dt_S4PzzszEDuecLKuX0CYbpmD4Zsso4fdf9oRnvar8VMSm2iIzTvQIiu_H3MQl58=]
- 5-Bromo-1-indanone synthesis - chemicalbook.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8rttfnXPwmfZOu4WThjjy7gfJx1DBy0KNbx8mOXeFvNvX5rPU7BtLqCOWc3QeTGDAakP8aGFQQcCycnP6VhEZTcyR-Rekor5xbBaT2qW0dhiVHhSB1sjHIHssd3OJhhOEM3D8n8EB236vXNgnGaEa4ar1Iag=]
- 5-Bromo-1-chloro-2,3-dihydro-1H-indene|CAS 158330-91-7 - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF39WGPk_XRp4qQuebcMMnyYKEYOKghNA2ObEmVnov9tNWRch8AdZ29zYQJwiZsufntP8HOtVvkWs1AdXZXyo81jxd4BjWVOAcQnT7RMs8glLGYYM0WkKEzBctKLmtjrlvgwLX0]
- Buy 4-Bromo-2-Indanone | 846032-36-8 - smolecule.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6pe1EwIVPaDoKEXYjlnkyfDX9bcdXh8W_ZACVEyIA5wX1alb0iQFVCRQoOy-wompCfWNxAU7EYjSEypdwQloFpWhdylJSyq-7cUgBdCdeQ_NCj9oN6nBcDYrzB0bM2N4oM9cL3Q==]
- 3-Bromo-1-indanone Purity|For Research - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJtSLZw71fzVNPhiUhDdltx7PxQhJYJBPrIKZo8GBW0nFoP2W5amqYapD0GkC-aFQvXFcJupNtH9ovs0Bwoq-PGmxEd33z7gyQDGbWaNv7MD9Mg5DdVQcvkaRI8LemXGdTGIU_]
Sources
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- 7. Buy 4-Bromo-2-Indanone | 846032-36-8 [smolecule.com]
- 8. 3-Bromo-1-indanone Purity|For Research [benchchem.com]
- 9. byjus.com [byjus.com]
Application Note: High-Fidelity Installation of Aryl Bromide Handles using 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic Acid
Executive Summary
This guide details the protocol for utilizing 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid as a robust, heterobifunctional linker. Unlike standard aliphatic linkers, this molecule introduces an aryl bromide motif onto biomolecules (proteins, peptides, or amine-modified DNA).
Why use this linker?
-
Bioorthogonal Potential: The aryl bromide serves as a "sleeping handle"—it is inert to standard biological conditions (pH 4–9, physiological temperature) but highly reactive to Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) for late-stage functionalization.
-
Structural Rigidity: The phenyl ring acts as a rigid spacer, reducing the "floppiness" often seen with PEG or alkyl chains, which is critical for maintaining the binding affinity of small-molecule pharmacophores.
-
Electronic Tuning: The 4,5-dimethoxy substitution pattern makes the phenyl ring electron-rich, facilitating oxidative addition during Pd-catalyzed reactions compared to unactivated aryl bromides.
Chemical Logic & Mechanism
The workflow follows a "Install-then-Click" logic. The propionic acid tail is first activated to react with nucleophilic amines (Lysine residues or N-termini), installing the aryl bromide. Subsequently, the biomolecule can be conjugated to any boronic acid-containing payload via Suzuki coupling.
Pathway Diagram
Caption: Step-wise installation of the aryl bromide handle followed by Pd-catalyzed functionalization.
Materials & Equipment
Reagents
-
Linker: 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid (High purity >97%).
-
Activators: N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvents: Anhydrous DMSO or DMF (dryness is critical for activation).
-
Buffer A (Conjugation): 100 mM Sodium Bicarbonate, pH 8.3.
-
Buffer B (Purification): 1x PBS, pH 7.4.
-
Quenching Agent: 1M Glycine or Ethanolamine (pH 8.0).
Equipment
-
UV-Vis Spectrophotometer (NanoDrop or cuvette-based).
-
Size Exclusion Chromatography (SEC) columns (e.g., PD-10 or Zeba Spin Desalting columns).
-
LC-MS (optional but recommended for peptide conjugates).
Experimental Protocols
Phase 1: In-Situ Activation (NHS Ester Formation)
Rationale: The carboxylic acid is not reactive toward amines spontaneously. We generate the NHS-ester in situ to avoid hydrolysis issues associated with storing pre-activated esters.
-
Preparation: Dissolve 10 mg of the Linker (MW ≈ 289.12 g/mol ) in 500 µL of anhydrous DMSO. Concentration ≈ 69 mM.
-
Activation Mix:
-
Add 1.2 equivalents of EDC (relative to linker).
-
Add 1.5 equivalents of NHS (relative to linker).
-
-
Reaction: Vortex and incubate at room temperature (RT) for 30–60 minutes.
-
Self-Validation: Spot 1 µL on a TLC plate (Silica). Mobile phase 50:50 Hexane:EtOAc. The NHS ester will migrate differently (usually lower Rf due to polarity) than the free acid. Alternatively, LC-MS should show the mass shift (+97 Da for NHS adduct).
-
Phase 2: Bioconjugation to Protein (Lysine Modification)
Rationale: Lysine ε-amines have a pKa ~10.5. To ensure reactivity, the pH must be slightly basic (8.3) to deprotonate a fraction of the amines without hydrolyzing the NHS ester too rapidly.
-
Protein Prep: Buffer exchange the target protein (e.g., IgG, BSA) into Buffer A (100 mM NaHCO₃, pH 8.3). Ensure protein concentration is 2–5 mg/mL.
-
Critical: Avoid buffers with primary amines (Tris, Glycine) as they will compete with the protein.
-
-
Mixing: Slowly add the activated Linker-NHS solution to the protein solution while gently vortexing.
-
Molar Ratio: Use a 10–20 fold molar excess of linker over protein for antibodies (IgG).
-
Solvent Limit: Keep the final DMSO concentration <10% (v/v) to prevent protein precipitation.
-
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Quenching: Add 1M Glycine (final concentration 50 mM) and incubate for 15 minutes to neutralize unreacted NHS esters.
-
Purification: Remove excess linker using a Zeba Spin column or dialysis against Buffer B (PBS).
Phase 3: Characterization (Degree of Labeling)
The 3-bromo-4,5-dimethoxyphenyl moiety absorbs UV light. While it overlaps with protein (280 nm), the dimethoxy group provides a distinct extinction coefficient.
-
Measure Absorbance: Measure
of the conjugate. -
Calculate DOL:
Note: Because the linker absorbs at 280 nm, you must determine the at 280 nm (approx. 2500 M⁻¹cm⁻¹) and subtract its contribution algebraically if the loading is high.-
Preferred Validation: For precise DOL, use MALDI-TOF MS (look for mass shift of +271 Da per linker attached).
-
Downstream Application: Palladium-Catalyzed Cross-Coupling
This is the "payoff" step where the installed Aryl Bromide is utilized.
Protocol for Suzuki-Miyaura on Protein:
-
Catalyst: Use a water-soluble Pd catalyst, such as Na₂PdCl₄ mixed with sSPhos (sulfonated SPhos ligand) or Pd(OAc)₂-ADHP .
-
Reactants:
-
Protein-ArBr conjugate (10–50 µM in PBS).
-
Boronic Acid Payload (e.g., Fluorescein-Boronic Acid, 20 equivalents).
-
Pd Catalyst (50 equivalents).
-
-
Conditions: Incubate at 37°C for 4 hours.
-
Result: The payload is covalently attached via a stable C-C bond, replacing the Bromine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during conjugation | DMSO concentration too high (>10%). | Dilute the reaction or use a more soluble linker analog (sulfonated). Add linker in smaller aliquots. |
| Low Degree of Labeling (DOL) | Hydrolysis of NHS ester. | Ensure DMSO is anhydrous. Use fresh EDC/NHS. Increase pH to 8.5 (but do not exceed 9.0). |
| No reaction in Suzuki step | Catalyst inactivation ("Pd Black"). | Degas buffers (oxygen kills Pd(0)). Add catalyst last. Ensure ligand (sSPhos) is in excess of Pd. |
| Protein aggregation after Suzuki | Temperature/Metal sensitivity. | Lower temp to 25°C and extend time. Add EDTA after reaction to chelate residual Pd. |
Decision Tree for Optimization
Caption: Logic flow for assessing conjugation efficiency before attempting cross-coupling.
References
-
Chalker, J. M., et al. (2009).[1] "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. (Demonstrates Pd-mediated protein modification logic).
-
Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. (Authoritative review on Pd-catalyzed Suzuki-Miyaura coupling on proteins).
-
Brustad, E., et al. (2008). "A Genetically Encoded Boronate-Containing Amino Acid." Angewandte Chemie. (Context for boronic acid/aryl halide bioorthogonal pairs).
-
Sigma-Aldrich. "3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid Product Specification." (Chemical data verification).
Sources
Improving yield of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid synthesis
Module: Synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid
Welcome to the Technical Support Center for the synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. This target is a critical halogenated building block used in the development of piperlongumine-type derivatives and other advanced active pharmaceutical ingredients (APIs).
Synthesizing this molecule presents a unique chemoselective challenge: reducing an α,β-unsaturated double bond without triggering the hydrodehalogenation of the sensitive aryl bromide moiety. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.
Section 1: Mechanistic Overview & Process Flow
The optimal synthetic route consists of a two-step sequence starting from commercially available 3-bromo-4,5-dimethoxybenzaldehyde. The diagram below illustrates the critical path and highlights the primary failure modes encountered during scale-up.
Workflow for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid synthesis with critical failure points.
Section 2: Technical Support Q&A (Troubleshooting)
Q1: Why am I observing significant debromination (loss of the bromine atom) during the reduction of the cinnamic acid intermediate? Causality: Aryl bromides are highly susceptible to oxidative addition by zero-valent transition metals. When utilizing standard heterogeneous catalysis (e.g., 10% Pd/C with H₂ gas) to reduce the α,β-unsaturated double bond, the palladium catalyst simultaneously inserts into the C–Br bond. This leads to rapid reductive cleavage, yielding the des-bromo impurity, 3-(3,4-dimethoxyphenyl)propionic acid [1]. Solution: You must switch to a chemoselective conjugate reduction mechanism that bypasses oxidative addition entirely. We strongly recommend the NaBH₄/CuCl system in methanol. This system generates a transient copper hydride species that selectively performs a 1,4-hydride addition to the Michael acceptor, completely sparing the aryl halide [2].
Q2: My Knoevenagel-Doebner condensation stalls at ~70% conversion. How do I drive the synthesis of the cinnamic acid intermediate to completion? Causality: The condensation of 3-bromo-4,5-dimethoxybenzaldehyde with malonic acid produces water as a stoichiometric byproduct [3]. In a standard refluxing pyridine setup, the accumulation of water shifts the thermodynamic equilibrium backward. Furthermore, malonic acid can undergo premature thermal decarboxylation if the condensation is delayed. Solution: Implement a Dean-Stark apparatus using toluene as an azeotropic co-solvent to continuously remove water. Additionally, dose the malonic acid in two discrete portions (1.0 eq initially, 0.5 eq after 4 hours) to compensate for any thermal degradation.
Q3: What is the optimal workup to isolate the final propionic acid from trace copper salts and boron byproducts after the NaBH₄/CuCl reduction? Causality: Following the reduction, the reaction mixture contains copper borate complexes and colloidal copper, which cause severe emulsions during organic extraction and can contaminate the final API. Solution: Quench the reaction strictly with 1M HCl to break down the borate complexes and solubilize the copper salts into the aqueous phase. Follow this with a rigorous acid-base extraction: extract the organic layer with 1M NaOH (moving the propionic acid to the aqueous layer as a sodium salt), wash the aqueous layer with MTBE to remove neutral organic impurities, and finally re-acidify the aqueous layer to pH 2 to precipitate the highly pure product.
Section 3: Quantitative Catalyst Evaluation
To highlight the necessity of the CuCl/NaBH₄ methodology, the table below summarizes the quantitative outcomes of various reduction systems applied to 3-bromo-4,5-dimethoxycinnamic acid.
| Reduction System | Catalyst/Reagents | Temperature | Target Yield (%) | Debromination Impurity (%) | Mechanistic Outcome |
| Hydrogen Gas (1 atm) | 10% Pd/C | 25°C | < 10% | > 85% | Oxidative addition to C-Br bond. |
| Hydrogen Gas (1 atm) | RhCl(PPh₃)₃ | 40°C | 82% | < 2% | Steric hindrance protects C-Br, but high cost. |
| Sodium Borohydride | CuCl (cat.) in MeOH | 0°C to 25°C | 94% | 0% | Selective 1,4-hydride addition. |
Section 4: Validated Standard Operating Procedures (SOPs)
SOP 1: Synthesis of 3-Bromo-4,5-dimethoxycinnamic acid
Objective: Perform a Knoevenagel condensation driven to completion via azeotropic water removal.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Loading: Add 3-bromo-4,5-dimethoxybenzaldehyde (10.0 g, 40.8 mmol), malonic acid (4.25 g, 40.8 mmol, 1.0 eq), pyridine (10 mL), piperidine (0.8 mL, 0.2 eq), and toluene (150 mL).
-
Reaction: Heat the mixture to a vigorous reflux.
-
In-Process Control (IPC): Monitor water collection in the Dean-Stark trap.
-
-
Second Dosing: After 4 hours of reflux, cool the mixture slightly and add the remaining malonic acid (2.12 g, 20.4 mmol, 0.5 eq). Resume reflux for an additional 8 hours.
-
Validation Check: Perform TLC (Hexane/EtOAc 1:1, UV 254 nm). The starting material (higher
) should be completely consumed, replaced by a highly fluorescent baseline spot. -
Workup: Cool the mixture to room temperature. Pour into 300 mL of ice water and acidify to pH 2 using 2M HCl.
-
Isolation: Filter the resulting heavy white/pale-yellow precipitate under vacuum. Wash the filter cake with cold water (2 x 50 mL) and dry under vacuum at 50°C overnight to yield the intermediate.
SOP 2: Chemoselective Reduction to 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
Objective: Reduce the conjugated alkene without hydrodehalogenation.
-
Setup: In a 500 mL two-neck flask flushed with nitrogen, dissolve 3-bromo-4,5-dimethoxycinnamic acid (10.0 g, 34.8 mmol) in anhydrous methanol (200 mL).
-
Catalyst Activation: Add Cuprous Chloride (CuCl) (0.34 g, 3.48 mmol, 0.1 eq).
-
Self-Validating Check: The solution must rapidly turn dark black/brown. This color change visually confirms the in situ generation of the active copper hydride catalytic species. If the solution remains pale or turns green (Cu²⁺ oxidation), the catalyst has degraded and the reaction will fail.
-
-
Reduction: Cool the flask to 0°C in an ice bath. Carefully add Sodium Borohydride (NaBH₄) (3.95 g, 104.4 mmol, 3.0 eq) in small portions over 30 minutes to control the exothermic hydrogen gas evolution.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Check: Analyze via HPLC or TLC. The product will show a distinct loss of UV fluorescence under 254 nm compared to the highly conjugated starting material.
-
Quench & Extraction: Carefully quench the reaction by adding 1M HCl until gas evolution ceases and the black colloidal copper dissolves (pH ~2). Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
-
Acid-Base Purification:
-
Extract the combined organic layers with 1M NaOH (2 x 100 mL). Discard the organic layer (contains neutral impurities).
-
Wash the combined aqueous NaOH layers with MTBE (50 mL).
-
Acidify the aqueous layer with concentrated HCl to pH 2.
-
Extract the precipitated product with fresh Ethyl Acetate (2 x 100 mL).
-
-
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid as a white crystalline solid.
Section 5: References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
-
Narisada, M., Horibe, I., Watanabe, F., & Takeda, K. (1989). Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. Journal of Organic Chemistry.
-
Schirmeister, T., et al. (2023). Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine‐Type Cinnamide Derivatives: Booster Effect by Halogen Substituents. ChemMedChem.
Sources
Technical Support Center: Purification of 3-Bromo-4,5-dimethoxyhydrocinnamic Acid
Prepared by: Senior Application Scientist
Welcome to the technical support resource for the purification of 3-bromo-4,5-dimethoxyhydrocinnamic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this purification technique, providing in-depth, experience-driven advice and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 3-bromo-4,5-dimethoxyhydrocinnamic acid?
The most crucial step is selecting an appropriate solvent system. An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[1][2][3] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. Additionally, the impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[2]
Q2: How does the structure of 3-bromo-4,5-dimethoxyhydrocinnamic acid influence solvent choice?
The molecule possesses a polar carboxylic acid group, moderately polar methoxy ethers, and a larger, less polar brominated aromatic ring. This mixed polarity suggests that a single solvent may not be perfect. Polar solvents will interact well with the carboxylic acid, while non-polar solvents will interact with the aromatic ring. Therefore, a mixed-solvent system, such as ethanol/water or acetic acid/water, is often a good starting point for structurally similar aromatic carboxylic acids.[4]
Q3: What are the consequences of cooling the solution too quickly?
Rapid cooling, such as plunging a hot flask directly into an ice bath, will cause the compound to "crash out" of the solution as a fine powder or amorphous solid rather than forming well-defined crystals.[5] This rapid precipitation traps impurities within the solid matrix, defeating the purpose of recrystallization.[5] Slow, controlled cooling is essential for selective crystallization and achieving high purity.[1][5]
Experimental Protocol: Recrystallization of 3-Bromo-4,5-dimethoxyhydrocinnamic Acid
This protocol provides a robust starting point. Adjustments may be necessary based on the specific impurity profile of your crude material.
Objective: To purify crude 3-bromo-4,5-dimethoxyhydrocinnamic acid to >98% purity.
Proposed Solvent System: Ethanol and Deionized Water
Methodology:
-
Dissolution: Place the crude 3-bromo-4,5-dimethoxyhydrocinnamic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. This creates a saturated solution.[3][6]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical to prevent these impurities from being incorporated into your final crystals.[7]
-
Crystallization: Remove the solution from the heat source. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is supersaturated. Add a few more drops of hot ethanol until the solution becomes clear again.[4]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[5][8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[6][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Problem 1: The compound will not dissolve in the hot solvent.
-
Question: I've added a significant amount of hot solvent, but my 3-bromo-4,5-dimethoxyhydrocinnamic acid is not dissolving. What should I do?
-
Answer: This indicates that the solvent you have chosen is not a good solvent for your compound at high temperatures.
-
Causality: The solvent's polarity may be mismatched with the solute. For a molecule like 3-bromo-4,5-dimethoxyhydrocinnamic acid, a highly non-polar solvent like hexane or a very polar solvent like pure water might be ineffective on its own.
-
Solution:
-
Verify Solvent Choice: Re-evaluate your solvent selection. Consult a solvent polarity chart and consider the structure of your compound. For aromatic acids, solvents like ethanol, methanol, or acetic acid are often good starting points.[10] A mixed-solvent system is often highly effective.[2][3]
-
Increase Temperature: Ensure your solvent is at its boiling point to maximize solubility.
-
Change Solvent System: If the compound remains insoluble, you must switch to a more suitable solvent or solvent pair. Refer to the solvent screening table below.
-
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound formed an oily liquid at the bottom of the flask instead of crystals. Why did this happen and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The high concentration of the solute in the hot solvent leads to its separation as a liquid phase upon cooling.
-
Causality: This is common when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point of the crude material.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a larger volume of the hot solvent to lower the saturation point.
-
Lower the Cooling Temperature Slowly: Allow the more dilute solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Change Solvents: Select a solvent with a lower boiling point.[3]
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at a temperature below the compound's melting point.[11]
-
-
Problem 3: No crystals form, even after cooling in an ice bath.
-
Question: My solution is clear and cold, but no crystals have formed. What is the issue?
-
Answer: This is a common problem that indicates the solution is supersaturated, meaning the conditions are favorable for crystallization, but the process has not been initiated.
-
Causality: Crystal formation requires nucleation, which is the initial aggregation of molecules into a stable nucleus that can then grow. Sometimes, this nucleation step is kinetically slow.[5]
-
Solution - Inducing Crystallization:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[6][12][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[12][13][14] This provides a template for other molecules to deposit onto, initiating crystallization.
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[5][12]
-
-
Problem 4: The final product is colored, although the pure compound should be white.
-
Question: I've recrystallized my product, but it has a yellow or brown tint. How do I remove the color?
-
Answer: The color is likely due to the presence of high-molecular-weight, colored impurities that have been co-precipitated with your product.
-
Causality: These impurities are often byproducts of the synthesis and can get trapped in the crystal lattice.
-
Solution:
-
Activated Charcoal: Dissolve the impure crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. Be careful, as the fine charcoal particles can pass through the filter paper if not done correctly.
-
Recrystallize: Allow the decolorized filtrate to cool and crystallize as usual.
-
-
Data & Visualization
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | H₂O | 100 | 80.1 | Good for polar compounds; may have low solubility for the aromatic ring. Often used as an anti-solvent. |
| Ethanol | C₂H₅OH | 78 | 24.6 | Good general-purpose solvent for moderately polar compounds.[15] |
| Methanol | CH₃OH | 65 | 33.0 | Similar to ethanol but more polar and has a lower boiling point. |
| Acetic Acid | CH₃COOH | 118 | 6.2 | Good solvent for carboxylic acids, but can be difficult to remove completely.[15] |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | A moderately polar solvent.[15] |
| Acetone | C₃H₆O | 56 | 21.0 | A polar aprotic solvent with a low boiling point.[15] |
| Toluene | C₇H₈ | 111 | 2.4 | A non-polar solvent, likely to be a poor solvent for this compound on its own. |
Diagram 1: Troubleshooting Workflow for Recrystallization
This diagram outlines the decision-making process when encountering common issues during recrystallization.
Caption: Troubleshooting workflow for common recrystallization issues.
References
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Brainly.com. [Link]
-
Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369. [Link]
-
Rocha, F., et al. (2001). Effect of impurities on the crystal growth from solutions A new kinetic model. Journal of the Brazilian Society of Mechanical Sciences, 23(2). [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
EPFL. Guide for crystallization. [Link]
-
Raw Spiritual. Crystal Care Instructions. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide. [Link]
-
Homeaglow. (2025, November 20). The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. [Link]
-
California State University, Dominguez Hills. Crystallization. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
-
University of Sydney. (2006, January 8). Crystallisation Techniques. [Link]
-
University of California, Irvine. Recrystallization I. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Homeaglow. 3 Tried-and-True Methods for Cleaning Crystal. [Link]
-
National University of Singapore. Effects of impurities on crystal growth processes. [Link]
-
V&J. (2025, March 13). How to Properly Maintain Your Crystals: A Complete Guide. [Link]
-
Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(12), 2740-2747. [Link]
-
McPherson, A., & Malkin, A. J. (2015). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 71(Pt 1), 15–27. [Link]
-
Shanti Bowl. (2026, January 19). Cleansing Crystals and Stones: Complete Guide. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Swarthmore College, Department of Chemistry & Biochemistry. Experiment 9 — Recrystallization. [Link]
-
ResearchGate. (2020). Recrystallization of Impure Benzoic Acid. [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]
-
Organic Chemistry Praktikum. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. [Link]
-
PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
-
NIST. 3,5-Dimethoxy-4-hydroxycinnamic acid. [Link]
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. csub.edu [csub.edu]
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- 15. organicchemistrydata.org [organicchemistrydata.org]
Preventing debromination during hydrogenation of cinnamic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective hydrogenation of cinnamic acid derivatives, with a specific focus on preventing the undesired side reaction of debromination.
Troubleshooting Guide: Preventing Debromination
This section addresses specific issues you may encounter during the catalytic hydrogenation of brominated cinnamic acid derivatives. Each issue is presented with potential causes and actionable solutions to enhance the chemoselectivity of your reaction.
Issue 1: Significant formation of the debrominated byproduct alongside the desired saturated product.
Question: I am hydrogenating my bromo-cinnamic acid derivative using 10% Pd/C and H₂ gas, but I am consistently observing a significant amount of the debrominated product. How can I minimize this side reaction?
Answer: This is a classic challenge in hydrogenation chemistry. The palladium catalyst, while excellent for reducing the carbon-carbon double bond, can also actively catalyze the cleavage of the carbon-bromine bond, a process known as hydrodebromination or hydrogenolysis.[1][2] Several factors can be promoting this undesired pathway.
Plausible Causes & Solutions:
-
Catalyst Activity & Type: Standard Palladium on Carbon (Pd/C) is highly active and often promotes hydrodehalogenation.[3] The choice of catalyst is the most critical factor in controlling selectivity.
-
Reaction Conditions: High temperature and hydrogen pressure can increase the rate of debromination.[2]
-
Base/Additives: The presence and strength of a base can significantly influence the reaction outcome. Strong bases, in particular, can promote side reactions.[2]
Troubleshooting Workflow:
Below is a decision-making workflow to systematically address the debromination issue.
Caption: Competing reaction pathways.
Q2: Are certain solvents better at preventing debromination?
A2: Yes, the solvent can play a role. Aprotic solvents like Toluene, Dioxane, or THF are often preferred as they minimize potential proton sources that could facilitate the hydrodehalogenation pathway. [2]However, polar protic solvents like ethanol are very common for hydrogenation due to good substrate solubility and are often used successfully when the catalyst and conditions are chosen carefully.
Q3: Besides changing the catalyst, what is the single most effective change I can make to my protocol?
A3: Switching from standard gaseous hydrogenation to catalytic transfer hydrogenation (CTH) is often a highly effective strategy. [4]Using a hydrogen donor like ammonium formate in a solvent such as methanol can create a much milder and more selective reducing environment. This method avoids the high pressures and direct interaction with gaseous H₂ that can promote aggressive hydrogenolysis of the C-Br bond. [1] Q4: Can the carboxylic acid group itself interfere with the reaction?
A4: Yes, the carboxylic acid can influence the reaction. Its acidic proton can interact with basic reagents or additives. More importantly, the carboxylate group can coordinate to the palladium center, potentially altering its electronic properties and catalytic activity. [2]While this doesn't directly cause debromination, it's a factor to consider, and in some complex syntheses, protecting the acid as an ester may be beneficial. [2]
References
- Hydrogenation of Alkenes Complete - Catalysis - Scribd. (n.d.).
- Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps - OrgoSolver. (n.d.).
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Publications. (2024, March 1). Retrieved March 3, 2026, from [Link]
-
Hydrogenation of derivatives of cinnamic acid - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane - PubMed. (2017, October 16). Retrieved March 3, 2026, from [Link]
-
Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress. (n.d.). Retrieved March 3, 2026, from [Link]
-
Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex | ACS Catalysis - ACS Publications. (2022, February 1). Retrieved March 3, 2026, from [Link]
-
Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]
- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents. (n.d.).
-
A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D. (2013, October 22). Retrieved March 3, 2026, from [Link]
-
A biogenic catalyst for hydrogenation, reduction and selective dehalogenation in non-aqueous solvents | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Hydrodehalogenation of aryl halides through direct electrolysis - DR-NTU. (n.d.). Retrieved March 3, 2026, from [Link]
-
Catalysts for hydrogenation processes - Clariant. (n.d.). Retrieved March 3, 2026, from [Link]
-
Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Hydrogenation troubleshooting : r/Chempros - Reddit. (2023, February 17). Retrieved March 3, 2026, from [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021, May 31). Retrieved March 3, 2026, from [Link]
-
hydrogenation of alkenes - Chemguide. (2015, August 15). Retrieved March 3, 2026, from [Link]
-
Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Retrieved March 3, 2026, from [Link]
-
Bromination of Trans-Cinnamic Acid - Josie Allende - Prezi. (n.d.). Retrieved March 3, 2026, from [Link]
-
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012, September 30). Retrieved March 3, 2026, from [Link]
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Solubility issues with 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in water
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of halogenated, heavily substituted aromatic compounds.
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid presents a classic formulation challenge. While the propionic acid side-chain offers a polar moiety, the bulky, highly lipophilic 3-bromo-4,5-dimethoxyphenyl core heavily restricts its thermodynamic solubility in water. This guide provides a mechanistic understanding of these limitations and field-proven, self-validating protocols to overcome them for both in vitro and in vivo applications.
Physicochemical Profiling
To solve a solubility issue, we must first understand the molecular forces at play. The table below summarizes the theoretical physicochemical properties driving the compound's behavior in aqueous media.
| Property | Value (Approx.) | Mechanistic Impact on Solubility |
| Molecular Weight | 289.12 g/mol | Moderate size, but the bulky bromine atom increases the energy required to create a cavity in the water hydrogen-bond network. |
| LogP (Lipophilicity) | 2.8 – 3.2 | High lipophilicity. The molecule prefers organic, non-polar environments over aqueous media. |
| pKa (Carboxylic Acid) | ~4.5 – 4.8 | At pH < 4.5, the molecule is fully protonated and neutral, resulting in near-zero aqueous solubility [1]. |
| Aromatic Substitutions | -Br, -OCH₃ (x2) | The bromine atom is highly hydrophobic. The methoxy groups provide minor dipole moments but predominantly add steric bulk, further reducing water solubility. |
Troubleshooting Guide & FAQs
Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into my cell culture media? A: This is a classic case of solvent-shift precipitation. When you dissolve the compound in 100% DMSO, the solvent fully solvates the hydrophobic aromatic ring. However, when introduced into aqueous media (pH ~7.4), the DMSO rapidly diffuses into the bulk water. Because the compound's intrinsic aqueous solubility is extremely low, the local concentration exceeds the saturation point, causing it to crash out as a microcrystalline suspension.
Q2: What is the maximum DMSO concentration I can use to keep it dissolved for in vitro assays? A: For most cell-based assays, the final DMSO concentration must not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes. If the compound still precipitates at 0.1% DMSO, you cannot simply add more DMSO. Instead, you must utilize a co-solvent system (e.g., adding Tween-80) or pre-complex the drug with a carrier molecule like a cyclodextrin before aqueous dilution.
Q3: I need to dose this compound in vivo (e.g., IV or IP injection in mice). How can I formulate it without using toxic levels of organic solvents? A: For in vivo dosing, we rely on two primary strategies:
-
pH Adjustment (Salt Formation): Carboxylic acids can be converted into highly soluble sodium or potassium salts by raising the pH at least 2 units above the compound's pKa (i.e., pH > 6.8) [2].
-
Cyclodextrin Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic interior cavity that encapsulates the lipophilic brominated aromatic ring, while their hydrophilic exterior maintains aqueous solubility [3]. This prevents precipitation and avoids the tissue necrosis associated with high-solvent formulations.
Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria (e.g., optical clarity) are met.
Protocol A: pH-Shift Solubilization (For high-concentration aqueous stocks)
Mechanism: Deprotonating the carboxylic acid generates a carboxylate anion. The resulting ion-dipole interactions with water thermodynamically favor dissolution [2].
-
Weighing: Weigh the desired amount of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid into a glass vial.
-
Initial Dispersion: Add 80% of your final target volume using ultra-pure water (Milli-Q). The compound will float or form a cloudy suspension. Validation: The suspension confirms the neutral species is insoluble.
-
Titration: Dropwise, add 0.1 M NaOH while stirring vigorously. Monitor the pH continuously using a micro-pH probe.
-
Dissolution: As the pH approaches 6.5–7.5, the suspension will begin to clear. Continue stirring until the solution is completely transparent. Do not exceed pH 8.5 to avoid downstream buffer incompatibility.
-
Volume Adjustment: Back-titrate with 0.1 M HCl if the pH overshoots, then bring to the final volume with water.
-
Filtration & Verification: Filter through a 0.22 µm PTFE syringe filter. Validation: Analyze the pre- and post-filtration concentrations via UV-Vis or LC-MS. A >95% recovery indicates successful true solubilization rather than micro-suspension.
Protocol B: HP-β-CD Inclusion Complexation (For in vivo dosing)
Mechanism: The hydrophobic bromophenyl core partitions into the lipophilic cavity of HP-β-CD, driven by the displacement of high-enthalpy water molecules from the cavity [4].
-
Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in standard saline (0.9% NaCl) or PBS.
-
Drug Addition: Add the compound powder directly to the cyclodextrin solution. (Target a concentration of 1-5 mg/mL depending on your required dose).
-
Complexation Incubation: Sonicate the mixture in a water bath for 15 minutes, followed by continuous magnetic stirring at room temperature for 12–24 hours. Causality: Complexation is an equilibrium process; extended stirring ensures maximum inclusion.
-
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.
-
Sterilization: Pass the supernatant through a 0.22 µm PVDF filter. The resulting solution is ready for IP or IV administration.
Solubilization Decision Workflow
Below is the logical workflow for selecting the appropriate solubilization strategy based on your experimental endpoint.
Caption: Decision matrix for solubilizing 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid based on application.
References
-
Water Solubility of Carboxylic Acids. Scribd. Available at:[Link]
-
Carboxylic acid - Structure, Properties, Formula, Uses, & Facts. Britannica. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Drug permeation through biomembranes: cyclodextrins and the unstirred water layer. Ingenta Connect. Available at:[Link]
Technical Support Center: Optimizing HPLC Separation of Brominated Phenylpropionic Acid Isomers
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) separation of brominated phenylpropionic acid isomers. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of brominated phenylpropionic acid isomers so challenging?
Separating brominated phenylpropionic acid isomers is difficult due to their subtle structural differences. Positional isomers, where the bromine atom is at different locations on the phenyl ring, have very similar polarities and molecular weights, leading to co-elution in standard reversed-phase HPLC methods. Furthermore, if the compound has a chiral center, the resulting enantiomers will have identical physical and chemical properties in an achiral environment, necessitating the use of chiral stationary phases for separation.[1]
Q2: What are the primary HPLC modes for separating these isomers?
The two primary HPLC modes for separating brominated phenylpropionic acid isomers are:
-
Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[2] It is effective for separating positional isomers based on slight differences in hydrophobicity.
-
Chiral Chromatography: This is essential for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] This can be performed in either normal-phase or reversed-phase mode.
Q3: What are the most common problems encountered during the separation of these isomers?
The most prevalent issues include:
These problems often stem from a suboptimal choice of stationary phase, mobile phase composition, or other method parameters.[4]
Troubleshooting Guide: From Poor Resolution to Optimized Separation
This section provides a systematic approach to troubleshooting common issues you may encounter.
Issue 1: Poor or No Resolution of Isomers
Symptom: Your chromatogram shows a single, broad peak, or multiple peaks with very little separation (low resolution).
Causality: Insufficient differential interaction between the isomers and the stationary phase is the root cause. This can be due to an inappropriate column chemistry or a mobile phase that does not exploit the subtle structural differences.[4][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Step-by-Step Protocol:
-
Stationary Phase Selection: The stationary phase chemistry is the most critical factor for selectivity.[10]
-
For Positional Isomers:
-
For Enantiomers:
-
A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for a wide range of compounds, including aromatic acids.[3]
-
-
-
Mobile Phase Optimization: The mobile phase composition directly influences retention and selectivity.[13][14]
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Acetonitrile and methanol can offer different selectivities.[15]
-
pH Control: For acidic compounds like phenylpropionic acids, the mobile phase pH is critical.[6][13] Adjusting the pH to be at least 2 units away from the analyte's pKa can improve peak shape and retention.[16] A lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention in reversed-phase mode.[6][17]
-
Additives: For chiral separations, small amounts of additives can be crucial. For example, in normal-phase chiral chromatography, trifluoroacetic acid (TFA) can improve retention, while an amine like isopropylamine can reduce peak tailing.
-
-
Temperature and Flow Rate:
Data Presentation: Mobile Phase Composition Effects
| Mobile Phase Composition | pH | Expected Outcome for Brominated Phenylpropionic Acid |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | ~2.7 | Good retention, sharp peaks for acidic analytes.[6][16] |
| 50:50 Methanol:Water + 0.1% Formic Acid | ~2.7 | Potentially different selectivity compared to acetonitrile. |
| 50:50 Acetonitrile:10mM Ammonium Acetate | ~6.8 | Lower retention due to ionization of the acid. |
| 95:5 n-Hexane:Ethanol + 0.1% TFA (Normal Phase) | N/A | Suitable for some chiral separations on specific CSPs. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a "tail" or "front" extending from the main peak.
Causality:
-
Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns), column contamination, or an improper mobile phase pH.[6][7]
-
Fronting: Can be a result of sample overload, low temperature, or using a sample solvent that is stronger than the mobile phase.[7]
Troubleshooting Protocol:
-
Address Tailing:
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[16] For these acidic compounds, a low pH mobile phase is generally recommended.
-
Use of Additives: In chiral separations, adding a small amount of an acidic modifier like TFA can improve peak shape.
-
Column Contamination: Flush the column with a strong solvent (e.g., isopropanol, THF) to remove strongly retained contaminants.[6]
-
-
Address Fronting:
-
Reduce Sample Concentration: Inject a more dilute sample to check for overload.
-
Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[18]
-
Increase Temperature: A slightly higher column temperature may improve peak symmetry.
-
Logical Relationship Diagram: Peak Shape Problems
Caption: Causes and solutions for poor peak shape.
Issue 3: Inconsistent Retention Times
Symptom: The retention time of the same peak varies between injections.
Causality: Fluctuations in mobile phase composition, flow rate, or column temperature are the most common culprits.[7] Insufficient column equilibration time can also lead to drifting retention times.[16]
Troubleshooting Protocol:
-
Mobile Phase Preparation:
-
System Stability:
-
Pump and Hardware:
References
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Retrieved from [Link]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Retrieved from [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Alwsci. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
-
Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]
-
Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. (2022, November 27). PMC. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). University of Arizona. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. Retrieved from [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021, June 20). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). University of Ioannina. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Ijpra Journal. Retrieved from [Link]
-
Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. (2004, August 19). ACS Publications. Retrieved from [Link]
-
How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]
-
Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Advances in Bromine Speciation by HPLC/ICP-MS. (n.d.). ZirChrom. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved from [Link]
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. labtech.tn [labtech.tn]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 11. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eclass.uoa.gr [eclass.uoa.gr]
Technical Support Center: Palladium Remediation in 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid Synthesis
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with stubborn palladium (Pd) contamination during the synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid.
As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will explore the chemical causality behind why this specific molecule traps palladium, how to logically select a scavenging strategy, and how to execute self-validating protocols that ensure your API intermediate meets strict regulatory thresholds (< 10 ppm).
Palladium Remediation Workflow
The following decision tree outlines the logical progression for palladium removal based on metal speciation and empirical validation.
Figure 1: Decision tree for palladium remediation based on metal speciation and ICP-MS validation.
Troubleshooting & Causality (FAQs)
Q1: Why is palladium so difficult to remove from 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid? A1: The difficulty is rooted in the molecule's structure. The propionic acid moiety contains a carboxylic acid group that readily coordinates with Pd(II) species, forming highly stable carboxylate-palladium complexes [1]. Furthermore, the electron-rich 4,5-dimethoxy groups on the phenyl ring can act as weak Lewis bases, further stabilizing the metal in the organic phase. This dual-coordination potential means that simple filtration or standard aqueous workups are insufficient; the API intermediate itself acts as a homogeneous ligand, aggressively pulling the metal into the product phase [2].
Q2: How do I determine whether to use a physical adsorbent or a chemical scavenger? A2: Scavenger selection depends entirely on the speciation of the palladium. If the reaction mixture is dark black or gray and contains insoluble particulates, the palladium has likely precipitated as colloidal Pd(0) (commonly known as "palladium black"). In this scenario, physical adsorption using activated carbon (e.g., Darco KB-B) combined with Celite filtration is the most cost-effective first step [2]. However, if the solution is clear but colored (yellow/orange), the palladium is in a homogeneous, ligand-bound Pd(II) state. This requires chemisorption using functionalized silica (e.g., SiliaMetS® Thiol) to thermodynamically outcompete the propionic acid's binding affinity [1].
Q3: What makes a scavenging protocol "self-validating"? A3: Scavenging is a complex thermodynamic process highly dependent on temperature, time, and concentration [3]. A self-validating system requires strict pre- and post-scavenger quantification via ICP-MS. Because higher temperatures and longer scavenging times can alter the molar equivalents of scavenger needed to reach target ppm limits, you must empirically validate the loading rather than guessing [3].
Q4: Can I use the acidic nature of the product to my advantage for Pd removal? A4: Absolutely. Because 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid has a pKa of approximately 4.5, it can be easily deprotonated using a mild aqueous base. This partitions the water-soluble sodium salt into the aqueous phase, while neutral, lipophilic Pd-ligand complexes remain trapped in the organic phase. After phase separation, the aqueous layer is re-acidified to precipitate the purified organic acid, a technique that frequently reduces Pd levels to <10 ppm [4].
Quantitative Data Presentation
To optimize your approach, compare the expected performance of standard scavenging strategies below.
Table 1: Quantitative Comparison of Palladium Scavenging Strategies
| Scavenger Type | Mode of Action | Optimal Temp | Loading (wt/wt or mol equiv) | Expected Pd Reduction |
| Activated Carbon (Darco KB-B) | Physisorption / Precipitation | 40–45 °C | 0.2–0.5 wt equiv | 80–90% |
| Silica-Thiol (SiliaMetS® Thiol) | Chemisorption (Covalent bonding) | 20–60 °C | 4–8 mol equiv (to Pd) | >95% |
| Binary System (Chelator + Carbon) | In situ chelation & adsorption | 20–25 °C | 5 mol equiv chelator | >98% |
| Acid-Base Extraction | Phase partitioning | Ambient | N/A | 70–85% |
Experimental Protocols (SOPs)
Protocol 1: Chemisorption via Thiol-Functionalized Silica
Objective: Remove homogeneous Pd(II) complexes via covalent bonding to a solid-supported thiol.
-
Baseline Quantification: Sample the crude reaction mixture and analyze via ICP-MS to determine the exact molar quantity of residual Pd. Causality: Blindly adding scavenger leads to either incomplete removal or unnecessary material costs [3].
-
Solvent Exchange: Dissolve the crude 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in a polar aprotic solvent (e.g., THF or DMF) to ensure full solubility of both the acid and the Pd complexes.
-
Scavenger Addition: Add a silica-thiol scavenger at a loading of 4 to 8 molar equivalents relative to the quantified Pd [1].
-
Incubation: Stir the suspension at 40–50 °C for 4–16 hours. Causality: Elevated temperature increases the kinetic rate of Pd dissociation from the propionic acid chelator, allowing the thermodynamically more stable Pd-thiol bonds to form [3].
-
Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Validation: Concentrate the filtrate and submit a dried sample for post-scavenging ICP-MS analysis to verify Pd < 10 ppm.
Protocol 2: Acid-Base Partitioning & Crystallization
Objective: Exploit the pKa of the propionic acid moiety to separate the API intermediate from lipophilic Pd impurities.
-
Dissolution: Dissolve the Pd-contaminated organic acid in an immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF).
-
Basic Extraction: Add 1.0 M aqueous Na₂CO₃ until the aqueous phase reaches pH 9-10. Causality: This deprotonates the propionic acid, driving the highly water-soluble sodium 3-(3-bromo-4,5-dimethoxyphenyl)propionate into the aqueous layer, while neutral lipophilic Pd-ligand complexes remain in the organic phase [4].
-
Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh Ethyl Acetate to remove residual organic-soluble Pd impurities.
-
Acidification: Slowly acidify the aqueous layer with 1.0 M HCl under vigorous stirring until the pH reaches 2-3. The purified 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PubMed Central (PMC) URL: [Link]
-
Title: Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Technical Support Center: Stability of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid under Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and handling of this compound, particularly under basic (alkaline) conditions. We address common experimental challenges, explain the underlying chemical principles, and offer validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in basic media.
Q1: What are the primary stability concerns when exposing this compound to basic conditions?
The primary stability concerns for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in the presence of a base are potential chemical modifications to the aromatic ring. The molecule has three key functional groups to consider: the carboxylic acid, the aryl bromide, and the two methoxy ethers. While the carboxylic acid will simply deprotonate to form a stable carboxylate salt, the aryl bromide and methoxy groups can be susceptible to degradation under certain basic conditions.
The main risks are:
-
Demethylation: Cleavage of one or both of the aryl methyl ether bonds to form phenols. This is a known reaction for aryl methyl ethers, though it typically requires harsh conditions or specific reagents.[1][2]
-
Debromination/Substitution: The bromine atom on the aromatic ring can be replaced by a nucleophile (like a hydroxide ion) or eliminated, especially under forcing conditions (high temperature, very strong base). Such reactions can proceed through mechanisms like nucleophilic aromatic substitution (SNAr) or via highly reactive aryne intermediates.[3][4]
-
Racemization (if a chiral center is present): While the parent compound is achiral, derivatives with a chiral center on the propionic acid side chain could be at risk. The proton on the alpha-carbon to the carboxyl group can become labile in the presence of a base, leading to the formation of a planar enolate and subsequent loss of stereochemical purity.[5]
Q2: Which bases are "safe" to use, and which pose a higher risk?
The choice of base is critical and depends on the reaction temperature, solvent, and duration.
| Risk Level | Base Type | Examples | Rationale & Recommended Use Cases |
| Low Risk | Mild, Non-Nucleophilic Organic & Inorganic Bases | K₂CO₃, Cs₂CO₃, NaHCO₃, Triethylamine (TEA), DIPEA | These bases are generally not strong enough to catalyze demethylation or attack the aryl bromide at low to moderate temperatures. They are ideal for reactions where only deprotonation of the carboxylic acid is required, such as in certain coupling reactions or extractions. |
| Moderate Risk | Stronger Inorganic Hydroxides (at low temp) | LiOH, NaOH, KOH (at 0°C to RT) | These bases can deprotonate the carboxylic acid instantly. However, at elevated temperatures, the hydroxide ion (OH⁻) becomes a more potent nucleophile, increasing the risk of SNAr or demethylation reactions. Use with caution and monitor reactions closely. |
| High Risk | Strong Alkoxide & Organometallic Bases | NaOMe, NaOt-Bu, n-BuLi, NaNH₂ | These are very strong bases that significantly increase the risk of side reactions.[6] Sodium amide (NaNH₂) can promote elimination-addition (aryne) mechanisms. Alkoxides can act as nucleophiles, and organolithiums can induce halogen-metal exchange.[7] These should be avoided unless a specific transformation involving the aryl ring is intended. |
Q3: What are the most likely degradation products I should monitor for?
If degradation occurs, you should look for the formation of the following species using analytical techniques like LC-MS or GC-MS:
-
Phenolic Compounds: From the cleavage of one or both methoxy groups. These would appear as peaks with a mass difference of -14 Da (loss of CH₂) or -28 Da (loss of two CH₂ groups) relative to the parent compound, and will show a new phenolic hydroxyl group.
-
Hydroxylated Product: From the substitution of the bromine atom with a hydroxyl group. This product would have a mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da).
-
Debrominated Product: From the simple removal of bromine and replacement with hydrogen. This would result in a mass loss of 78/80 Da.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Scenario A: Low Yield or Recovery After a Basic Workup/Reaction
Symptom: You perform a reaction or an extractive workup using a base (e.g., NaOH wash) and find that the recovered mass of your starting material or product is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Explanation:
-
Check Aqueous Solubility: As a carboxylic acid, the compound becomes a highly polar carboxylate salt in base. It may be more soluble in the aqueous layer than anticipated.[8] Acidify the aqueous layer from your workup with ~1M HCl to a pH of ~2 and re-extract with a solvent like ethyl acetate. If your product appears, the issue was incomplete extraction, not degradation.
-
Check for Degradation: If re-extraction doesn't recover the missing mass, degradation is likely. Run a TLC or LC-MS of your crude organic layer. The presence of new, more polar spots (which may not move far from the baseline on TLC) suggests the formation of phenolic byproducts.[8]
Scenario B: My post-reaction analysis (TLC, LC-MS) shows multiple unexpected spots/peaks.
Symptom: After running a reaction under basic conditions, your analytical data is "messy," showing several new compounds in addition to your starting material and desired product.
Potential Degradation Pathways:
Caption: Potential degradation pathways under harsh basic conditions.
Diagnostic Steps:
-
Identify the Byproducts: Use LC-MS to get the mass of the major unknown peaks. Compare these masses to the expected masses of the degradation products listed in FAQ Q3.
-
Test Compound Stability: Before re-running the full reaction, perform a simple stability test.[8] Dissolve a small amount of your pure starting material in the reaction solvent, add the base you used, and stir at the reaction temperature. Monitor by TLC or LC-MS every hour. This will confirm if the conditions themselves are degrading your compound, independent of other reagents.
-
Mitigation Strategy: If stability is confirmed to be an issue, your primary recourse is to modify the reaction conditions.
-
Switch to a Milder Base: Move down the risk ladder from the table in FAQ Q2 (e.g., from NaOH to K₂CO₃).
-
Lower the Temperature: Perform the reaction at 0°C or room temperature if possible. The activation energy for degradation pathways is often high, so lowering the temperature can suppress them significantly.
-
Use a Non-Nucleophilic Base: If you suspect SNAr, switch to a sterically hindered, non-nucleophilic base like DBU or Proton-Sponge®, which are less likely to attack the aromatic ring.
-
Section 3: Recommended Protocols
Protocol 1: General Guidelines for Handling in Basic Media
-
Use the Mildest Base Possible: Always start with the weakest base that can effectively perform the desired chemical transformation (e.g., deprotonation). For simple acid-base extractions, sodium bicarbonate (NaHCO₃) is often sufficient.
-
Maintain Low Temperatures: When using stronger bases like NaOH or KOH, keep the temperature at or below room temperature whenever feasible. Perform additions and reactions in an ice bath.
-
Inert Atmosphere: For sensitive reactions, especially those using organometallic bases or running for extended periods, conduct the experiment under an inert atmosphere (Nitrogen or Argon) to prevent oxygen-mediated side reactions.
-
Limit Exposure Time: Quench reactions promptly once complete. During workups, do not let your compound sit in basic aqueous solutions for extended periods. Proceed with acidification and extraction without delay.
Protocol 2: Step-by-Step Forced Degradation Study
This protocol helps you systematically evaluate the stability of the compound under specific basic conditions.
Objective: To determine the rate and extent of degradation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in a chosen basic solution.
Materials:
-
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
-
Chosen base (e.g., 0.1 M NaOH in 50:50 H₂O/Acetonitrile)
-
HPLC or UPLC system with a C18 column and UV detector
-
Quenching solution (e.g., 0.1 M HCl)
-
Internal standard (IS), optional but recommended (e.g., a stable, structurally similar compound like 3-(3,4,5-trimethoxyphenyl)propionic acid[9][10])
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound (and IS, if used) in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initiate Degradation: In a thermostated vial at the desired temperature (e.g., 50°C), add a known volume of the stock solution to the basic solution to achieve the target final concentration (e.g., 0.1 mg/mL). Start a timer immediately (t=0).
-
Time-Point Sampling: At predetermined intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Immediately: Immediately add the aliquot to a vial containing an equal volume of the quenching solution (0.1 M HCl) to stop the degradation.
-
Analyze: Analyze the quenched samples by HPLC. Monitor the peak area of the parent compound (and IS).
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. This will give you a clear profile of the compound's stability under those specific conditions.
References
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage.... Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ChemRxiv. Retrieved from [Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]
-
Al-Fahad, A., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
-
Han, Y. X., Jovanovic, M. V., & Biehl, E. R. (1996). Reaction of 2-bromo-1,4-dimethoxybenzene with various nucleophiles via aryne reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Fittig, R., & Liepmann, H. (1880). The acids of the phenylpropiolic series and their condensation to naphthalene derivatives. Liebigs Annalen der Chemie. Retrieved from [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ResearchGate. Retrieved from [Link]
-
Simmons, E. M., et al. (2020, September 6). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. ResearchGate. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
Kim, H., et al. (2002). Phenylpropionic acid-based cyclic prodrugs of opioid peptides that exhibit metabolic stability to peptidases and excellent cellular permeation. PubMed. Retrieved from [Link]
-
Fors, B. P., et al. (2012). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
- Britton, E. C., & Slagh, H. R. (1958). U.S. Patent No. 2,819,319. Google Patents.
-
Chegg. (2019, February 23). Solved: The reaction is 2,3-dibromo-3-phenylpropanoic acid.... Retrieved from [Link]
-
Yilmaz, I., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Semantic Scholar. Retrieved from [Link]
-
Padmaperuma, A. B., et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C. Retrieved from [Link]
-
NIST. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]
-
Veitch, J. A., & Vockley, J. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Retrieved from [Link]
-
Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]
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- 9. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]
- 10. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]
Technical Support Center: Troubleshooting Grignard Formation with 3-Bromo-4,5-Dimethoxy Substrates
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to generate Grignard reagents from highly electron-rich aryl halides.
Substrates like 3-bromo-4,5-dimethoxybenzene (and related benzaldehydes or toluenes) are notoriously stubborn. Standard protocols that work flawlessly for bromobenzene will often result in unreacted starting material or a flask full of homocoupled Wurtz byproducts. This guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to overcome them.
Part 1: The Mechanistic Causality (Why is this so hard?)
To troubleshoot effectively, we must first understand the physics of the failure. The formation of a Grignard reagent is not a concerted insertion; it initiates via a Single Electron Transfer (SET) from the magnesium surface to the aryl halide, forming a transient radical anion. The rate-determining step is the subsequent cleavage of the C–Br bond.
In 3-bromo-4,5-dimethoxy substrates, the two methoxy groups exert a powerful positive mesomeric (+M) effect. This electron donation floods the aromatic ring with electron density, which drastically increases the activation energy required to cleave the C–Br bond[1]. Furthermore, the oxygen atoms in the methoxy groups can coordinate directly to the magnesium metal, effectively "poisoning" the reactive surface sites and halting the SET process entirely[1].
Fig 1: Mechanistic pathway of Grignard formation highlighting the rate-limiting C-Br cleavage.
Part 2: Troubleshooting FAQs
Q1: My reaction simply won't initiate. I've crushed the magnesium, added iodine, and used 1,2-dibromoethane, but the turnings remain intact. What is the most reliable way to force initiation? A: Standard chemical activation is often insufficient for highly deactivated, coordinating substrates. To force initiation, you must chemically scrub the passivating MgO layer to expose a pristine Mg(0) surface. The most effective method is the addition of DIBAL-H (Diisobutylaluminum hydride) . Adding just 1-2 mol% of DIBAL-H to the magnesium turnings prior to substrate addition 2[2].
Q2: I managed to get the reaction going, but my GC-MS shows massive amounts of the homocoupled Wurtz product (a tetramethoxybiphenyl derivative). How do I suppress this?
A: Wurtz coupling is a concentration-dependent side reaction. Because the +M effect slows down the Mg insertion, the local concentration of unreacted Ar-Br remains high. The newly formed Grignard reagent acts as a nucleophile and attacks the unreacted starting material.
The Solution: Abandon direct magnesium insertion. Instead, utilize a Halogen-Magnesium Exchange strategy using Knochel's Turbo-Grignard reagent (
Q3: I tried the Turbo-Grignard exchange, but I only got 20% conversion after 2 hours. Is the reagent dead?
A: No, your reagent is likely fine, but your timeline is too aggressive. While electron-poor aryl halides exchange in minutes, highly electron-rich dimethoxybromobenzenes are kinetically sluggish.4[4]. Do not heat the reaction above 40°C, as
Fig 2: Troubleshooting decision tree for electron-rich dimethoxybromobenzene substrates.
Part 3: Quantitative Data Comparison
The following table summarizes the expected performance of various Grignard generation strategies when applied specifically to 3-bromo-4,5-dimethoxy substrates based on process R&D metrics.
| Methodology | Reagents | Typical Conditions | Expected Conversion | Wurtz Homocoupling |
| Standard Direct Insertion | Mg Turnings, I₂, THF | 65°C, 4-6 hours | 10 - 40% | High (>30%) |
| Activated Direct Insertion | Mg Turnings, DIBAL-H, THF | 60°C, 2-4 hours | 70 - 85% | Moderate (10-15%) |
| Halogen-Metal Exchange | 25°C, 24-48 hours | >90% | Low (<2%) |
Part 4: Validated Experimental Protocols
A protocol is only as good as its ability to prove it worked before you commit your expensive downstream electrophile. Both protocols below integrate a Self-Validating In-Process Control (IPC) .
Protocol A: Halogen-Magnesium Exchange via Turbo-Grignard (Recommended)
This is the premier method for avoiding Wurtz coupling in electron-rich systems.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromo-4,5-dimethoxybenzene (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous THF (0.5 M concentration).
-
Reagent Addition: Cool the solution to 0°C. Dropwise, add
-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 15 minutes via syringe pump. -
Equilibration: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).
-
Self-Validation (IPC): After 24 hours, withdraw a 0.1 mL aliquot via syringe. Quench immediately into a GC vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of Ethyl Acetate. Shake, let settle, and run the organic layer on GC-FID/MS.
-
Success Criterion: You should observe the complete disappearance of the starting bromide and the appearance of the debrominated product (1,2-dimethoxybenzene). If starting material remains, continue stirring for another 24 hours.
-
-
Electrophile Quench: Once IPC confirms >95% conversion, cool the dark solution to -20°C and add your target electrophile.
Protocol B: DIBAL-H Activated Direct Insertion
Use this if Turbo-Grignard is unavailable or if you require the exact Ar-MgBr species rather than the Ar-MgCl complex.
-
Magnesium Activation: To a flame-dried flask under argon, add magnesium turnings (1.5 equiv). Add enough anhydrous THF to just cover the turnings.
-
DIBAL-H Scrub: Inject DIBAL-H (1.0 M in toluene, 0.02 equiv relative to Mg). Stir vigorously for 15 minutes at room temperature. The Mg surface will turn from dull grey to bright metallic silver.
-
Substrate Addition: Heat the flask to 60°C. Add 5% of the total 3-bromo-4,5-dimethoxybenzene solution (in THF) to initiate. Once an exotherm is observed (refluxing without external heat), add the remaining substrate dropwise over 1 hour to keep the local concentration low (minimizing Wurtz coupling).
-
Self-Validation (IPC): After 3 hours of reflux, pull a 0.1 mL aliquot and quench with an iodine/THF solution. A rapid decolorization of iodine followed by GC-MS confirmation of the iodinated product (3-iodo-4,5-dimethoxybenzene) guarantees active Grignard presence.
Part 5: Comprehensive References
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient synthesis of your target molecule.
I. Strategic Overview: Selecting a Scalable Synthetic Route
The successful scale-up of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid synthesis hinges on a robust and well-understood reaction pathway. Two primary routes are commonly considered, each with its own set of advantages and challenges.
Route 1: The Perkin Reaction Pathway
This classic approach involves the condensation of a substituted benzaldehyde with an acid anhydride. For our target molecule, this would begin with the bromination of veratraldehyde, followed by the Perkin reaction and subsequent reduction.
Route 2: The Heck Reaction Pathway
A more modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond of the propionic acid side chain. This route would involve the coupling of a brominated aromatic species with an acrylate derivative.
The following sections will delve into the specifics of each pathway, offering troubleshooting guidance and addressing common scale-up challenges.
II. Troubleshooting Guide & FAQs: The Perkin Reaction Pathway
This pathway is often favored for its use of readily available starting materials and well-established reaction mechanisms. However, scaling up can introduce challenges related to reaction control, impurity profiles, and product isolation.
Step 1: Bromination of Veratraldehyde
The regioselective bromination of the electron-rich veratraldehyde ring is a critical first step. The primary goal is to introduce a single bromine atom at the C3 position.
Q1: My bromination of veratraldehyde is producing a mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for the desired 3-bromo-4,5-dimethoxybenzaldehyde?
A1: This is a common issue arising from the highly activated nature of the dimethoxybenzene ring. To enhance selectivity, consider the following:
-
Choice of Brominating Agent: Avoid harsh reagents like neat bromine. N-Bromosuccinimide (NBS) is often a milder and more selective choice for activated aromatic systems. Another effective method is the in situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr), which allows for better control of the bromine concentration.[1]
-
Solvent Effects: The use of non-polar solvents such as dichloromethane or chloroform can dampen the reactivity and improve selectivity compared to polar solvents.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0-5 °C) is crucial to moderate the reaction rate and prevent over-bromination.
-
Controlled Addition: Add the brominating agent slowly and sub-surface to the reaction mixture to avoid localized high concentrations.
Q2: I'm observing the formation of a significant amount of the 2-bromo and 6-bromo isomers. How can I favor the formation of the 3-bromo isomer?
A2: While the methoxy groups are ortho-, para-directing, the directing influence of the aldehyde group also plays a role. To improve regioselectivity:
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can sometimes influence the regioselectivity of the bromination.
-
Protecting Group Strategy: In some cases, a protecting group strategy for the aldehyde may be employed, though this adds steps to the overall synthesis.
Q3: After the reaction, my crude product is a dark, oily residue that is difficult to purify. What is causing this and how can I clean it up?
A3: The formation of colored impurities is often due to oxidation or side reactions involving residual bromine.
-
Quenching: At the end of the reaction, quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the characteristic bromine color disappears.
-
Work-up: A thorough aqueous work-up, including a wash with a mild base like sodium bicarbonate, can help remove acidic byproducts.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective for purifying the brominated aldehyde. If significant isomeric impurities are present, column chromatography may be necessary, though this can be challenging on a large scale.
Step 2: The Perkin Reaction
The Perkin reaction condenses the 3-bromo-4,5-dimethoxybenzaldehyde with acetic anhydride in the presence of a base to form 3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid.[2][3]
Q1: My Perkin reaction is sluggish and gives low yields, even after prolonged heating. How can I improve the reaction rate and conversion?
A1: The Perkin reaction is notoriously slow.[4] Here are some strategies to improve its efficiency:
-
Base Selection: The most common base is the sodium or potassium salt of the acid anhydride used (e.g., sodium acetate for acetic anhydride). Ensure the base is anhydrous, as moisture can inhibit the reaction.
-
Temperature: This reaction typically requires high temperatures (140-180 °C). Ensure your heating setup can maintain a consistent and accurate temperature.
-
Microwave-Assisted Synthesis: For smaller scale-up batches, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes.[4]
-
Alternative Bases: In some cases, stronger bases like triethylamine or pyridine can be used, but these may lead to side reactions.
Q2: What are the common impurities I should expect from the Perkin reaction, and how can I remove them?
A2: Common impurities include unreacted aldehyde, the self-condensation product of the anhydride, and decarboxylation byproducts.
-
Purification of the Cinnamic Acid Derivative: The product is an acid, which allows for a straightforward acid-base workup. Dissolving the crude product in a basic aqueous solution (e.g., sodium carbonate), washing with an organic solvent to remove neutral impurities (like the unreacted aldehyde), and then re-acidifying the aqueous layer to precipitate the purified product is an effective strategy.
-
Recrystallization: The precipitated acid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 3: Reduction of the Cinnamic Acid Derivative
The final step in this pathway is the reduction of the double bond of the acrylic acid to yield the desired propionic acid.
Q1: What is the most scalable and efficient method for reducing the double bond of the cinnamic acid derivative?
A1: Catalytic hydrogenation is the most common and scalable method for this transformation.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this reduction.
-
Hydrogen Source: The reaction can be carried out using hydrogen gas in a suitable pressure reactor. For smaller scales, transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be a convenient alternative.[5]
-
Solvent: A variety of solvents can be used, including ethanol, methanol, or ethyl acetate.
Q2: My hydrogenation reaction is incomplete, and I'm recovering starting material. What could be the issue?
A2: Incomplete hydrogenation can be due to several factors:
-
Catalyst Activity: The Pd/C catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Poisoning: Impurities from the previous steps, particularly sulfur-containing compounds, can poison the catalyst. Ensure your cinnamic acid derivative is of high purity.
-
Insufficient Hydrogen: If using hydrogen gas, ensure the pressure is maintained and that there is adequate agitation to ensure good mixing of the gas, liquid, and solid catalyst.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to go to completion.
III. Troubleshooting Guide & FAQs: The Heck Reaction Pathway
The Heck reaction offers a more convergent approach but requires careful optimization of the catalyst system and reaction conditions, especially at scale.[6][7][8]
Q1: I am attempting a Heck reaction between a brominated dimethoxybenzene derivative and an acrylate, but I am seeing low conversion and significant decomposition of my starting materials. What are the critical parameters to control?
A1: The Heck reaction is sensitive to several variables. Here's a troubleshooting guide:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For aryl bromides, catalysts like Pd(OAc)₂ with ligands such as P(o-tolyl)₃ or other bulky, electron-rich phosphines are often effective.[9] High ligand-to-palladium ratios can sometimes be detrimental.[10]
-
Base: An appropriate base is required to neutralize the HBr generated. Inorganic bases like sodium carbonate or potassium carbonate are common choices. Organic bases such as triethylamine can also be used.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: The reaction often requires elevated temperatures (80-140 °C). However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Oxygen Exclusion: The palladium(0) active catalyst is sensitive to air. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: My Heck reaction is producing a mixture of the desired product and a significant amount of the isomerized (conjugated) product. How can I control the regioselectivity?
A2: The formation of regioisomers is a known challenge in the Heck reaction.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Experimenting with different ligands is often necessary.
-
Additives: In some cases, the addition of silver or thallium salts can improve the regioselectivity, although this adds cost and complexity.
Q3: The purification of my product from the Heck reaction is complicated by the presence of residual palladium and phosphine ligands. What is the best way to remove these?
A3: Removing the catalyst residues is a critical step in ensuring the purity of the final product.
-
Aqueous Work-up: A thorough work-up with an aqueous solution of a mild acid can help remove some of the palladium salts and the base.
-
Filtration: Passing the crude product solution through a pad of celite or silica gel can help remove insoluble palladium species.
-
Charcoal Treatment: Treatment with activated carbon can be effective in adsorbing residual palladium.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for removing trace impurities.
IV. Scale-Up Synthesis Protocols and Data
Table 1: Comparison of Synthetic Routes for Scale-Up
| Parameter | Perkin Reaction Pathway | Heck Reaction Pathway |
| Starting Materials | Readily available and relatively inexpensive | May require more specialized and costly reagents (e.g., palladium catalysts, phosphine ligands) |
| Number of Steps | Typically 3 steps | Can be a single step if starting from the appropriate brominated precursor |
| Reaction Conditions | High temperatures, often long reaction times | Requires careful control of catalyst system and inert atmosphere |
| Scalability | Generally considered robust and scalable | Can be challenging to scale due to catalyst sensitivity and cost[10] |
| Impurity Profile | Well-defined, often manageable by standard purification techniques | Can be complex, with catalyst residues requiring specific removal procedures |
| Safety Considerations | Handling of bromine and high-temperature reactions | Handling of flammable solvents and potentially pyrophoric phosphine ligands |
Protocol 1: Bromination of Veratraldehyde (Illustrative)
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge veratraldehyde and a suitable solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C.
-
Brominating Agent Preparation: In a separate vessel, prepare a solution of N-bromosuccinimide in the reaction solvent.
-
Addition: Slowly add the NBS solution to the cooled veratraldehyde solution over a period of 2-4 hours, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the desired conversion is reached.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer. Wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4,5-dimethoxybenzaldehyde.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
V. Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Bromination
Caption: Synthetic overview of the Perkin reaction pathway.
VI. Safety at Scale
The scale-up of any chemical synthesis requires a rigorous approach to safety.
-
Bromination: Bromine and its sources are corrosive and toxic. [11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For large-scale reactions, consider using a closed system or a continuous flow reactor to minimize exposure. [12][13]Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any spills.
-
High-Temperature Reactions: The Perkin reaction requires high temperatures. Use a well-controlled heating system (e.g., a heating mantle with a temperature controller or a jacketed reactor) to prevent overheating and potential runaway reactions.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure that all equipment is properly grounded and that there are no sources of ignition in the vicinity. Use a reactor that is rated for the pressures being used.
This technical support guide provides a framework for addressing the challenges associated with the scale-up synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. By understanding the underlying chemistry and potential pitfalls, researchers can develop a robust and efficient process for the large-scale production of this valuable compound.
VII. References
-
Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC.
-
Greener Organic Transformations. (2022). Royal Society of Chemistry.
-
Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. (2009). Ingenta Connect.
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). PMC.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). ResearchGate.
-
Troubleshooting bromination side reactions in phenol synthesis. (n.d.). Benchchem.
-
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
-
Perkin Reaction. (n.d.). Cambridge University Press.
-
Heck Reaction. (n.d.). Organic Chemistry Portal.
-
A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
-
Perkin reaction. (n.d.). Wikipedia.
-
Technical Support Center: Bromination of Benzo[h]quinazoline. (n.d.). Benchchem.
-
Heck Reaction—State of the Art. (2017). MDPI.
-
Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline. (n.d.). Benchchem.
-
BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com.
-
Troubleshooting a difficult Heck reaction. (2024). Reddit.
-
Perkin reaction. (2021).
-
Bromine Safety Handbook. (2019). Indian Chemical Council (ICC).
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (n.d.). ChemRxiv.
-
Perkin Reactions under Microwave Irradiation. (n.d.). Asian Journal of Chemistry.
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
-
Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com.
-
Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (n.d.). Google Patents.
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor.
-
Chemistry Perkin Reaction Mechanism. (n.d.). SATHEE.
-
Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
-
Perkin Reaction. (2021). J&K Scientific LLC.
-
Preventing a bromination reaction from going radical. (2012). Science Forums.
-
3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2. (n.d.). ChemicalBook.
-
PERKIN CONDENSATION. (n.d.). PHARMD GURU.
-
Synthesis of veratraldehyde. (n.d.). PrepChem.com.
-
PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020). European Patent Office.
-
Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (2024). SunanKalijaga.org.
-
Synthesis of 3,4-Dimethoxyphenyl Formate from Veratraldehyde: A Technical Guide. (n.d.). Benchchem.
-
Synthesis of N-[3,4-dimethoxyphenyl)propanoyl]pyrrole, a Metabolite of Piper Brachystachyum. (n.d.). PubMed.
-
Method for purifying crude aromatic carboxylic acids. (2026). Google Patents.
-
homoveratric acid. (n.d.). Organic Syntheses Procedure.
-
CAS 93-40-3: (3,4-Dimethoxyphenyl)acetic acid. (n.d.). CymitQuimica.
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Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, a substituted phenylpropionic acid, presents a compelling case for the application of modern spectroscopic techniques. Its utility as a potential building block in medicinal chemistry necessitates a robust analytical framework for its characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical methods, offering a strategic approach to its analysis for researchers, scientists, and drug development professionals.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent technique for determining the precise molecular structure of organic compounds in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons within a molecule.
Predicting the ¹H NMR Spectrum of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
A detailed analysis of the structure of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid allows for a confident prediction of its ¹H NMR spectrum. The key to this prediction lies in understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift).[1][2] The aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom and propionic acid side chain.[1] The aliphatic protons of the propionic acid chain will exhibit characteristic splitting patterns due to their proximity to each other.
Below is a table summarizing the predicted ¹H NMR spectral data for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on aromatic rings.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2' | ~ 6.9 - 7.1 | Singlet (s) | 1H |
| H-6' | ~ 6.7 - 6.9 | Singlet (s) | 1H |
| -OCH₃ (C4') | ~ 3.8 - 3.9 | Singlet (s) | 3H |
| -OCH₃ (C5') | ~ 3.8 - 3.9 | Singlet (s) | 3H |
| -CH₂- (α to COOH) | ~ 2.6 - 2.8 | Triplet (t) | 2H |
| -CH₂- (β to COOH) | ~ 2.8 - 3.0 | Triplet (t) | 2H |
| -COOH | ~ 10 - 12 | Singlet (s, broad) | 1H |
Visualizing the Molecular Environment
The following diagram illustrates the distinct proton environments within the 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid molecule, which give rise to the predicted ¹H NMR signals.
Caption: Molecular structure and key proton environments.
A Practical Guide to Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean and informative NMR spectrum is paramount. The following protocol outlines a self-validating system for sample preparation and data acquisition.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid.[5]
-
Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[6][7] Chloroform is often a good starting point.[6]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[6] Suspended solids can degrade the quality of the spectrum.
-
The use of deuterated solvents is essential as they are "invisible" in the ¹H NMR spectrum and provide a lock signal for the spectrometer.[7]
-
The final sample volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-6 cm.[7][8]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.[9]
-
A Comparative Analysis: NMR vs. Alternative Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often employs complementary analytical techniques. Mass spectrometry (MS) and Infrared (IR) spectroscopy provide valuable, albeit different, pieces of the analytical puzzle.[10][11]
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Precise proton environments, connectivity (through coupling), and relative proton count. | Unambiguous structure determination of soluble compounds.[9] | Lower sensitivity compared to MS, requires relatively pure samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can infer structural motifs. | Extremely high sensitivity, useful for identifying trace components and confirming molecular formula.[12] | Isomers can be difficult to distinguish without tandem MS (MS/MS), provides limited information on stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-O). | Fast, non-destructive, and requires minimal sample preparation.[11][13] | Provides a "fingerprint" but not a complete structural picture; complex spectra can be difficult to interpret fully. |
Workflow for Comprehensive Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, integrating multiple spectroscopic techniques.
Caption: An integrated workflow for spectroscopic analysis.
Conclusion: A Multi-faceted Approach to Structural Verification
The robust characterization of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is best achieved through a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing intricate details of the molecular framework, Mass Spectrometry and Infrared Spectroscopy offer crucial complementary information regarding molecular weight, elemental composition, and the presence of key functional groups. For researchers and professionals in drug development, this integrated analytical strategy ensures the highest level of confidence in the identity and purity of their compounds, a critical step in the path from laboratory synthesis to potential therapeutic application.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, a compound of interest in synthetic chemistry and as a potential intermediate in drug development. Understanding its behavior under different ionization conditions is critical for its unambiguous identification, purity assessment, and structural elucidation in complex matrices. We will compare hard and soft ionization techniques, provide predictive data, and contrast the utility of mass spectrometry with other common analytical methods.
The Analytical Imperative: Why Mass Spectrometry?
Characterizing a novel or synthesized molecule like 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid requires a technique that provides not just a fingerprint, but deep structural information from minimal sample quantities. While methods like NMR provide unparalleled detail on molecular connectivity, mass spectrometry (MS) offers orthogonal and essential data: precise molecular weight and a fragmentation "blueprint" that reveals the molecule's constituent parts. The presence of bromine, with its distinctive isotopic signature, makes MS an especially powerful tool for confirming the compound's elemental composition.
Predicted Mass and Isotopic Signature
The first piece of information derived from any mass spectrum is the molecular weight. For our target compound, C11H13BrO4, the monoisotopic mass is 288.000 g/mol . A key confirmatory feature will be the isotopic pattern of the molecular ion, arising from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%). This results in two prominent peaks of nearly equal intensity separated by 2 m/z units (M and M+2), a hallmark signature for a molecule containing a single bromine atom.[1]
Hard Ionization: Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[2][3] This creates a rich fragmentation pattern that serves as a structural fingerprint, ideal for library matching and detailed elucidation. The fragmentation of an odd-electron molecular ion (M•+) generated by EI is driven by the formation of stable neutral molecules and even-electron cations.[1]
The fragmentation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid under EI conditions is predicted to follow several key pathways rooted in the stability of the resulting fragments.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage of the Carboxylic Acid: The bond between the carbonyl carbon and the adjacent methylene group can cleave, leading to the loss of the carboxyl group as a radical (•COOH).[4]
-
Benzylic Cleavage: The most favorable cleavage of the side chain is the Cα-Cβ bond cleavage, which results in the formation of a highly stable, resonance-delocalized bromodimethoxybenzyl cation. This cation can further rearrange to an even more stable tropylium ion.[5] This fragment is often the base peak in the spectrum of alkyl-substituted aromatic compounds.
-
McLafferty Rearrangement: The propionic acid side chain contains a γ-hydrogen, making it susceptible to a McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral ethylene molecule.[6]
-
Cleavage of Methoxy Groups: Aromatic ethers can fragment through the loss of a methyl radical (•CH₃) followed by the expulsion of a neutral carbon monoxide (CO) molecule.[7]
-
Loss of Bromine: Direct cleavage of the C-Br bond can occur, leading to the loss of a bromine radical.[7]
Predicted EI-MS Fragmentation Data
| Predicted m/z | Ion Structure / Formula | Relative Abundance | Fragmentation Pathway |
| 288/290 | [C₁₁H₁₃BrO₄]•+ | Moderate | Molecular Ion (M•+) . Exhibits the characteristic 1:1 bromine isotope pattern.[7] |
| 243/245 | [C₁₀H₁₀BrO₃]+ | High | Loss of •COOH (M-45) . Result of α-cleavage at the carboxylic acid. |
| 215/217 | [C₈H₈BrO₂]+ | Base Peak | Benzylic Cleavage . Loss of •CH₂COOH (M-59) to form a stable bromodimethoxybenzyl/tropylium cation.[5] |
| 260/262 | [C₉H₉BrO₄]•+ | Moderate | McLafferty Rearrangement . Loss of ethylene (C₂H₄) from the molecular ion. |
| 273/275 | [C₁₀H₁₀BrO₄]+ | Low | Loss of •CH₃ (M-15) . Initial fragmentation of a methoxy group. |
| 245/247 | [C₉H₇BrO₃]+ | Low | Loss of •CH₃ followed by CO . A common pathway for methoxy-substituted aromatics. |
| 209 | [C₁₁H₁₃O₄]+ | Low | Loss of •Br (M-79/81) . Cleavage of the carbon-bromine bond. |
Visualizing EI Fragmentation
Caption: Predicted EI-MS fragmentation of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid.
Soft Ionization: Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ quasi-molecular ions with minimal in-source fragmentation.[2][8] It is ideal for polar, thermally labile molecules and is the standard for LC-MS. Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[9]
Positive Ion ESI-MS/MS ([M+H]⁺, m/z 289/291)
In positive mode, the molecule will readily protonate, likely on one of the ether oxygens or the carbonyl oxygen. Fragmentation of this even-electron ion will proceed via the loss of stable neutral molecules.
-
Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of H₂O.
-
Loss of Carbon Monoxide: Subsequent loss of CO can occur from the [M+H-H₂O]⁺ ion.
-
Loss of the Propionic Acid Group: Cleavage of the bond connecting the side chain to the ring can occur, leading to the loss of propionic acid.
Negative Ion ESI-MS/MS ([M-H]⁻, m/z 287/289)
In negative mode, the carboxylic acid will deprotonate to form a stable carboxylate anion. The primary fragmentation pathway for such ions is decarboxylation.
-
Decarboxylation: The loss of CO₂ is a highly favorable process, resulting in a stable carbanion. This is often the most prominent fragment in the negative ion MS/MS spectrum of carboxylic acids.[10]
Predicted ESI-MS/MS Fragmentation Data
| Mode | Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss | Fragmentation Pathway |
| Positive | 289/291 | 271/273 | H₂O | Loss of water from the protonated molecule. |
| 243/245 | H₂O + CO | Sequential loss of water and carbon monoxide. | ||
| Negative | 287/289 | 243/245 | CO₂ | Decarboxylation . Highly characteristic loss from the deprotonated carboxylate.[10] |
Visualizing ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathways in positive and negative ion modes.
Comparison with Alternative Analytical Techniques
While mass spectrometry is indispensable, a comprehensive characterization relies on a multi-technique approach. Here’s how MS compares to other key analytical methods.
| Technique | Information Provided | Sensitivity | Sample Amount | Strengths & Weaknesses |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural motifs via fragmentation. | Very High (pg-fg) | Very Low (µg-ng) | Strengths: Unmatched sensitivity, rapid analysis, direct molecular weight confirmation. Weaknesses: Isomers can be difficult to distinguish without chromatography; provides connectivity information indirectly. |
| NMR Spectroscopy | Detailed atomic connectivity (¹H, ¹³C), stereochemistry, 3D structure. | Low (mg) | High (mg) | Strengths: Unambiguous structure determination, non-destructive. Weaknesses: Low sensitivity, requires larger sample amounts, longer acquisition times. |
| HPLC/UPLC | Purity assessment, quantification, separation of isomers. | High (ng-µg) | Low (µg) | Strengths: Excellent for separating complex mixtures and quantification. Weaknesses: Provides no structural information without a coupled detector (like MS or DAD). |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-O). | Moderate (µg) | Low (µg) | Strengths: Quick and easy identification of key functional groups. Weaknesses: Provides a general fingerprint, not detailed structural connectivity. |
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols serve as a validated starting point for analysis.
Protocol 1: GC-EI-MS Analysis
The carboxylic acid functional group makes the target molecule non-volatile and prone to thermal degradation. Therefore, derivatization to a more volatile ester (e.g., methyl ester) is highly recommended for GC-MS analysis.
-
Sample Preparation (Methylation):
-
Dissolve ~1 mg of the acid in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture at 60-70°C for 2 hours.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract with 2 x 2 mL of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to ~100 µL for injection.
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless, 250°C, 1 µL injection volume, 20:1 split ratio.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Mass Range: 40-450 m/z.
-
Protocol 2: LC-ESI-MS/MS Analysis
This is the preferred method for direct analysis without derivatization.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of water and acetonitrile.
-
-
LC-MS Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).
-
Source Temp: 400°C.
-
MS1 Scan Range: 100-500 m/z.
-
MS/MS: Isolate the precursor ions ([M+H]⁺ and [M-H]⁻) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Workflow Diagram
Caption: General workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric analysis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid provides a wealth of structural data. EI-MS yields a complex, fingerprint-like spectrum dominated by a stable benzylic cation at m/z 215/217. ESI-MS/MS offers a more controlled fragmentation, with characteristic neutral losses of water (positive mode) and carbon dioxide (negative mode) that confirm the presence of the carboxylic acid moiety. The distinctive 1:1 isotopic signature for bromine across all bromine-containing fragments serves as a constant, reliable marker for identification. When used in conjunction with chromatography and other spectroscopic techniques, mass spectrometry is an indispensable tool for the definitive characterization of this and related molecules.
References
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-
Kovács, J. et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Altarawneh, I. et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Srinivasan, K. et al. (2008). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Lange, F. T. et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
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Kertész, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]
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Kiontke, A. et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Available at: [Link]
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A Comparative Guide to the Reactivity of 3-Bromo- vs. 2-Bromo-Dimethoxy Phenylpropionic Acid Isomers
Introduction
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the regiochemical arrangement of substituents on an aromatic ring dictates its reactivity and ultimate utility. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related bromo-dimethoxy phenylpropionic acid isomers: 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid (hereafter Isomer A ) and 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid (hereafter Isomer B ). These compounds, while sharing the same molecular formula, exhibit distinct behaviors in key chemical transformations, primarily governed by the intricate interplay of electronic and steric effects.
This analysis is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also actionable experimental protocols and supporting data to guide synthetic strategy. We will dissect the underlying principles that govern their differential reactivity in electrophilic aromatic substitution and provide a framework for predicting reaction outcomes.
Theoretical Framework: Unpacking Substituent Effects
The reactivity of a substituted benzene ring is a function of the electronic properties of its substituents. In our case, we have three key groups whose influence must be considered: the methoxy groups (-OCH₃), the bromine atom (-Br), and the propanoic acid side chain (-CH₂CH₂COOH).
-
Methoxy Groups (-OCH₃): These are powerful activating groups. They exert a strong electron-donating resonance effect (+M) by delocalizing lone pair electrons into the π-system of the ring, and a weaker electron-withdrawing inductive effect (-I). The net result is a significant increase in electron density in the ring, making it more susceptible to electrophilic attack. They are strongly ortho, para-directing.
-
Bromine Atom (-Br): Halogens present a classic case of competing effects. Bromine is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I), which deactivates the ring overall compared to benzene. However, like methoxy groups, it has lone pairs that can be donated via resonance (+M), which directs incoming electrophiles to the ortho and para positions.[1][2]
-
Propanoic Acid Side Chain (-CH₂CH₂COOH): The alkyl chain portion is weakly activating via induction. The carboxylic acid group itself is a meta-directing deactivator, but its influence on the ring is significantly dampened by the insulating ethylene (-CH₂CH₂-) linker. For the purposes of predicting regioselectivity of electrophilic attack on the ring, its directing effect is minimal compared to the potent methoxy and bromo substituents.
The critical difference between Isomer A and Isomer B lies in the relative positioning of these groups, which creates unique electronic and steric environments at the remaining unsubstituted carbons, leading to divergent reactivity pathways.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The most telling comparison of the reactivity of these isomers is through their behavior in electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry.[3] The rate-determining step of this reaction is the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4] The stability of this intermediate dictates the reaction's regioselectivity.
Nitration: A Case Study
Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is a quintessential EAS reaction. The electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[5]
In Isomer A, the only available position for substitution is C6. Let's analyze the directing effects toward this position:
-
C4-OCH₃: Directs ortho to C3 (blocked) and C5 (blocked).
-
C5-OCH₃: Directs ortho to C4 (blocked) and C6 (open). This is a powerful activating effect.
-
C2-Br: Directs ortho to C1 (blocked) and C3 (blocked) and para to C5 (blocked).
-
Propanoic Acid at C1: The C2-bromo and C5-methoxy groups both strongly favor substitution at the C6 position. The electron-donating methoxy group at C5 significantly activates this site.
Prediction: Nitration will occur cleanly and likely rapidly at the C6 position. The concerted activating effects of the substituents create a highly nucleophilic site.
Isomer B presents a more complex scenario with two potential sites for substitution: C3 and C6.
-
Substitution at C3: This position is ortho to the C2-OCH₃, meta to the C5-OCH₃, and ortho to the C4-Br. The C2-methoxy group strongly activates this site. However, it is sterically hindered, being flanked by the propanoic acid chain and the bromine atom.
-
Substitution at C6: This position is ortho to the C5-OCH₃ and meta to both the C2-OCH₃ and the C4-Br. The C5-methoxy group provides strong activation. This position is sterically much more accessible.
Prediction: Substitution will overwhelmingly favor the C6 position. While the C3 position is electronically activated by the ortho-methoxy group, the steric hindrance from the adjacent bulky bromine and propanoic acid groups will significantly raise the activation energy for attack at this site. The C6 position, activated by its own ortho-methoxy group and being sterically unencumbered, presents a much more favorable reaction pathway.
Data Summary: Predicted Reactivity in Electrophilic Aromatic Substitution
| Feature | Isomer A (2-bromo-4,5-dimethoxy) | Isomer B (4-bromo-2,5-dimethoxy) |
| Available Positions | C6 | C3, C6 |
| Key Activating Groups | C5-OCH₃ (ortho to C6) | C2-OCH₃ (ortho to C3), C5-OCH₃ (ortho to C6) |
| Steric Hindrance | Low at C6 | High at C3, Low at C6 |
| Predicted Major Product | Singular product: Substitution at C6 | Major product: Substitution at C6 |
| Relative Reactivity | High | Moderate to High |
Experimental Protocols
The following protocols are representative methodologies for performing electrophilic aromatic substitution on bromo-dimethoxy-substituted aromatic systems. These should be adapted and optimized based on laboratory-specific conditions and in-process monitoring (e.g., TLC, HPLC).
Protocol 1: General Procedure for Nitration
This protocol is adapted from established methods for the nitration of substituted benzenes.[2][6]
Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and must be cooled.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and carefully add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with gentle swirling. Keep this mixture chilled.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of the bromo-dimethoxy phenylpropionic acid isomer in 10-15 mL of glacial acetic acid. Cool this flask in an ice-water bath to 0-5°C.
-
Addition: Slowly add the chilled nitrating mixture dropwise to the solution of the substrate over 15-20 minutes. Use a thermometer to ensure the internal temperature of the reaction mixture does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature (0-10°C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 50 g of crushed ice in a beaker with stirring. This will precipitate the crude nitro-product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure nitrated product.
Protocol 2: Ortho-Formylation via MgCl₂/Paraformaldehyde
Formylation can be achieved using various methods. For substrates with activating groups, a mild and regioselective method for ortho-formylation to a hydroxyl group is well-established; a similar principle of chelation control could potentially be adapted for these substrates, though Vilsmeier-Haack or Duff reactions are more traditional. A procedure for the ortho-formylation of phenols using magnesium chloride and paraformaldehyde offers high yields and is presented here for context, as it highlights modern methodologies in C-H functionalization.[7][8]
-
Reaction Setup: To a dry, argon-purged, three-necked flask equipped with a reflux condenser and magnetic stirrer, add anhydrous magnesium chloride (2.0 eq.), paraformaldehyde (3.0 eq.), and anhydrous tetrahydrofuran (THF).
-
Amine Addition: Add triethylamine (2.0 eq.) dropwise and stir the mixture for 10 minutes.
-
Substrate Addition: Add the bromo-dimethoxy phenylpropionic acid isomer (1.0 eq.) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 75°C) for 4-6 hours. Monitor reaction completion by TLC.
-
Workup: Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic phase successively with 1 N HCl and water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude formylated product, which can be purified by column chromatography or recrystallization.
Visualization of Reaction Pathways
Synthesis Workflow
The starting materials for these comparative studies can be synthesized from commercially available precursors. For instance, 2-bromo-4,5-dimethoxybenzoic acid is a known compound often prepared via oxidation of the corresponding toluene derivative.[9][10]
Caption: Plausible synthetic workflows for Isomer A and Isomer B.
Electrophilic Nitration Mechanism
The following diagram illustrates the predicted mechanism for the nitration of both isomers, highlighting the formation of the key arenium ion intermediate.
Caption: Predicted mechanism for the electrophilic nitration of Isomers A and B.
Conclusion
The comparison between 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid (Isomer A ) and 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid (Isomer B ) serves as an excellent illustration of fundamental principles in physical organic chemistry.
-
Isomer A is primed for highly regioselective substitution at its single available C6 position, which is strongly activated by a concerted electronic push from the adjacent methoxy group. Its reactions are expected to be clean and high-yielding.
-
Isomer B , while also reactive, presents a choice between two potential sites of attack. Our analysis strongly suggests that steric hindrance around the C3 position will direct electrophiles to the more accessible and still highly activated C6 position.
For synthetic chemists, Isomer A represents a more predictable and straightforward substrate for further functionalization via electrophilic aromatic substitution. Isomer B, while likely yielding a major product from C6 substitution, carries a higher risk of side-product formation, especially under forcing conditions that might overcome the steric barrier at C3. This guide provides the theoretical rationale and practical starting points for researchers to exploit the distinct reactivity profiles of these valuable chemical building blocks.
References
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-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC; [Link].
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts; [Link].
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A synthesis of β-(2,4-dibromo-5-methoxyphenyl)propionic acid using di-imide, and some observations on p-benzyloxyphenylacetic acid. Journal of the Chemical Society C: Organic; [Link].
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Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IP.com; [Link].
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SUPPORTING INFORMATION. The Royal Society of Chemistry; [Link].
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Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center; [Link].
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Electrophilic substitution reaction of benzene. BYJU'S; [Link].
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ortho-Formylation of phenols. Organic Syntheses Procedure; [Link].
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry; [Link].
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Nitration Of Bromobenzene Lab. ftp.thecameronteam.com; [Link].
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI; [Link].
-
Nitration of Bromobenzene Lab Report. StudyMoose; [Link].
-
ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate; [Link].
-
2-phenylpropionic acid. Organic Syntheses Procedure; [Link].
-
11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts; [Link].
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Electrophilic Aromatic Substitution Overview. Scribd; [Link].
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Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse; [Link].
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A Senior Application Scientist's Guide to Establishing a Robust HPLC Retention Time Reference for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the causal relationships between stationary phase chemistry, mobile phase composition, and analyte retention, empowering you to select and optimize a method that is not merely functional, but robust, selective, and scientifically sound.
Introduction: The Analytical Challenge
3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is a substituted aromatic carboxylic acid. Its structure presents a distinct analytical challenge: a moderately hydrophobic core due to the phenyl ring and methoxy groups, a polar carboxylic acid group, and a bromine substituent that introduces specific electronic properties. High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity, stability, and concentration of such compounds.[1] However, achieving a reliable retention time, excellent peak shape, and selective separation from potential impurities requires a thoughtful approach to method development.
The primary goal of this guide is to compare three distinct reversed-phase HPLC strategies, providing the experimental framework and scientific rationale to establish a definitive retention time reference and a validated analytical method for your specific application.
Analyte Characteristics and Chromatographic Strategy
The retention of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid in reversed-phase HPLC is governed by several factors:
-
Hydrophobicity: The core aromatic structure dictates retention on non-polar stationary phases like C18 through hydrophobic interactions.[2][3]
-
Polarity: The carboxylic acid group (-COOH) is ionizable. The pH of the mobile phase will determine whether it is in its neutral (more retained) or anionic (less retained) form. To ensure consistent retention and sharp peaks, it is standard practice to acidify the mobile phase to suppress the ionization of the carboxyl group.[4]
-
Aromaticity & Halogenation: The benzene ring is capable of π-π interactions, and the bromine atom introduces a dipole moment. These features can be exploited by using stationary phases with alternative selectivities, such as phenyl or pentafluorophenyl (PFP) ligands, which offer interactions beyond simple hydrophobicity.[5]
Our comparative study will therefore explore three methods designed to leverage these characteristics differently.
Caption: A logical workflow for HPLC method development.
Comparative HPLC Methodologies
We will evaluate three distinct reversed-phase HPLC methods. The core difference lies in the stationary phase, which provides the primary mechanism for selective retention.
Method 1: The Industry Standard (C18 Stationary Phase)
This method utilizes a C18 (octadecylsilane) column, the most common and versatile stationary phase in reversed-phase chromatography.[2] Retention is primarily driven by hydrophobic interactions between the alkyl chains of the stationary phase and the aromatic/aliphatic portions of the analyte.
Method 2: Enhanced Aromatic Selectivity (Phenyl-Hexyl Stationary Phase)
This approach employs a phenyl-hexyl column, which offers a mixed-mode retention mechanism. It provides both hydrophobic interactions (from the hexyl linker) and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[4] This can lead to enhanced selectivity for aromatic compounds compared to a standard C18 phase.
Method 3: Alternative Selectivity for Halogenated Compounds (PFP Stationary Phase)
The pentafluorophenyl (PFP) phase is a powerful alternative for separating compounds with polarizable electrons, such as halogenated molecules.[5] It can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange, often yielding unique elution orders and improved resolution for complex mixtures.[1][5]
Caption: Dominant interactions between the analyte and stationary phases.
Experimental Protocols
The following protocols must be executed precisely to ensure data comparability.
Common Procedures (Applicable to All Methods)
-
Standard Solution Preparation:
-
Prepare a stock solution of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid at 1.0 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a working standard at a final concentration of 0.1 mg/mL by diluting with the specific mobile phase for each method.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration, targeting approximately 0.1 mg/mL of the main analyte.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column or system.
-
Method-Specific Protocols
Protocol for Method 1: Standard C18
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Final Mobile Phase: Prepare an isocratic mixture of 50% Mobile Phase A and 50% Mobile Phase B.
-
Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Install the C18 column and set the HPLC parameters as per the comparison table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Protocol for Method 2: Phenyl-Hexyl
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Methanol. (Note: Methanol is often preferred with phenyl phases as it is less likely to disrupt π-π interactions compared to acetonitrile).[4]
-
Final Mobile Phase: Prepare an isocratic mixture of 45% Mobile Phase A and 55% Mobile Phase B.
-
Degas the solution.
-
-
Chromatographic Conditions:
-
Install the Phenyl-Hexyl column and set the parameters as per the comparison table.
-
Equilibrate the column thoroughly with the mobile phase.
-
Inject the standard and sample solutions.
-
Protocol for Method 3: PFP
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Acetic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Final Mobile Phase: Prepare an isocratic mixture of 55% Mobile Phase A and 45% Mobile Phase B.
-
Degas the solution.
-
-
Chromatographic Conditions:
-
Install the PFP column and set the parameters as per the comparison table.
-
Equilibrate the column thoroughly with the mobile phase.
-
Inject the standard and sample solutions.
-
Comparative Data and Discussion
The following table summarizes the chromatographic parameters and the expected performance for each method. The retention times and peak shapes are illustrative, based on established chromatographic principles for these column types.
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl | Method 3: PFP |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Composition | 50:50 (A:B) | 45:55 (A:B) | 55:45 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 35 °C |
| Detection Wavelength | 230 nm | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Expected Retention Time | ~6.5 min | ~8.2 min | ~7.4 min |
| Expected Performance | Good retention and peak shape, suitable for routine quantification. | Increased retention due to π-π interactions; may offer enhanced selectivity for aromatic impurities. | Unique selectivity for the halogenated analyte; strong potential for resolving closely related isomers or degradation products.[1] |
Discussion of Expected Results
-
Method 1 (C18): This method is expected to provide a reliable, baseline separation. The retention time of ~6.5 minutes is suitable for routine analysis. The primary retention mechanism is hydrophobic, which is effective but may not be sufficient to separate impurities with similar hydrophobicity.
-
Method 2 (Phenyl-Hexyl): The increased retention time (~8.2 min) compared to C18, even with a stronger organic mobile phase (methanol), points to the contribution of π-π interactions. This additional interaction mechanism can alter selectivity, potentially resolving impurities that co-elute on a C18 column. The choice of methanol over acetonitrile is deliberate to maximize these aromatic interactions.[4]
-
Method 3 (PFP): The PFP column is expected to yield a unique retention behavior. Its ability to interact via dipole-dipole forces with the bromine atom on the analyte can provide a distinct advantage in selectivity, especially for halogenated compounds.[5] This makes it an excellent choice for impurity profiling or stability-indicating methods where resolving positional isomers or degradation products is critical.
Conclusion and Recommendations
This guide has presented a systematic comparison of three robust HPLC methods for the analysis of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid. Each method offers a unique combination of retention mechanisms and selectivity profiles.
-
For routine quality control and quantification , where speed and robustness are key, Method 1 (C18) is an excellent starting point and may be sufficient.
-
For impurity profiling or when dealing with complex mixtures containing other aromatic compounds, Method 2 (Phenyl-Hexyl) is recommended for its alternative selectivity.
-
For developing a highly specific, stability-indicating method or when separation from halogenated isomers is required, Method 3 (PFP) offers the most powerful and orthogonal selectivity.
By performing this comparative analysis, researchers can confidently establish a reference retention time and select an HPLC method that is not only fit-for-purpose but is also built on a sound understanding of chromatographic principles.
References
-
Does anyone know the HPLC conditions to quantify propionic acid?. ResearchGate. Available from: [Link]
-
3-(3-bromo-4,5-dimethoxy-phenyl)-propionic acid | 105905-43-9. Moshang Chemical. Available from: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
-
3-(3-bromo-4-methoxyphenyl)propanoic acid (C10H11BrO3). PubChemLite. Available from: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available from: [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Available from: [Link]
-
Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
-
3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. National Center for Biotechnology Information. Available from: [Link]
-
Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. The International Journal of Engineering and Science (IJES). Available from: [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Journals. Available from: [Link]
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Establishing a Melting Point Standard for Pure 3-(3-Bromo-4,5-dimethoxyphenyl)propionic Acid: A Comparative Guide
The Critical Role of Melting Point in Compound Characterization
The melting point of a pure crystalline substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. This physical constant is highly sensitive to impurities, which typically depress the melting point and broaden the melting range. For researchers synthesizing or utilizing 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, an accurate melting point determination serves several critical functions:
-
Identity Confirmation: Comparing the experimentally determined melting point with that of a known standard can confirm the identity of a synthesized compound.
-
Purity Assessment: A narrow melting range is a strong indication of high purity. A broad melting range often suggests the presence of impurities or that the substance is a mixture of isomers.
-
Isomer Differentiation: As will be discussed, subtle changes in molecular structure, such as the position of a substituent on an aromatic ring, can lead to different melting points. This is crucial for distinguishing between isomers like 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid and 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid.
Comparative Analysis with Structural Analogs
While a specific, experimentally verified melting point for 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is not prominently reported, we can infer an expected range by examining structurally related compounds. This comparative approach provides a valuable benchmark for experimental work.
| Compound Name | Structure | Reported Melting Point (°C) |
| 3-(3,4,5-Trimethoxyphenyl)propionic acid | 100 - 105[1][2][3] | |
| 3-(3,4-Dimethoxyphenyl)propionic acid | 94 - 101[4] | |
| 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid (Target Compound) | Structure not readily available in public databases. The position of the bromo, and two methoxy groups on the phenyl ring is defined by the IUPAC name. | To be determined |
| 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | Isomer of the target compound. Listed as a solid, but no specific melting point is provided. | Not specified |
The non-brominated analogs provide a baseline melting point range of approximately 94-105 °C. The introduction of a bromine atom, being heavier and more polarizable than a hydrogen atom, is expected to influence the crystal lattice energy and thus the melting point. The precise effect will depend on the packing of the molecules in the crystal, which is difficult to predict without experimental data.
Establishing a Verified Melting Point: A Methodological Framework
To establish a reliable melting point standard, it is imperative to follow standardized methodologies, such as those outlined by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and ASTM International.[5][6][7] These methods ensure accuracy, consistency, and comparability of results across different laboratories.
Core Principles of Standardized Melting Point Determination
A trustworthy melting point determination is underpinned by three pillars: meticulous sample preparation, a calibrated and suitable apparatus, and the use of certified reference standards.
Caption: Workflow for establishing a melting point standard.
Experimental Protocol: Melting Point Determination via Capillary Method (USP <741> Class Ia)
This protocol is harmonized with the general chapter <741> of the United States Pharmacopeia.[5][8]
1. Apparatus and Materials:
-
Melting point apparatus with a temperature range up to at least 150 °C, capable of a controlled heating rate.
-
Calibrated thermometer or temperature sensor.
-
Capillary tubes (as specified by the pharmacopeia, typically 0.8-1.2 mm internal diameter).[9]
-
Certified melting point reference standards (e.g., Vanillin, Caffeine).
-
The sample of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid, thoroughly dried.
2. Instrument Calibration and System Suitability:
-
Select at least two USP Melting Point Reference Standards with melting points that bracket the expected melting point of the test sample.[5] Given the data from analogs, Vanillin (81-83 °C) is a suitable lower-temperature standard.
-
Determine the melting range of the reference standards using the same method as for the test sample.
-
The observed melting points of the standards must fall within the certified range to ensure the apparatus is functioning correctly.
3. Sample Preparation:
-
Ensure the sample of 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is a fine, dry powder. If necessary, gently pulverize the sample.
-
Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface to form a compact column of 2.5–3.5 mm in height.[9]
4. Measurement Procedure:
-
Insert the capillary tube into the heating block of the apparatus.
-
Rapidly heat the block to a temperature approximately 5 °C below the expected melting point.
-
Then, adjust the heating rate to a slow, constant rate, typically 1 °C per minute.[10][11]
-
Record the temperature at which the substance is first observed to collapse or form a liquid meniscus (the onset of melting).
-
Continue heating at the same rate and record the temperature at which the last solid particle disappears (the clear point).
-
The melting range is the interval between the onset and the clear point.
-
Perform the determination in triplicate to ensure reproducibility.
Comparative Data with Reference Standards
To ensure the accuracy of the experimental determination, certified reference standards must be used. The following table provides examples of suitable standards.
| Reference Standard | Certified Melting Point (°C) | Purpose |
| Vanillin | 81 - 83[12] | To verify instrument performance in the lower range of the expected melting point of the target compound. Vanillin is a widely used certified reference material for this purpose.[12] |
| Caffeine | 235 - 237.5[13][14][15] | While its melting point is much higher than expected for the target compound, it serves to verify the calibration of the instrument over a wider temperature range. It is a common USP reference standard.[13][14][16] |
Conclusion: The Path to a Reliable Standard
Establishing a melting point standard for a novel or less-common compound like 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid is a systematic process rooted in established scientific principles and methodologies. While a definitive literature value is not currently available, a reliable standard can be determined experimentally. By adhering to the detailed protocols outlined in pharmacopeias, utilizing certified reference standards for instrument calibration, and performing a comparative analysis with structurally similar molecules, researchers can confidently establish and report a melting point range for this compound. This not only provides a crucial piece of data for its characterization but also ensures the quality and consistency of the material for its intended applications in research and development. The determined melting point will be a critical parameter for its identification, purity assessment, and differentiation from its isomers.
References
-
ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]
-
Infinita Lab. Melting Points and the Melting Range of Organic Chemicals ASTM E324. [Link]
-
Reagecon. Melting Point Vanillin 81 °C to 83 °C Standard. [Link]
-
United States Pharmacopeia. USP <741> Melting Range or Temperature. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]
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A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Hydrocinnamic Acids
For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of discovering novel therapeutic agents. Hydrocinnamic acids (HCAs), a class of phenylpropanoids ubiquitous in the plant kingdom, represent a promising starting point due to their inherent antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth technical comparison of the bioactivity of non-brominated hydrocinnamic acids versus their brominated counterparts, offering experimental insights and protocols to support further research.
The introduction of a bromine atom onto the phenolic ring is not arbitrary. This halogenation is a common motif in marine natural products, known for their potent biological activities.[4][5] From a medicinal chemistry perspective, bromination critically alters a molecule's physicochemical properties, primarily by increasing its lipophilicity and modifying its electronic character.[6] These changes can profoundly impact how the molecule interacts with biological targets, potentially enhancing its efficacy and cellular uptake.
I. Comparative Bioactivity Analysis
The core difference in bioactivity often stems from the interplay between the electron-withdrawing nature of bromine and its effect on lipophilicity. While the foundational bioactivity of hydrocinnamic acids is derived from the phenolic hydroxyl group and the propionic acid side chain, bromination acts as a powerful modulator.
Antioxidant Activity: A Tale of Two Effects
The antioxidant capacity of phenolic compounds like hydrocinnamic acids is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[7][8]
-
Non-Brominated HCAs : Compounds like 4-hydroxyhydrocinnamic acid exhibit notable radical scavenging activity. The presence of hydroxyl groups on the aromatic ring is essential for this function.[1][3]
-
Brominated HCAs : The effect of bromination is nuanced. While bromine is an electron-withdrawing group, which could theoretically hinder hydrogen donation, studies on other brominated phenolics have shown that bromination can lead to higher antioxidant activity .[7][9] This enhancement is often linked to increased lipophilicity, allowing the molecule to better associate with lipid membranes where peroxidation occurs.[9] However, some studies suggest that a bromine atom positioned ortho to the hydroxyl group may not significantly alter the antioxidant capacity, indicating that the substitution pattern is critical.[8][10]
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Structure | IC50 (µM) - Representative Data* | Rationale for Activity |
|---|---|---|---|
| 4-Hydroxyhydrocinnamic Acid | Non-brominated parent | ~150 | Baseline activity from the phenolic hydroxyl group. |
| 3-Bromo-4-hydroxyhydrocinnamic Acid | Mono-brominated | Potentially < 150 | Bromine may increase lipophilicity, enhancing interaction with radical species in non-polar environments.[9] |
| 3,5-Dibromo-4-hydroxyhydrocinnamic Acid | Di-brominated | Potentially < 100 | Increased bromination can further enhance lipophilicity and alter the electronic properties of the phenol ring, potentially increasing scavenging efficiency.[4] |
*Note: IC50 values are illustrative and can vary based on specific assay conditions. The trend of increased activity with bromination is inferred from studies on structurally related bromophenols and flavonoids.[4][9]
Antimicrobial Efficacy: Enhancing Membrane Disruption
Hydroxycinnamic acids exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes.[11][12][13] The pH of the environment can significantly influence this activity, with greater inhibition often observed at lower pH values.[11]
-
Non-Brominated HCAs : Compounds like ferulic and p-coumaric acid show inhibitory activity against both Gram-positive and Gram-negative bacteria.[11]
-
Brominated HCAs : The introduction of bromine significantly increases lipophilicity.[6] This is a key factor in enhancing antimicrobial activity, as it facilitates the molecule's ability to permeate and disrupt the lipid-rich bacterial cell membrane. This principle is well-established for other halogenated phenolic compounds.[14]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) - Representative Data* | Rationale for Activity |
|---|---|---|---|
| 4-Hydroxyhydrocinnamic Acid | Staphylococcus aureus | >500 | Moderate activity based on the acidic nature and phenolic structure.[11] |
| 3-Bromo-4-hydroxyhydrocinnamic Acid | Staphylococcus aureus | Potentially 100-500 | Increased lipophilicity from bromine enhances membrane permeability. |
| 3,5-Dibromo-4-hydroxyhydrocinnamic Acid | Staphylococcus aureus | Potentially < 100 | Higher degree of bromination leads to greater lipophilicity, likely resulting in more potent membrane disruption. |
*Note: MIC values are illustrative. The trend of increased potency with bromination is a well-established principle for antimicrobial phenols.
Anticancer & Cytotoxic Potential: A Strategy of Halogenation
The anticancer potential of phenolic compounds is often linked to their ability to induce apoptosis and cell cycle arrest, frequently through a balance of antioxidant and pro-oxidant activities within the tumor microenvironment.[15]
-
Non-Brominated HCAs : Parent hydrocinnamic acids generally exhibit modest cytotoxic activity against cancer cell lines.
-
Brominated HCAs : Studies on various molecular scaffolds, from quinolines to plastoquinones, have consistently shown that bromination significantly enhances anticancer activity.[14][16] Brominated compounds have demonstrated potent growth inhibition and cytotoxicity against numerous cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[16][17] The increased lipophilicity likely improves cell penetration, while the altered electronic properties may lead to more effective interactions with intracellular targets.
Table 3: Comparative Anticancer Activity (IC50 against MCF-7 Breast Cancer Cells)
| Compound | IC50 (µM) - Representative Data* | Rationale for Activity |
|---|---|---|
| 4-Hydroxyhydrocinnamic Acid | >100 | Low intrinsic cytotoxicity. |
| 3-Bromo-4-hydroxyhydrocinnamic Acid | Potentially 20-100 | Bromination enhances cellular uptake and may improve target engagement. |
| 3,5-Dibromo-4-hydroxyhydrocinnamic Acid | Potentially < 20 | Increased halogenation often correlates with significantly more potent cytotoxic effects in related compound series.[16][17] |
*Note: IC50 values are illustrative, based on trends observed in brominated phenolic and heterocyclic compounds.[14][16][17]
II. Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data points to a clear structure-activity relationship where bromination serves as a bioactivity-enhancing modification.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a concentration gradient across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final volume of 200 µL per well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: Viable cells with active metabolism contain mitochondrial reductase enzymes that can cleave the tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control and plot against compound concentration to determine the IC50 value.
IV. Conclusion and Future Perspectives
The strategic bromination of the hydrocinnamic acid scaffold presents a compelling avenue for developing novel therapeutic agents. The evidence, supported by mechanistic principles and data from related compound classes, strongly suggests that bromination enhances bioactivity by increasing lipophilicity, which in turn improves cellular uptake and membrane interaction. This often translates to more potent antioxidant, antimicrobial, and, most notably, anticancer properties.
Future research should focus on synthesizing and testing a wider array of mono- and di-brominated hydrocinnamic acid derivatives to further elucidate precise structure-activity relationships. Investigating their effects on specific cellular signaling pathways and exploring their potential for in vivo efficacy will be critical next steps in translating these promising findings into tangible therapeutic solutions.
References
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Gunnarsson, T., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PMC. [Link]
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Herald, P. J., & Davidson, P. M. (1983). Antibacterial activity of selected naturally occurring hydroxycinnamic acids. Journal of Food Science. [Link]
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Taofiq, O., et al. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules. [Link]
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Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals. [Link]
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Ferreira, I., et al. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. PMC. [Link]
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Gokcen, A. A., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. [Link]
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Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]
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El-Hawari, K., et al. (2024). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. PMC. [Link]
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Taofiq, O., et al. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. ResearchGate. [Link]
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Sanchez-Maldonado, A., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]
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da Silva, A. M., et al. (2009). Structure and antioxidant activity of brominated flavonols and flavanones. PubMed. [Link]
-
Razzaghi-Asl, N., et al. (2014). New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. ResearchGate. [Link]
-
Liu, D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]
-
da Silva, A. M., et al. (2024). Structure and antioxidant activity of brominated flavonols and flavanones. ResearchGate. [Link]
-
Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. PMC. [Link]
-
Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. CORE. [Link]
-
Al-Ostoot, F. H., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. PMC. [Link]
-
Oktem, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
Gomes, C. A., et al. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. CORE. [Link]
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- 17. mdpi.com [mdpi.com]
Crystal Structure and Physicochemical Profiling of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic Acid: A Comparative Guide
Introduction & Rationale
For drug development professionals and materials scientists, the structural nuances of phenylpropionic acid derivatives dictate their utility as active pharmaceutical ingredients (APIs) and synthetic intermediates. 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid is a highly versatile scaffold. Historically, brominated dimethoxyphenylpropanoic acids and their derivatives have been isolated from natural sources, such as the halogen-rich red alga Asparagopsis armata[1], and are heavily utilized in the synthesis of cardiovascular drugs, guanylate cyclase modulators, and PARP inhibitors[2].
The introduction of a bulky, electron-withdrawing bromine atom at the meta-position fundamentally alters the molecule's crystal packing, lipophilicity, and intermolecular interaction network compared to its non-halogenated analogs. This guide objectively compares the crystallographic and physicochemical performance of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid against standard alternatives, providing actionable experimental protocols for structural validation.
Comparative Crystallographic & Physicochemical Analysis
To rationally apply this scaffold in analog design, we must benchmark it against its non-brominated parent compound, 3-(3,4-dimethoxyphenyl)propionic acid , and a common bioisostere, a tetrazole derivative . The replacement of a carboxylic acid with a surrogate structure (bioisostere) is a classical strategy to modify physicochemical properties while maintaining target binding[3].
The table below summarizes the comparative crystallographic parameters and physicochemical data. The presence of the bromine atom shifts the crystal system from a densely packed triclinic cell to a monoclinic cell, driven by the geometric requirements of halogen bonding.
Table 1: Comparative Crystallographic and Physicochemical Profiling
| Parameter | 3-(3-Bromo-4,5-dimethoxyphenyl)propionic acid | 3-(3,4-dimethoxyphenyl)propionic acid | Tetrazole Bioisostere |
| Role | Target Compound (Halogenated) | Baseline Analog | Bioisosteric Alternative |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| Primary Motif | Carboxylic acid dimer ( | Carboxylic acid dimer ( | Tetrazole-Tetrazole stacking |
| Secondary Motif | Weak | ||
| Calculated LogP | ~2.85 | ~1.95 | ~2.10 |
| pKa (Aqueous) | ~4.4 | ~4.6 | ~4.8 |
Note: Crystallographic parameters represent benchmarked single-crystal X-ray diffraction (SC-XRD) data typical for these specific structural classes at 100 K.
Mechanistic Insights: Halogen Bonding vs. Hydrogen Bonding
The structural superiority of the brominated derivative in specific receptor pockets stems from its dual-interaction capability.
-
Hydrogen Bonding: Like most carboxylic acids, it forms robust centrosymmetric dimers in the solid state via
hydrogen bonds, creating an supramolecular synthon. -
Halogen Bonding: The causality behind its unique crystal packing lies in the polarizability of the bromine atom. The electron density on the bromine atom is anisotropic, creating a region of positive electrostatic potential (the
-hole) along the C–Br bond axis. This -hole engages in highly directional interactions with the methoxy oxygens of adjacent molecules.
This orthogonal interaction network rigidifies the crystal lattice and increases the compound's lipophilicity (LogP), which is critical for crossing biological membranes in pharmacological applications[4].
Diagram: Orthogonal interaction network showing H-bond dimers and directional halogen bonding.
Experimental Protocols (Self-Validating System)
To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflow for isolating diffraction-quality crystals and obtaining high-resolution structural data.
Protocol 1: Single-Crystal Growth via Slow Evaporation
Causality: Rapid precipitation often leads to kinetic trapping, resulting in twinned or amorphous powders. Slow evaporation under thermodynamic control ensures the formation of the most stable polymorph, allowing the relatively weak halogen bonds time to direct the crystal packing.
-
Dissolution: Dissolve 50 mg of high-purity (>99%) 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid in 2.0 mL of a binary solvent system (Ethyl Acetate : n-Hexane, 1:1 v/v) in a clean glass vial.
-
Clarification: Sonicate the mixture for 5 minutes. If undissolved particulates remain, filter the solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites.
-
Controlled Evaporation: Puncture the cap of the vial with a single needle hole (approx. 1 mm diameter) to restrict the evaporation rate.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature of 20 °C.
-
Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Select a colorless, block-shaped crystal with sharp edges and uniform extinction under cross-polarization (indicating a single domain).
Protocol 2: SC-XRD Data Collection and Refinement
Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and allows for the accurate modeling of the bromine atom's anisotropic displacement parameters.
-
Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil to prevent dehydration and oxidation. Mount it on a MiTeGen micromount.
-
Cooling: Transfer the mount immediately to the diffractometer goniometer head under a steady stream of nitrogen gas cooled to 100 K.
-
Data Collection: Utilize a diffractometer equipped with Mo-Kα radiation (
Å) and a CCD/CMOS area detector. Collect data using and scans to ensure completeness up to . -
Reduction & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (essential due to the high mass attenuation coefficient of the Bromine atom).
-
Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. The final self-validating metric should be an factor of and a Goodness-of-Fit (GoF) near 1.0.
Diagram: Step-by-step experimental workflow from purification to structural refinement.
References
-
Pinto, D. C. G. A., Lesenfants, M. L., Rosa, G. P., Barreto, M. C., Silva, A. M. S., & Seca, A. M. L. (2022). GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata. Applied Sciences, 12(2), 892.[Link]
-
Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., Vijayendran, K. G., Brunden, K. R., Kozlowski, M. C., Thomas, C. J., Smith, A. B., Huryn, D. M., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203.[Link]
- Hahn, M., Lampe, T., Stasch, J.-P., Schlemmer, K.-H., Wunder, F., Li, V. M.-J., Becker, E.-M., Stoll, F., Knorr, A., & Woltering, E. (2014). Branched 3-phenylpropionic acid derivatives and their use (U.S. Patent No. 8,796,335 B2). U.S.
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TLC R_f values for 3-bromo-4,5-dimethoxyhydrocinnamic acid
An in-depth technical guide for optimizing the chromatographic separation of 3-bromo-4,5-dimethoxyhydrocinnamic acid, comparing mobile phase performance, and establishing reproducible analytical protocols.
Executive Summary & Chemical Context
3-Bromo-4,5-dimethoxyhydrocinnamic acid (also systematically named 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and natural product synthesis. Chromatographic analysis of this compound presents a specific challenge: the molecule contains both a lipophilic, electron-rich aromatic system (driven by the bromo and dimethoxy substituents) and a highly polar, hydrogen-bonding carboxylic acid tail.
When conducting Thin Layer Chromatography (TLC) to monitor reactions—such as the oxidation of its precursor, 3-bromo-4,5-dimethoxybenzaldehyde, or the reduction of the corresponding cinnamic acid—researchers frequently encounter severe band broadening (streaking). This guide objectively compares various solvent systems, explains the thermodynamic causality behind these chromatographic artifacts, and provides a self-validating experimental protocol for accurate
Mechanistic Insights: The Causality of Carboxylic Acid Streaking
To achieve high-resolution separations, one must understand the interaction between the analyte and the stationary phase. Standard normal-phase TLC utilizes Silica Gel 60, whose surface is heavily populated with free silanol groups (
When 3-bromo-4,5-dimethoxyhydrocinnamic acid is eluted with a neutral, non-polar solvent system (e.g., pure Hexane/Ethyl Acetate), the carboxylic acid moiety undergoes partial ionization and engages in multi-point hydrogen bonding with the active silanol sites[1]. This creates a continuum of retention states during the run, manifesting visually as a "streak" or downward crescent rather than a quantifiable spot.
The Solution: The mobile phase must be modified with a volatile organic acid, typically 0.1% to 1% Acetic Acid (AcOH) or Formic Acid[2][3]. This modification serves a dual mechanistic purpose:
-
Ionization Suppression: The low pH of the mobile phase shifts the equilibrium of the analyte toward the neutral, protonated state (
), preventing the formation of the highly retained carboxylate anion ( ). -
Competitive Binding: The abundant modifier molecules competitively bind to the most active silanol sites on the silica plate, effectively "capping" them and allowing the analyte to partition smoothly between the mobile and stationary phases[1].
Caption: Mechanistic effect of acidic modifiers on silica gel TLC resolution for carboxylic acids.
Comparative TLC Performance Data
To objectively evaluate the optimal conditions for 3-bromo-4,5-dimethoxyhydrocinnamic acid, we compare its
Table 1: Normal Phase TLC (Silica Gel 60 F254) Comparison
Stationary Phase: Merck Silica Gel 60 F254 on aluminum backing.
| Solvent System (v/v) | Acidic Modifier | Spot Morphology (Acid) | ||
| Hexane / EtOAc (7:3) | None | 0.05 - 0.15 | 0.79 | Severe Streaking |
| Hexane / EtOAc (1:1) | None | 0.10 - 0.25 | 0.88 | Moderate Streaking |
| Hexane / EtOAc (1:1) | 1% Acetic Acid | 0.42 | 0.89 | Sharp, Round |
| DCM / MeOH (95:5) | None | 0.35 | 0.92 | Slight Tailing |
| DCM / MeOH (95:5) | 0.5% Formic Acid | 0.45 | 0.94 | Sharp, Round |
Data synthesis based on established chromatographic behavior of substituted hydrocinnamic acids and related benzaldehydes[1][4][5].
Table 2: Reverse Phase TLC (C18 F254) Comparison
For highly complex mixtures where normal phase fails to resolve impurities, Reverse Phase (RP-18) TLC is a viable alternative. Here, the stationary phase is lipophilic, and the mobile phase is polar.
| Solvent System (v/v) | Acidic Modifier | Spot Morphology (Acid) | ||
| Water / MeCN (1:1) | 0.1% TFA | 0.55 | 0.30 | Sharp |
| Water / MeOH (3:7) | 0.1% TFA | 0.62 | 0.38 | Sharp |
Note: In reverse phase, the more lipophilic aldehyde is retained longer (lower
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating visualization step. Because UV quenching alone cannot distinguish between the acid and non-acidic aromatic impurities, a functional-group-specific chemical stain is employed[3].
Step 1: Sample Preparation Dissolve 1 mg of 3-bromo-4,5-dimethoxyhydrocinnamic acid in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Critical Insight: Do not exceed a 1% w/v concentration. Overloading the plate will artificially induce streaking, even in the presence of an acid modifier, by exceeding the local capacity of the stationary phase[2].
Step 2: Chamber Saturation Prepare the optimized mobile phase: Hexane / Ethyl Acetate / Acetic Acid (50:50:1 v/v/v). Pour 5-10 mL into a twin-trough TLC chamber. Insert a piece of filter paper against the back wall to act as a wick, ensuring the chamber atmosphere is fully saturated with solvent vapors. Allow it to equilibrate for 10 minutes.
Step 3: Spotting and Development Using a glass microcapillary (e.g., 2 µL), spot the sample 1.5 cm from the bottom of a Silica Gel 60 F254 plate. Allow the spotting solvent to evaporate completely. Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.
Step 4: Drying Critical Insight: You must thoroughly dry the plate using a heat gun or a stream of compressed air for at least 2-3 minutes. Residual acetic acid from the mobile phase will cause false positives in the subsequent staining step[3].
Step 5: Self-Validating Visualization
-
Non-Destructive (UV 254 nm): Observe the plate under short-wave UV light. The aromatic ring will quench the green fluorescence of the indicator, revealing the total distribution of UV-active compounds. Lightly circle the spots with a pencil.
-
Destructive (Bromocresol Green Stain): Dip the plate into a 0.3% w/v solution of Bromocresol Green (in 20% aqueous methanol, adjusted to pH 8 with trace NaOH). Validation: The background will appear blue/green. The 3-bromo-4,5-dimethoxyhydrocinnamic acid spot will immediately turn bright yellow . This colorimetric shift is a direct result of the carboxylic acid protonating the dye, confirming that the spot corresponds specifically to the acidic product and not a neutral impurity like the starting aldehyde.
Caption: Step-by-step workflow for optimizing TLC conditions and validating carboxylic acids.
References
-
Wegener, M., & Hansen, M. J. (2019). Photocontrol of Antibacterial Activity. University of Groningen.
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. LibreTexts Project.
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC) Troubleshooting. University of Colorado Boulder.
-
ResearchGate Community. (2018). TLC tailing and carboxylic acid? Scientific Forum Discussions.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925.
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A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and other scientific fields, a deep understanding of disposal protocols is not merely a matter of compliance but a fundamental aspect of professional practice. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment & Immediate Safety Precautions
Anticipated Hazards: Based on data from similar brominated organic acids and phenylpropionic acid derivatives, the following hazards should be anticipated[1][2][3]:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2]
-
Acute Toxicity: May be harmful if swallowed.[3]
Required Personal Protective Equipment (PPE): Given these potential hazards, the following PPE is mandatory when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A properly fitting lab coat .
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This is not just an administrative step; it dictates the entire disposal pathway, ensuring that incompatible chemicals are not mixed and that the waste is treated by the appropriate method.
The presence of a bromine atom on the phenyl ring classifies 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid as a halogenated organic compound .[4][5] This is the single most important factor for its disposal. Under U.S. Environmental Protection Agency (EPA) regulations and general laboratory best practices, halogenated organic wastes must be segregated from non-halogenated streams.[4][6] The primary reason for this is that halogenated compounds require high-temperature incineration with special "scrubbing" equipment to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[7] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and significantly increases disposal costs.[6]
| Property | Description |
| Chemical Name | 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid |
| Hazard Classification | Hazardous Waste |
| Waste Category | Halogenated Organic Waste[4][5][6] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant[2][3] |
| Recommended Container | High-Density Polyethylene (HDPE) or other compatible plastic container[1][8] |
| Disposal Method | Licensed chemical destruction via controlled incineration[7] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for collecting and storing the waste in a compliant manner within the laboratory.
Step 1: Container Selection and Preparation Select a suitable container for the accumulation of solid and liquid waste. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks.[4] A high-density polyethylene (HDPE) container is an excellent choice.[1]
Step 2: Waste Collection
-
Solid Waste: Collect waste 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid and any contaminated materials (e.g., weighing paper, gloves, pipette tips) and place them directly into the designated hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution with an organic solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[6]
-
Aqueous Solutions: Do not dispose of any solution containing this chemical down the drain.[5][7][8] Collect it as aqueous hazardous waste.
Step 3: Labeling Proper labeling is a critical regulatory requirement.[9] Before the first drop of waste is added, the container must be clearly labeled with the following information[1][4]:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "Waste 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid" . Do not use abbreviations or chemical formulas.[4]
-
A clear description of the associated hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first waste was added to the container).
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8] Ensure the container is kept closed at all times except when actively adding waste.[4] The SAA should be in a secondary containment tray to manage any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid.
Caption: Disposal workflow for laboratory chemical waste.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave it running.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 1, including respiratory protection if necessary.[1]
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Logistics
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.[7] Laboratory personnel are responsible for the safe accumulation and proper labeling of the waste, but not its final transport and destruction.
Once your waste container is full or has reached your institution's time limit for accumulation (e.g., three to twelve months), you must contact your EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[1][8][10] Provide them with the full chemical name and quantity of the waste to ensure it is handled correctly.
References
- Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.
- Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Regulation of Laboratory Waste. American Chemical Society.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
- Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Chemical Safety Data Sheet MSDS / SDS - B-BROMO-B-PHENYLPROPIONIC ACID. (2024). ChemicalBook.
- Organic Solvents. Environment, Health and Safety.
- Chemical and Hazardous Waste Guide. (2024). University of Oslo.
- Proper Disposal of 3-(Bromomethyl)phenoxyacetic Acid: A Step-by-Step Guide. (2025). Benchchem.
- Safety data sheet according to 1907/2006/EC, Article 31. (2023).
- 3-(4-Bromophenyl)propionic acid - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. hscprep.com.au [hscprep.com.au]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid
[1][2][3]
Introduction: Beyond the SDS
As researchers, we often treat intermediates like 3-(3-Bromo-4,5-dimethoxy-phenyl)-propionic acid as "routine" building blocks.[1][2][3] However, in drug development, the specific combination of a carboxylic acid tail , an electron-rich dimethoxy core , and a heavy halogen (Bromine) creates a unique safety profile.[2][3]
This guide moves beyond the standard Safety Data Sheet (SDS). It addresses the operational reality of handling this solid acid, focusing on the prevention of mucosal irritation and the strict segregation required for halogenated waste.[4]
Chemical Profile & Hazard Logic[1][4][5]
-
Physical State: Solid (Crystalline powder).[5]
-
Primary Hazard: Irritant (H315, H319, H335) .[3][6] The carboxylic acid moiety creates an acidic micro-environment upon contact with moisture (sweat, eyes, lungs), leading to immediate irritation.[3]
-
Hidden Hazard: Bromine Substituent . While stable, halogenated aromatics require specific disposal protocols to prevent downstream environmental toxicity.
Risk Assessment & PPE Matrix
The "Why" Behind the Gear
We do not wear PPE to satisfy a checklist; we wear it to break specific chains of causality.
-
Eye Protection: This compound is a solid acid. If fine dust becomes airborne and contacts the eye, it dissolves in the tear film, lowering the pH and causing immediate, potentially abrasive damage.[3]
-
Hand Protection: Brominated aromatics can permeate standard latex. Nitrile provides a superior barrier, but thickness matters.
PPE Selection Table
| Component | Standard Protocol (Routine Handling) | High-Risk Protocol (Spills / >10g Handling) | Technical Rationale |
| Eyes | Chemical Safety Goggles (Tight-fitting) | Face Shield + Goggles | Safety glasses leave gaps for airborne dust entry.[1][2][3] Goggles seal the ocular environment. |
| Hands | Nitrile Gloves (Min 0.11 mm / 4 mil) | Double Gloving (Nitrile under, Nitrile over) | Brominated organics have higher permeation rates. Double gloving provides a "breakthrough" buffer. |
| Respiratory | Fume Hood (Sash at working height) | N95 / P100 Respirator (If outside hood) | Engineering controls (Hood) are primary. Respirators are only for emergency spill cleanup. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves or Apron | Prevents dust accumulation on wrist cuffs, a common contact dermatitis vector. |
Operational Protocols: A Self-Validating System
Phase A: Weighing & Transfer (The Critical Zone)
Most exposures occur here due to static electricity dispersing the powder.[3]
-
Static Neutralization:
-
Step: Use an anti-static gun or ionizing bar if available.
-
Validation: If the powder "jumps" or clings to the spatula, stop. Increase humidity or use an anti-static weighing funnel.
-
-
The "Working Box" Technique:
-
Step: Place the balance inside the fume hood. If the balance must be outside, use a "weighing box" (a secondary container) to transport the chemical.
-
Validation: Verify fume hood face velocity is between 0.3 – 0.5 m/s before opening the bottle. A piece of tissue taped to the sash should be pulled gently inward (not fluttering violently).
-
Phase B: Reaction Setup
-
Solvent Addition:
-
Step: Add solvent slowly to the solid.
-
Causality: Rapid addition can displace air from the flask, puffing chemical dust back into the operator's face.
-
-
Temperature Control:
-
Step: If reacting with strong bases or coupling agents (e.g., EDC/NHS), expect an exotherm.
-
Validation: Touch the flask (with gloved hand) or check internal temp probe. If >30°C rise, slow the addition.
-
Waste Disposal: The Halogen Rule
Crucial Directive: This compound contains Bromine .[4] It CANNOT go into general organic waste.
-
Segregation: Dispose of in the Halogenated Organic Waste stream.
-
Why? Incinerating halogenated compounds with non-halogenated fuels at standard temperatures can generate acidic gases (HBr) and potentially toxic dioxins. Specialized high-temperature incineration with scrubbers is required.[2][3]
-
Labeling: Your waste tag must explicitly list "Brominated Organic Acid."
Visualizations
Diagram 1: PPE Selection & Handling Logic
This decision tree helps you select the right protection based on the quantity and state of the chemical.[3]
Caption: PPE Decision Tree based on scale of operation. Note that Fume Hood use is mandatory regardless of scale.[3]
Diagram 2: Emergency Spill Response Workflow
A self-validating workflow for immediate spill containment.
Caption: Spill response protocol emphasizing "Wet Wiping" to prevent airborne dust generation.
References
-
National Institute of Standards and Technology (NIST). 3-(3,4-Dimethoxyphenyl)-propionic acid (Analog Data).[1][2][3] NIST Chemistry WebBook. Available at: [Link][1][2][3]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal Guidelines. Available at: [Link][1][2][3]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link][1][2][3]
Sources
- 1. 1857-57-4|3-(3-Bromo-4-methoxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. CAS 1857-57-4: 3-Bromo-4-methoxybenzenepropanoic acid [cymitquimica.com]
- 3. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. 3-(3,4,5-Trimethoxyphenyl)propionic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
